molecular formula C30H52O26 B3028596 Laminaripentaose CAS No. 23743-55-7

Laminaripentaose

货号: B3028596
CAS 编号: 23743-55-7
分子量: 828.7 g/mol
InChI 键: UUQINGLDFWYORW-IMLBFRLQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Laminaripentaose, also known as this compound, is a useful research compound. Its molecular formula is C30H52O26 and its molecular weight is 828.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 828.27468176 g/mol and the complexity rating of the compound is 1210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-6-11(36)16(41)17(42)27(49-6)54-23-13(38)8(3-33)51-29(19(23)44)56-25-15(40)10(5-35)52-30(21(25)46)55-24-14(39)9(4-34)50-28(20(24)45)53-22-12(37)7(2-32)48-26(47)18(22)43/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22+,23+,24+,25+,26?,27+,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQINGLDFWYORW-IMLBFRLQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](OC([C@@H]5O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Laminaripentaose: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of laminaripentaose, a β-glucan oligosaccharide of significant interest in various research and development fields. The document details its chemical structure, physicochemical properties, methods for its production and characterization, and current knowledge of its biological activities.

Chemical Structure and Physicochemical Properties

This compound is an oligosaccharide consisting of five glucose units linked by β-1,3-glycosidic bonds. Its chemical structure is fundamental to its biological function and physicochemical characteristics.

Chemical Structure

The structure of this compound is a linear chain of five D-glucose molecules. The linkage between each glucose monomer is a β-1,3-glycosidic bond.

chemical_structure G1 G G2 G G1->G2 β-1,3 G3 G G2->G3 β-1,3 G4 G G3->G4 β-1,3 G5 G G4->G5 β-1,3

Caption: Linear structure of this compound with β-1,3-glycosidic linkages.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is typically available as a powder for research purposes.[1]

PropertyValueReference
Molecular Formula C30H52O26[2]
Molecular Weight 828.72 g/mol [2]
Physical Form Powder[1]
Purity >85% or >90% (commercial preparations)[3]
Storage 2°C - 8°C or below -10°C[2]
Solubility Soluble[2]

Production, Purification, and Characterization

This compound is typically produced by the enzymatic or chemical hydrolysis of β-1,3-glucans, such as laminaran (B1674438), followed by purification and characterization using various analytical techniques.

Production and Purification Workflow

The general workflow for producing and purifying this compound involves the hydrolysis of a polysaccharide source, followed by chromatographic separation to isolate the desired oligosaccharide.

production_workflow cluster_production Production cluster_purification Purification cluster_characterization Characterization Laminaran Laminaran (β-1,3-glucan) Hydrolysis Enzymatic Hydrolysis (endo-β-1,3-glucanase) Laminaran->Hydrolysis Crude_Extract Crude Oligosaccharide Mixture Hydrolysis->Crude_Extract SEC Size-Exclusion Chromatography (e.g., Bio-Gel P-2) Crude_Extract->SEC HPLC High-Performance Liquid Chromatography (e.g., Amide Column) SEC->HPLC Purified_L5 Purified this compound HPLC->Purified_L5 MS Mass Spectrometry (MALDI-TOF) Purified_L5->MS NMR NMR Spectroscopy Purified_L5->NMR

Caption: Workflow for the production, purification, and characterization of this compound.

Experimental Protocols

This compound can be produced by the enzymatic hydrolysis of laminaran, a β-1,3-glucan from brown algae.[4][5] A key enzyme in this process is this compound-producing β-1,3-glucanase (LPHase).[4]

  • Substrate Preparation : Prepare a solution of laminaran in an appropriate buffer (e.g., 20 mM acetate (B1210297) buffer, pH 5.8).[4]

  • Enzymatic Reaction : Add a purified this compound-producing β-1,3-glucanase to the laminaran solution.[4]

  • Incubation : Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient duration to allow for the hydrolysis of the polysaccharide into oligosaccharides.[4]

  • Reaction Termination : Stop the reaction, for example, by boiling the mixture.[6]

  • Analysis of Products : The resulting mixture of oligosaccharides can be analyzed to confirm the presence of this compound.[4]

HPLC is a standard method for the purification of oligosaccharides like this compound from a mixture.

  • Column : A TSK gel Amide 80 column (or similar) is suitable for size-fractionation of oligosaccharides.

  • Mobile Phase : A common mobile phase is a mixture of ammonium (B1175870) formate (B1220265) buffer (e.g., 50 mM, pH 4.4) and acetonitrile.

  • Elution : The oligosaccharides are eluted from the column, with larger molecules generally eluting earlier.

  • Fraction Collection : Fractions corresponding to the elution time of this compound are collected.

  • Further Purification : If necessary, a second dimension of purification, such as reversed-phase HPLC, can be employed to separate isomers.

Mass Spectrometry (MS) Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the purified oligosaccharide and confirm its identity as this compound.

  • Sample Preparation : The purified this compound sample is co-crystallized with a matrix material (e.g., 2,5-dihydroxybenzoic acid) on a target plate.

  • Analysis : The sample is irradiated with a laser, and the time-of-flight of the resulting ions is measured to determine their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for the detailed structural elucidation of oligosaccharides, including the confirmation of glycosidic linkages and anomeric configurations.[7]

  • Sample Preparation : The purified this compound is lyophilized to remove any residual salts and then dissolved in deuterium (B1214612) oxide (D2O).[7]

  • 1D ¹H-NMR : A one-dimensional proton NMR spectrum is acquired to identify the anomeric protons and determine their chemical shifts and coupling constants, which provides information about the anomeric configuration (α or β).[7]

  • 2D NMR : For more detailed structural information, two-dimensional NMR experiments such as COSY, TOCSY, and NOESY can be performed to establish the complete proton and carbon assignments and confirm the β-1,3 linkages.[7]

Biological Activities and Potential Applications

While research on the specific biological activities of purified this compound is ongoing, studies on laminarin-derived oligosaccharides, which include this compound, have revealed several promising bioactivities.

Immunomodulatory and Anti-Apoptotic Effects

Laminarin oligosaccharides, predominantly composed of di- and penta-oligosaccharides, have been shown to exhibit anti-apoptotic activity in mouse thymocytes.[8] These oligosaccharides suppressed apoptotic cell death and extended cell survival in culture.[8] Gene expression analysis indicated that these effects might be due to the induction of genes related to the immune response and the reduction of proteins involved in apoptotic cell death, suggesting immunomodulatory potential.[8]

Antioxidant Activity

Oligosaccharides derived from laminaran have demonstrated antioxidant properties.[5] They have been shown to scavenge free radicals, which can help mitigate oxidative stress and protect against cellular damage.[5][9] This antioxidant capacity is a key area of interest for the development of functional foods and nutraceuticals.[5]

Prebiotic Effects

Laminaran oligosaccharides have also been shown to have a prebiotic effect by promoting the growth of beneficial gut bacteria such as Bifidobacterium adolescentis and Lactobacillus plantarum.[5] This suggests a potential role for this compound in modulating the gut microbiota and promoting gut health.

Antifungal Activity

An endo-β-1,3-glucanase that produces D-laminaripentaose has been shown to have antifungal activity against Candida albicans.[6] While this activity is attributed to the enzyme, it highlights a potential application for this compound-producing systems in antifungal therapies.

Conclusion

This compound is a well-defined β-glucan oligosaccharide with significant potential in the fields of immunology, nutrition, and drug development. Advances in enzymatic production and analytical techniques have made it more accessible for research. Future studies are likely to further elucidate its specific biological mechanisms and explore its therapeutic and nutraceutical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this promising biomolecule.

References

Laminaripentaose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the physicochemical properties, experimental protocols related to its production and analysis, and the biological signaling pathways it may influence. Designed for researchers, scientists, and drug development professionals, this document consolidates key technical information on Laminaripentaose.

Core Data Summary

This compound is a β-glucan oligosaccharide consisting of five glucose units linked by β-1,3-glycosidic bonds. Its molecular characteristics are summarized in the table below.

PropertyValueReferences
Molecular Formula C30H52O26
Molecular Weight 828.72 g/mol
CAS Number 23743-55-7
Appearance White to off-white powder
Purity Typically >85-90% for commercial preparations
Solubility Soluble in water
Storage Long-term storage is recommended at 4°C or below -10°C.

Experimental Protocols

The primary method for producing this compound is through the enzymatic hydrolysis of β-1,3-glucans, such as laminarin, pachyman, or curdlan. This process utilizes specific endo-β-1,3-glucanases that yield this compound as a major product.

Enzymatic Production of this compound from Laminarin

This protocol describes the generation, purification, and characterization of this compound from the polysaccharide laminarin.

1. Enzymatic Hydrolysis:

  • Substrate Preparation: Prepare a solution of laminarin (from Laminaria digitata) at a concentration of 10 mg/mL in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

  • Enzyme Addition: Add a purified endo-β-1,3-glucanase known to produce this compound (e.g., from Trichoderma sp. or Penicillium sp.) to the laminarin solution. The optimal enzyme concentration should be determined empirically but can start at approximately 0.1 µg of purified enzyme per 10 mg of substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-70°C) for a predetermined time (e.g., 1-24 hours). The reaction time can be optimized to maximize the yield of this compound.

  • Reaction Termination: Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).

2. Purification of this compound:

  • Initial Filtration: Centrifuge the reaction mixture to pellet any insoluble material and collect the supernatant.

  • Size-Exclusion Chromatography (SEC): The supernatant containing a mixture of oligosaccharides is concentrated and then fractionated using a Bio-Gel P-2 column or a similar size-exclusion resin.

    • Elute the column with deionized water at a constant flow rate (e.g., 0.5 mL/min).

    • Collect fractions and monitor the carbohydrate content of each fraction using a suitable assay (e.g., the phenol-sulfuric acid method).

  • Fraction Pooling: Pool the fractions corresponding to the elution volume of this compound.

3. Characterization and Analysis:

  • Thin-Layer Chromatography (TLC): Analyze the purified fractions by TLC on silica (B1680970) gel plates to assess purity and compare with a this compound standard.

    • Develop the TLC plate in a solvent system such as butanol:ethanol (B145695):water (5:3:2, v/v/v).

    • Visualize the spots by spraying with a reagent like 50% sulfuric acid in ethanol followed by heating.

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified product using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The precise structure and linkage of the glucose units can be confirmed using 1D (¹H and ¹³C) and 2D NMR spectroscopy.

Biological Signaling Pathways

While a specific signaling pathway for this compound is not extensively documented, as a β-glucan oligosaccharide, it is expected to be recognized by pattern recognition receptors (PRRs) in both plants and animals, leading to the activation of innate immune responses.

β-Glucan-Induced Immune Signaling

The following diagram illustrates a generalized signaling pathway initiated by the recognition of β-glucans in mammalian immune cells, such as macrophages and dendritic cells.

Beta_Glucan_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-Glucan β-Glucan (e.g., this compound) Dectin-1 Dectin-1 Beta-Glucan->Dectin-1 Binding Syk Syk Dectin-1->Syk Recruitment & Phosphorylation MAPKs MAPKs (ERK, p38, JNK) Syk->MAPKs Activation NFkB NF-κB Syk->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) MAPKs->Cytokines Gene Expression NFkB->Cytokines Gene Expression

Caption: Generalized β-glucan signaling pathway in immune cells.

This pathway highlights the recognition of β-glucans by the Dectin-1 receptor, leading to the activation of downstream kinases like Syk. This, in turn, activates transcription factors such as MAPKs and NF-κB, culminating in the expression of pro-inflammatory cytokines that orchestrate an immune response. In plants, β-glucan oligosaccharides can act as microbe-associated molecular patterns (MAMPs), triggering defense responses that include the production of phytoalexins and pathogenesis-related (PR) proteins.

Laminaripentaose: A Potent Elicitor of Plant Defense Responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Concepts: Laminaripentaose as a Microbe-Associated Molecular Pattern (MAMP)

This compound, a linear β-1,3-glucan oligosaccharide with a degree of polymerization of five, is a potent elicitor of plant defense responses. It represents the minimal structural unit of laminarin, a storage polysaccharide found in brown algae, that can trigger a plant's innate immune system.[1][2] Recognized as a Microbe-Associated Molecular Pattern (MAMP), this compound mimics the presence of fungal or oomycete pathogens, which possess β-1,3-glucans in their cell walls, thereby activating a cascade of defense mechanisms known as PAMP-Triggered Immunity (PTI).[3]

Upon perception by the plant, this compound initiates a series of rapid and coordinated defense responses, including:

  • Production of Reactive Oxygen Species (ROS): A rapid, transient "oxidative burst" of molecules like superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) acts as a direct antimicrobial agent and a secondary signal to activate further defenses.[4][5]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: These signaling pathways are crucial for transducing the elicitor signal from the cell surface to the nucleus, leading to the activation of defense-related genes.[6][7]

  • Phytoalexin Accumulation: The synthesis and accumulation of low molecular weight antimicrobial compounds, such as capsidiol (B150007) in tobacco or camalexin (B168466) in Arabidopsis, which inhibit the growth of invading pathogens.[2][8]

  • Callose Deposition: The reinforcement of the plant cell wall through the deposition of callose, a β-1,3-glucan polymer, at the site of potential pathogen entry. This serves as a physical barrier to impede pathogen ingress.[9][10]

  • Induction of Pathogenesis-Related (PR) Proteins: The expression of a suite of proteins with antimicrobial activities, including β-1,3-glucanases and chitinases.[11]

The ability of this compound to induce a broad spectrum of defense responses makes it a valuable tool for studying plant immunity and a potential candidate for the development of novel plant protection agents.

Data Presentation: Quantitative Effects of β-1,3-Glucan Elicitors

While specific dose-response data for this compound is limited in publicly available literature, studies on its parent polymer, laminarin, provide valuable insights into the concentrations required to elicit key defense responses. The following tables summarize this quantitative data. It is important to note that as the minimal active component, this compound is expected to be active at concentrations equal to or lower than those of laminarin on a molar basis.

Table 1: Concentration-Dependent Induction of Defense Markers by Laminarin in Tobacco cv. BY Cells

Defense MarkerElicitor Concentration (µg/mL)Relative Induction (%)
PAL Activity 2~20
10~50
50~80
200100
SA Accumulation 10~5
50~60
200100
LOX Activity 10~10
50~70
200100

Data adapted from Klarzynski et al. (2000).[2] The values are presented as a percentage of the maximal induction observed at a saturating concentration of 200 µg/mL.

Table 2: Elicitor Activity of Laminarin Oligomers on Phenylalanine Ammonia-Lyase (PAL) Activity in Tobacco Cells

Glucan FractionConcentration (µg/mL)PAL Activity (Relative to Laminarin)
Laminarin50100%
This compound50Potent Elicitor
Laminaritriose50Inactive
Laminaribiose50Inactive

Based on findings from Klarzynski et al. (2000), which identified this compound as the smallest active linear β-1,3-glucan.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the elicitor activity of this compound.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the activity of PAL, a key enzyme in the phenylpropanoid pathway which leads to the synthesis of phytoalexins and other defense compounds.

a. Plant Material and Elicitor Treatment:

  • Use suspension-cultured plant cells (e.g., tobacco cv. BY-2) maintained in a suitable growth medium.

  • Treat the cell suspension with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM).

  • Incubate the treated cells for a specific time course (e.g., 0, 4, 8, 12, 24 hours).

b. Protein Extraction:

  • Harvest cells by vacuum filtration.

  • Freeze the cells in liquid nitrogen and grind to a fine powder.

  • Resuspend the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 14 mM 2-mercaptoethanol (B42355) and polyvinylpyrrolidone).

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the crude protein extract.

c. Enzyme Assay:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

  • Initiate the reaction by adding the crude protein extract to the reaction mixture.

  • Incubate at 40°C for 1 hour.

  • Stop the reaction by adding 6 M HCl.

  • Measure the absorbance of the product, trans-cinnamic acid, at 290 nm using a spectrophotometer.

  • Calculate PAL activity based on the change in absorbance and normalize to the total protein concentration, determined by a standard method such as the Bradford assay.

Reactive Oxygen Species (ROS) Burst Assay

This luminol-based chemiluminescence assay quantifies the production of extracellular ROS.

a. Plant Material and Elicitor Treatment:

  • Use leaf discs (e.g., from 4-week-old Arabidopsis thaliana plants).

  • Float the leaf discs in a 96-well white microplate containing sterile water overnight.

  • Replace the water with a reaction solution containing luminol (B1675438) (e.g., 100 µM) and horseradish peroxidase (e.g., 20 µg/mL).

  • Add this compound to the desired final concentration (e.g., 100 µM).

b. Measurement:

  • Immediately place the microplate into a luminometer.

  • Measure luminescence at regular intervals (e.g., every 2 minutes) for a duration of at least 60 minutes.

  • The integrated luminescence over time represents the total ROS production.

Callose Deposition Staining

This method uses aniline (B41778) blue staining to visualize callose deposits via fluorescence microscopy.

a. Plant Material and Elicitor Treatment:

  • Infiltrate plant leaves (e.g., Arabidopsis thaliana) with a solution of this compound (e.g., 100 µM) or a mock solution (water).

  • Allow the defense response to proceed for a set time (e.g., 12-24 hours).

b. Staining Procedure:

  • Excise the treated leaves and clear the chlorophyll (B73375) by incubating in an ethanol (B145695):acetic acid (3:1) solution overnight.

  • Rehydrate the leaves in a series of decreasing ethanol concentrations (e.g., 70%, 50%, 30%).

  • Wash the leaves with a phosphate (B84403) buffer (e.g., 150 mM K₂HPO₄, pH 9.5).

  • Stain the leaves in a solution of 0.01% (w/v) aniline blue in the same phosphate buffer for 2 hours in the dark.

  • Mount the stained leaves on a microscope slide in 50% glycerol.

c. Visualization and Quantification:

  • Observe the stained leaves using a fluorescence microscope with a UV filter (excitation ~365 nm, emission ~480 nm). Callose deposits will appear as bright yellow-green fluorescent spots.

  • Capture images and quantify the number and area of callose deposits using image analysis software such as ImageJ or Fiji.[10]

MAPK Phosphorylation Analysis

This Western blot protocol detects the activation of MAPKs through phosphorylation.

a. Plant Material and Elicitor Treatment:

  • Treat plant seedlings or cell cultures with this compound (e.g., 100 µM) for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Flash-freeze the samples in liquid nitrogen.

b. Protein Extraction and Quantification:

  • Grind the frozen tissue to a fine powder.

  • Extract total proteins using a lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a standard method.

c. Western Blotting:

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a target MAPK (e.g., anti-p44/42 MAPK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the MAPK.

Mandatory Visualization

Signaling Pathway of this compound-Induced Plant Defense

Laminaripentaose_Signaling cluster_membrane Apoplast / Plasma Membrane Lp This compound (β-1,3-glucan) Receptor Putative Receptor (e.g., LysM-RLK?) Lp->Receptor Binding CoReceptor Co-Receptor (e.g., CERK1/BAK1) Receptor->CoReceptor Ca_influx Ca²⁺ Influx CoReceptor->Ca_influx ROS_burst ROS Burst (RBOHD) CoReceptor->ROS_burst PM Plasma Membrane MAPKKK MAPKKK Ca_influx->MAPKKK Callose Callose Deposition (PMR4/GSL5) Ca_influx->Callose ROS_burst->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Defense_Genes Defense Gene Expression TFs->Defense_Genes Phytoalexins Phytoalexin Biosynthesis Defense_Genes->Phytoalexins PR_Proteins PR Protein Synthesis Defense_Genes->PR_Proteins

Caption: this compound signaling cascade in plants.

Experimental Workflow: Callose Deposition Assay

Callose_Workflow start Start: Plant Leaves infiltrate Infiltrate with this compound (or Mock) start->infiltrate incubate Incubate (12-24h) infiltrate->incubate clear Clear Chlorophyll (Ethanol:Acetic Acid) incubate->clear rehydrate Rehydrate in Ethanol Series clear->rehydrate wash Wash with Phosphate Buffer rehydrate->wash stain Stain with Aniline Blue (2h, dark) wash->stain mount Mount on Slide with Glycerol stain->mount visualize Visualize with Fluorescence Microscope (UV filter) mount->visualize quantify Quantify Callose Deposits (ImageJ/Fiji) visualize->quantify end End: Quantitative Data quantify->end

Caption: Workflow for callose deposition analysis.

Logical Relationship: Downstream Defense Responses

Defense_Responses Elicitor {this compound Perception | Receptor Binding} Signal Signal Transduction ROS Burst Ca²⁺ Influx MAPK Cascade Elicitor->Signal Response Cellular Defense Responses Transcriptional Reprogramming Cell Wall Reinforcement Antimicrobial Compound Synthesis Signal:f0->Response:f1 Callose Signal:f2->Response:f0 Response:f0->Response:f2 Phytoalexins, PR Proteins Outcome {Physiological Outcome | Enhanced Disease Resistance} Response->Outcome

Caption: Logical flow of defense response activation.

References

The Immunomodulatory Power of Beta-1,3-Glucan Oligosaccharides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biological activities of beta-1,3-glucan oligosaccharides, detailing their mechanisms of action, quantitative effects on immune responses, and relevant experimental protocols.

Beta-1,3-glucan oligosaccharides, key structural components of the cell walls of fungi and yeast, are potent immunomodulators with significant potential in therapeutic applications, including oncology and infectious diseases. Their ability to activate innate immune cells and trigger a cascade of downstream signaling events has made them a subject of intense research. This technical guide provides a comprehensive overview of the biological activity of these oligosaccharides, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanisms of Action: Dectin-1 Signaling

The primary receptor for beta-1,3-glucans on myeloid cells is Dectin-1, a C-type lectin receptor.[1] The binding of beta-1,3-glucan oligosaccharides to Dectin-1 initiates a complex signaling cascade, leading to a variety of cellular responses, including phagocytosis, production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines.[1][2]

The structure of the beta-glucan (B1580549), including its molecular weight, degree of branching, and conformation (e.g., triple helix), significantly influences its binding affinity to Dectin-1 and subsequent biological activity.[3][4] While linear beta-1,3-glucans can activate Dectin-1, the presence of beta-1,6 branches can enhance this interaction.[3] The minimal length for detectable binding to Dectin-1 has been reported to be a 10- or 11-mer of glucose.[5]

The Dectin-1 signaling pathway can be broadly categorized into Syk-dependent and Syk-independent pathways. The Syk-dependent pathway is considered the canonical pathway for most Dectin-1-mediated responses.

Dectin1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Beta-1,3-Glucan Beta-1,3-Glucan Dectin-1 Dectin-1 Beta-1,3-Glucan->Dectin-1 Syk Syk Dectin-1->Syk CARD9 CARD9 Syk->CARD9 Bcl10 Bcl10 CARD9->Bcl10 MALT1 MALT1 Bcl10->MALT1 IKK IKK MALT1->IKK NF-kB NF-kB IKK->NF-kB Cytokine Genes Cytokine Genes NF-kB->Cytokine Genes Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine Genes->Pro-inflammatory Cytokines

Dectin-1 Signaling Pathway

Quantitative Analysis of Biological Activities

The biological effects of beta-1,3-glucan oligosaccharides are dose-dependent and vary based on the specific oligosaccharide structure and the cell type being studied. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytokine Production Induced by Beta-Glucans
Beta-Glucan TypeCell TypeCytokineConcentration (µg/mL)Cytokine Level (pg/mL or Fold Change)Reference
Curdlan (linear β-1,3-glucan)Human whole bloodIL-6250~2000 pg/mL[6]
Curdlan (linear β-1,3-glucan)Human whole bloodTNF-α250~500 pg/mL[6]
Baker's Yeast Glucan (β-1,3/1,6)Human whole bloodIL-6250~1500 pg/mL[6]
Baker's Yeast Glucan (β-1,3/1,6)Human whole bloodTNF-α250~400 pg/mL[6]
LaminarinRAW 264.7 macrophagesTNF-α1000Peak levels reached[2]
LaminarinRAW 264.7 macrophagesIL-6500Not significantly increased[7]
ZymosanMyeloid Dendritic CellsIL-612High secretion[8]
ZymosanMyeloid Dendritic CellsIL-1β12High secretion[8]
ZymosanMyeloid Dendritic CellsIL-1012High secretion[8]
Purified β-1,3-glucanMyeloid Dendritic CellsIL-612Comparable to Zymosan[8]
Purified β-1,3-glucanMyeloid Dendritic CellsIL-1β12Comparable to Zymosan[8]
Purified β-1,3-glucanMyeloid Dendritic CellsIL-1012Comparable to Zymosan[8]
Purified β-1,3/1,6-glucanMyeloid Dendritic CellsIL-612Low levels[8]
Purified β-1,3/1,6-glucanMyeloid Dendritic CellsIL-1β12Comparable to Zymosan[8]
Purified β-1,3/1,6-glucanMyeloid Dendritic CellsIL-1012Comparable to Zymosan[8]
Table 2: Receptor Binding Affinity of Beta-Glucans to Dectin-1
Beta-Glucan LigandMethodIC50 / AffinityReference
Linear oligo-β-(1,3)-glucansCompetitive Binding AssayIC50 values vary from 2.6 mM to 2.2 pM depending on branching[3]
10- or 11-mer 1,3-linked glucose oligomersOligosaccharide MicroarrayMinimum length for detectable binding[5]
Table 3: In Vivo Anti-Tumor Activity of Beta-1,3-Glucans in Murine Models
Beta-GlucanTumor ModelAdministration Route & DoseTumor Inhibition Rate / OutcomeReference
(1→3)-β-d-Glucan (S. cerevisiae)S180 sarcomaIntragastricDose-dependent increase in tumor inhibition[9]
Grifolan LE (branched β-1,3-glucan)Sarcoma 180 (solid)Intraperitoneal (100-200 µ g/mouse/day x 5)Marked inhibitory activity[10]
β-glucans (Lentinus edodes)S-180 sarcomaIntragastric, Intraperitoneal, IntratumoralTumor-suppressing ability[11]
β-glucan (Ganoderma lucidum)Lewis lung carcinomaOralInhibition of primary tumor metastasis[12]

Detailed Experimental Protocols

In Vitro Macrophage Activation and Cytokine Production Assay

This protocol outlines the stimulation of a macrophage cell line (e.g., RAW 264.7) with beta-1,3-glucan oligosaccharides and the subsequent measurement of cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

Macrophage_Activation_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_elisa Cytokine Measurement (ELISA) A Seed RAW 264.7 cells in a 96-well plate B Incubate overnight to allow adherence A->B C Prepare serial dilutions of beta-1,3-glucan oligosaccharides D Add oligosaccharide solutions to the cells C->D E Incubate for 24-48 hours D->E F Collect cell culture supernatants G Coat ELISA plate with capture antibody F->G H Add supernatants and standards to the plate G->H I Add detection antibody H->I J Add enzyme conjugate (e.g., HRP-streptavidin) I->J K Add substrate and stop solution J->K L Measure absorbance at 450 nm K->L

Macrophage Activation and Cytokine Assay Workflow

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)

  • Beta-1,3-glucan oligosaccharides of interest

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM medium.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to adhere.

  • Stimulation:

    • Prepare serial dilutions of the beta-1,3-glucan oligosaccharides in complete DMEM.

    • Remove the old medium from the cells and add 100 µL of the oligosaccharide solutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., LPS).

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatants.

  • ELISA: Perform the ELISA for the desired cytokine according to the manufacturer's instructions. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Blocking the plate.

    • Adding the collected supernatants and a standard curve of the recombinant cytokine.

    • Adding a biotinylated detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate and stopping the reaction.

    • Reading the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Phagocytosis Assay using Flow Cytometry

This protocol describes a method to quantify the phagocytosis of fluorescently labeled particles (e.g., zymosan, a yeast cell wall preparation rich in beta-glucans) by macrophages.

Phagocytosis_Assay_Workflow cluster_cell_prep Cell and Particle Preparation cluster_phago Phagocytosis cluster_flow Flow Cytometry Analysis A Culture macrophages (e.g., RAW 264.7 or primary macrophages) B Label zymosan particles with a fluorescent dye (e.g., FITC) C Incubate macrophages with fluorescently labeled zymosan D Incubate at 37°C to allow phagocytosis C->D E Add quenching solution (e.g., trypan blue) to quench extracellular fluorescence D->E F Wash and resuspend cells in FACS buffer G Acquire data on a flow cytometer F->G H Analyze the percentage of fluorescent cells and mean fluorescence intensity G->H

Phagocytosis Assay Workflow

Materials:

  • Macrophage cells (e.g., RAW 264.7 or bone marrow-derived macrophages)

  • Zymosan A from Saccharomyces cerevisiae

  • Fluorescein isothiocyanate (FITC) or other suitable fluorescent dye

  • Beta-1,3-glucan oligosaccharides for competition/inhibition studies (optional)

  • Trypan blue solution

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Labeling of Zymosan:

    • Resuspend zymosan in a carbonate-bicarbonate buffer (pH 9.5).

    • Add FITC to the zymosan suspension and incubate in the dark with gentle rocking.

    • Wash the labeled zymosan extensively with PBS to remove unbound dye.

    • Resuspend the FITC-labeled zymosan in PBS and determine the particle concentration.

  • Phagocytosis:

    • Seed macrophages in a multi-well plate and allow them to adhere.

    • (Optional) Pre-incubate the macrophages with different concentrations of beta-1,3-glucan oligosaccharides to assess their inhibitory effect on phagocytosis.

    • Add the FITC-labeled zymosan to the macrophages at a specific particle-to-cell ratio (e.g., 10:1).

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for phagocytosis. A control plate should be kept at 4°C to measure binding without internalization.

  • Quenching and Cell Preparation:

    • After incubation, add ice-cold trypan blue solution to each well to quench the fluorescence of non-internalized zymosan particles.

    • Gently scrape the cells, transfer them to FACS tubes, and wash with cold FACS buffer.

  • Flow Cytometry:

    • Acquire the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel).

    • Analyze the data to determine the percentage of cells that have phagocytosed the fluorescent particles and the mean fluorescence intensity (MFI), which corresponds to the amount of phagocytosed material per cell.

Conclusion and Future Directions

Beta-1,3-glucan oligosaccharides represent a promising class of immunomodulatory agents with diverse therapeutic potential. Their ability to activate innate immune responses through the Dectin-1 receptor provides a clear mechanism for their biological effects. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this field.

Future research should focus on further elucidating the structure-activity relationships of these oligosaccharides to design molecules with enhanced potency and specificity. Moreover, well-controlled clinical trials are needed to translate the promising preclinical findings into effective therapies for a range of diseases, from cancer to infectious and inflammatory conditions. The continued exploration of beta-1,3-glucan oligosaccharides holds the key to unlocking novel and effective immunotherapies.

References

Laminaripentaose as a Pathogen-Associated Molecular Pattern (PAMP): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laminaripentaose, a β-1,3-glucan oligosaccharide, is recognized as a Pathogen-Associated Molecular Pattern (PAMP), representing a fundamental molecular signature of fungal pathogens. This recognition by host pattern recognition receptors (PRRs) on innate immune cells initiates a cascade of signaling events, culminating in a pro-inflammatory and anti-fungal immune response. This technical guide provides an in-depth overview of the core principles of this compound as a PAMP, including its molecular recognition, downstream signaling pathways, and the subsequent immunological outcomes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in immunology and drug discovery.

Molecular Recognition of this compound

This compound, as a constituent of larger β-glucans, is primarily recognized by the C-type lectin receptor, Dectin-1.[1][2][3][4] While direct binding affinity data for this compound is not extensively available in public literature, studies on laminarin, a polymer of β-1,3-glucan, provide valuable insights into the recognition process. The binding affinity of laminarin to Dectin-1 varies depending on its molecular weight and preparation.

Table 1: Binding Affinities of Laminarin Preparations to Dectin-1

Laminarin Preparation (Molecular Weight)ReceptorApparent KD (µg/mL)
4000 - 4840 DaHuman Dectin-10.205 - 0.998[1]
4000 - 4840 DaMouse Dectin-10.162 - 1.170[1]
Larger LaminarinHuman Dectin-1Higher KD (lower affinity)[1]
Larger LaminarinMouse Dectin-1Higher KD (lower affinity)[1]

Note: This data is for laminarin, a larger β-glucan polymer, and serves as a proxy for understanding the binding characteristics of its constituent oligosaccharides like this compound.

Other receptors, such as Toll-like receptor 2 (TLR2) and TLR6, can act in concert with Dectin-1 to modulate the immune response to β-glucans.[5]

Signaling Pathways Activated by this compound Recognition

Upon binding of this compound to Dectin-1, a series of intracellular signaling events are triggered. The primary pathway involves the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM)-like domain in the cytoplasmic tail of Dectin-1 by Src family kinases. This leads to the recruitment and activation of spleen tyrosine kinase (Syk).

Activated Syk initiates a cascade that culminates in the formation of the CARD9-Bcl10-MALT1 complex, which in turn activates the canonical NF-κB pathway and mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38). These transcription factors then translocate to the nucleus to induce the expression of pro-inflammatory genes.

A secondary, Syk-independent pathway involving Raf-1 has also been described, which can modulate the NF-κB response.

Dectin1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dectin-1 Dectin-1 This compound->Dectin-1 Binds Src Src Dectin-1->Src Activates Syk Syk Dectin-1->Syk Recruits & Activates Raf-1 Raf-1 Dectin-1->Raf-1 Activates (Syk-independent) Src->Dectin-1 Phosphorylates ITAM-like motif CARD9-Bcl10-MALT1 CARD9-Bcl10-MALT1 Syk->CARD9-Bcl10-MALT1 Activates MAPK MAPK Syk->MAPK Activates NF-kB NF-kB CARD9-Bcl10-MALT1->NF-kB Activates Pro-inflammatory Genes Pro-inflammatory Genes MAPK->Pro-inflammatory Genes Induces Transcription NF-kB->Pro-inflammatory Genes Induces Transcription Raf-1->NF-kB Modulates

Dectin-1 Signaling Pathway

Immunological Outcomes of this compound Recognition

The activation of Dectin-1 signaling pathways by this compound leads to a range of innate immune responses critical for anti-fungal defense.

Table 2: Immunological Responses to β-Glucan Recognition

Immune ResponseKey MediatorsCellular Outcome
Phagocytosis Syk, Actin cytoskeletonEngulfment and clearance of fungal pathogens.
Respiratory Burst NADPH oxidaseProduction of reactive oxygen species (ROS) to kill pathogens.
Cytokine & Chemokine Production NF-κB, MAPKsSecretion of TNF-α, IL-1β, IL-6, IL-10, IL-23, CXCL2, etc., to recruit and activate other immune cells.[1][6]
Inflammasome Activation NLRP3Processing and secretion of mature IL-1β.
T-cell Polarization IL-6, IL-23Differentiation of Th1 and Th17 cells, crucial for adaptive anti-fungal immunity.[1]

The magnitude of these responses is often dose-dependent. While specific dose-response data for this compound is limited, studies with other β-glucans show a correlation between concentration and the level of cytokine production and ROS generation.[6]

Experimental Protocols

Dectin-1 Binding Assay (Isothermal Titration Calorimetry)

This protocol outlines the determination of binding affinity between this compound and recombinant Dectin-1 using Isothermal Titration Calorimetry (ITC).

Materials:

  • Recombinant Dectin-1 (extracellular domain)

  • This compound

  • ITC instrument

  • ITC buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a 10-50 µM solution of recombinant Dectin-1 in ITC buffer and load it into the sample cell of the calorimeter.

  • Prepare a 100-500 µM solution of this compound in the same ITC buffer and load it into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform an initial injection of 0.5-1 µL of the this compound solution, followed by 20-30 injections of 2-3 µL at 150-second intervals.

  • Record the heat changes upon each injection.

  • Analyze the data by integrating the heat pulses and fitting the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow Prepare Dectin-1 solution (10-50 µM) Prepare Dectin-1 solution (10-50 µM) Load into sample cell Load into sample cell Prepare Dectin-1 solution (10-50 µM)->Load into sample cell Equilibrate at 25°C Equilibrate at 25°C Load into sample cell->Equilibrate at 25°C Prepare this compound solution (100-500 µM) Prepare this compound solution (100-500 µM) Load into syringe Load into syringe Prepare this compound solution (100-500 µM)->Load into syringe Load into syringe->Equilibrate at 25°C Perform serial injections Perform serial injections Equilibrate at 25°C->Perform serial injections Record heat changes Record heat changes Perform serial injections->Record heat changes Analyze binding isotherm Analyze binding isotherm Record heat changes->Analyze binding isotherm Fit to binding model Determine K_D, n, ΔH Determine K_D, n, ΔH Analyze binding isotherm->Determine K_D, n, ΔH

Isothermal Titration Calorimetry Workflow
Dectin-1 Reporter Assay

This assay utilizes HEK-293 cells engineered to express Dectin-1 and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB promoter.

Materials:

  • HEK-Blue™ hDectin-1a cells (InvivoGen)[2]

  • HEK-Blue™ Null1-v cells (control)

  • This compound

  • HEK-Blue™ Detection medium (InvivoGen)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Seed HEK-Blue™ hDectin-1a and HEK-Blue™ Null1-v cells at a density of 5 x 104 cells/well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound (e.g., 0.1 to 100 µg/mL).

  • Remove the culture medium and add 180 µL of fresh medium to each well.

  • Add 20 µL of the this compound dilutions to the respective wells.

  • Incubate for 18-24 hours at 37°C in 5% CO2.

  • Add 20 µL of the cell supernatant to 180 µL of HEK-Blue™ Detection medium in a new 96-well plate.

  • Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm.

  • Calculate the fold induction of NF-κB activation relative to untreated cells.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of TNF-α production from macrophages in response to this compound stimulation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • This compound

  • LPS (positive control)

  • TNF-α ELISA kit

  • 24-well plate

Procedure:

  • Seed macrophages at a density of 2.5 x 105 cells/well in a 24-well plate and allow them to adhere overnight.

  • Stimulate the cells with various concentrations of this compound (e.g., 1, 10, 100 µg/mL) or LPS (100 ng/mL) for 6-24 hours.

  • Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • Perform the TNF-α ELISA according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength and determine the concentration of TNF-α from a standard curve.

ELISA_Workflow Seed macrophages in 24-well plate Seed macrophages in 24-well plate Incubate overnight Incubate overnight Seed macrophages in 24-well plate->Incubate overnight Stimulate with this compound Stimulate with this compound Incubate overnight->Stimulate with this compound Incubate for 6-24 hours Incubate for 6-24 hours Stimulate with this compound->Incubate for 6-24 hours Collect supernatant Collect supernatant Incubate for 6-24 hours->Collect supernatant Perform TNF-α ELISA Perform TNF-α ELISA Collect supernatant->Perform TNF-α ELISA Measure absorbance Measure absorbance Perform TNF-α ELISA->Measure absorbance Calculate TNF-α concentration Calculate TNF-α concentration Measure absorbance->Calculate TNF-α concentration

Cytokine Production (ELISA) Workflow
Reactive Oxygen Species (ROS) Production Assay

This protocol measures the production of extracellular ROS using a luminol-based chemiluminescence assay.

Materials:

  • Macrophage cell line or primary macrophages

  • This compound

  • PMA (phorbol 12-myristate 13-acetate; positive control)

  • Luminol (B1675438)

  • Horseradish peroxidase (HRP)

  • White 96-well plate

  • Luminometer

Procedure:

  • Seed macrophages at a density of 1 x 105 cells/well in a white 96-well plate and incubate overnight.

  • Prepare a reaction cocktail containing luminol (e.g., 50 µM) and HRP (e.g., 20 U/mL) in HBSS.

  • Replace the culture medium with 100 µL of the reaction cocktail.

  • Place the plate in a luminometer and measure the baseline luminescence.

  • Inject 20 µL of this compound solution at various concentrations or PMA (100 nM) into the wells.

  • Immediately begin measuring the chemiluminescence kinetically over 60-90 minutes.

  • The data can be presented as the peak RLU (Relative Light Units) or the total RLU (area under the curve).

Conclusion

This compound is a potent PAMP that plays a crucial role in the initiation of the innate immune response to fungal pathogens. Its recognition by Dectin-1 triggers a well-defined signaling cascade leading to a variety of anti-fungal effector functions. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the immunomodulatory properties of this compound and its potential applications in the development of novel therapeutics and vaccine adjuvants. Further research is warranted to elucidate the precise quantitative aspects of this compound-receptor interactions and its in vivo efficacy.

References

Laminaripentaose: A Technical Guide to its Discovery, Characterization, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laminaripentaose, a linear β-1,3-linked pentasaccharide of glucose, has emerged as a significant bioactive molecule with potent elicitor activities in plants and potential applications in immunology and antifungal therapies. This technical guide provides a comprehensive overview of the discovery, enzymatic production, purification, and detailed characterization of this compound. It includes structured data on its biological activities, detailed experimental protocols for its study, and visual representations of associated signaling pathways and workflows to support researchers and drug development professionals in harnessing its potential.

Discovery and Significance

This compound was identified as the smallest elicitor-active linear β-1,3-glucan structure capable of inducing defense responses in plants.[1][2][3][4] Derived from laminarin, a storage polysaccharide found in brown algae, this compound represents a minimal structural motif recognized by plant immune systems, triggering a cascade of defense mechanisms.[1][2][3][4] Its ability to stimulate innate immunity in plants, as well as its potential antifungal and immunomodulatory properties, makes it a molecule of high interest for agricultural and pharmaceutical research.

Physicochemical Properties and Structure

This compound is an oligosaccharide consisting of five glucose units linked by β-1,3-glycosidic bonds. Its structure has been elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

PropertyValueReference
Molecular Formula C₃₀H₅₂O₂₆[5]
Molecular Weight 828.7 g/mol [5]
Structure Linear chain of five β-1,3-linked D-glucose units[5]
Solubility Water soluble[6]

Further details on the NMR and MS characterization are provided in the Experimental Protocols section.

Biological Activity

The primary and most well-characterized biological activity of this compound is its role as an elicitor of plant defense responses. It also exhibits potential antifungal and immunomodulatory effects.

Elicitor of Plant Defense Responses

This compound is a potent inducer of Pattern-Triggered Immunity (PTI) in various plant species, including tobacco.[2][3] Its perception by plant cells leads to a series of rapid and downstream defense responses.

Key Defense Responses Induced by Laminarin/Laminaripentaose:

ResponseDescriptionQuantitative Data (for Laminarin)References
Extracellular Alkalinization A rapid increase in the pH of the extracellular medium.1.9-pH-units increase with 200 µg/mL laminarin.[2][3]
Hydrogen Peroxide (H₂O₂) Burst A transient release of reactive oxygen species.Induced within minutes of treatment with 200 µg/mL laminarin.[2][3]
Phenylalanine Ammonia-Lyase (PAL) Activity Upregulation of a key enzyme in the phenylpropanoid pathway, leading to the synthesis of defense compounds.Half-maximal stimulation at 50 µg/mL laminarin. This compound is a potent elicitor of PAL activity.[2][7]
Salicylic (B10762653) Acid (SA) Accumulation Increased levels of the key defense hormone salicylic acid.Detectable increase at laminarin doses >10 µg/mL.[2]
Pathogenesis-Related (PR) Protein Accumulation Induction of antimicrobial proteins.Accumulation within 48 hours of infiltration with 200 µg/mL laminarin.[2][3]
Antifungal Activity

Enzymes that release this compound have demonstrated antifungal activity against pathogens like Candida albicans.[8][9] While direct quantitative data for this compound is limited, the activity of these enzymes suggests a role for this compound in fungal growth inhibition.

OrganismEffectConcentrationReferences
Candida albicans Growth inhibition by a this compound-releasing enzyme.~80% inhibition at 0.1 mg/mL (~1.8 µM) of the enzyme.[8][9]
Immunomodulatory Potential

β-glucans, including laminarin and its oligosaccharides, are known to interact with immune cells.[6] While specific data for this compound is still emerging, studies on related compounds suggest a potential to modulate cytokine production in macrophages.

Experimental Protocols

This section provides detailed methodologies for the production, purification, and characterization of this compound, as well as for assessing its biological activity.

Production and Purification of this compound

This compound is typically produced by the enzymatic hydrolysis of laminarin, a commercially available β-1,3-glucan.

Protocol: Enzymatic Production and Purification of this compound

  • Enzymatic Hydrolysis:

    • Dissolve laminarin in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Add a this compound-producing β-1,3-glucanase (e.g., from Streptomyces matensis or a recombinant source). The enzyme-to-substrate ratio should be optimized for efficient hydrolysis.[10]

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for a predetermined time (e.g., 2-24 hours), with gentle agitation.

    • Monitor the hydrolysis products periodically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

    • Centrifuge the reaction mixture to remove any insoluble material.

  • Purification by Size-Exclusion Chromatography (SEC):

    • Concentrate the supernatant from the hydrolysis reaction.

    • Load the concentrated sample onto a pre-equilibrated size-exclusion chromatography column (e.g., Bio-Gel P-2 or Sephadex G-25) suitable for separating small oligosaccharides.[5][11]

    • Elute the column with deionized water or a volatile buffer (e.g., ammonium (B1175870) bicarbonate) at a constant flow rate.

    • Collect fractions and monitor the elution profile using a refractive index (RI) detector or by analyzing fractions for carbohydrate content (e.g., phenol-sulfuric acid assay).

    • Pool the fractions containing pure this compound, as determined by HPLC or TLC analysis.

    • Lyophilize the pooled fractions to obtain pure this compound powder.

G cluster_production Enzymatic Production cluster_purification Purification Laminarin Laminarin Hydrolysis Hydrolysis Laminarin->Hydrolysis Enzyme Enzyme Enzyme->Hydrolysis Crude Hydrolysate Crude Hydrolysate Hydrolysis->Crude Hydrolysate SEC Size-Exclusion Chromatography Crude Hydrolysate->SEC This compound This compound SEC->this compound

Workflow for this compound Production and Purification.
Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified this compound in deuterium (B1214612) oxide (D₂O).

  • Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

Mass Spectrometry (MS):

  • Analyze the purified this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that confirm the sequence and linkage of the glucose units. The fragmentation of oligosaccharides typically involves glycosidic bond cleavages (Y- and B-ions) and cross-ring cleavages (X- and A-ions).[4][14][15][16]

Biological Activity Assays

Plant Defense Elicitor Assays:

  • Hydrogen Peroxide (H₂O₂) Burst Assay:

    • Prepare plant cell suspension cultures (e.g., Nicotiana tabacum).

    • Treat the cells with different concentrations of this compound.

    • Measure the production of H₂O₂ over time using a luminol-based chemiluminescence assay or a fluorescent probe like Amplex Red.[17][18]

  • Phenylalanine Ammonia-Lyase (PAL) Activity Assay:

    • Treat plant cell cultures or leaf discs with various concentrations of this compound.

    • After a specific incubation period (e.g., 24 hours), harvest the cells and extract the proteins.

    • Measure PAL activity by spectrophotometrically monitoring the conversion of L-phenylalanine to trans-cinnamic acid at 290 nm.[19][20]

Antifungal Susceptibility Assay:

  • Broth Microdilution Assay:

    • Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans).

    • In a 96-well plate, prepare serial dilutions of this compound in a suitable growth medium.

    • Add the fungal inoculum to each well.

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that visibly inhibits fungal growth.[21][22]

Immunomodulatory Assay:

  • Cytokine Production in Macrophages:

    • Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

    • Treat the cells with different concentrations of this compound, with or without a co-stimulant like lipopolysaccharide (LPS).

    • After a 24-hour incubation, collect the cell culture supernatants.

    • Measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits.[7][23][24][25]

G cluster_assays Biological Activity Assays Plant_Defense Plant Defense Elicitation H2O2_Assay H₂O₂ Burst Assay Plant_Defense->H2O2_Assay PAL_Assay PAL Activity Assay Plant_Defense->PAL_Assay Antifungal Antifungal Activity MIC_Assay MIC Assay Antifungal->MIC_Assay Immuno Immunomodulation Cytokine_Assay Cytokine Production Assay Immuno->Cytokine_Assay

Overview of Biological Activity Assays for this compound.

Signaling Pathways

Plant Defense Signaling

The perception of β-1,3-glucan oligosaccharides like this compound at the plant cell surface by pattern recognition receptors (PRRs) initiates a signaling cascade.[26][27][28] While the specific receptor for this compound is still under investigation, it is known to trigger several early signaling events.

G This compound This compound PRR Pattern Recognition Receptor (PRR) This compound->PRR Ca_influx Ca²⁺ Influx PRR->Ca_influx ROS_burst ROS Burst (H₂O₂) PRR->ROS_burst MAPK_cascade MAPK Cascade PRR->MAPK_cascade Ca_influx->MAPK_cascade SA_pathway Salicylic Acid (SA) Pathway ROS_burst->SA_pathway MAPK_cascade->SA_pathway JA_ET_pathway Jasmonic Acid (JA) & Ethylene (ET) Pathways MAPK_cascade->JA_ET_pathway Defense_genes Defense Gene Expression (e.g., PR proteins) SA_pathway->Defense_genes Phytoalexins Phytoalexin Biosynthesis (via PAL) SA_pathway->Phytoalexins JA_ET_pathway->Defense_genes

References

The Role of Laminaripentaose in Plant Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved a sophisticated innate immune system to defend themselves against a myriad of potential pathogens. This system relies on the recognition of conserved microbial molecules, known as Pathogen-Associated Molecular Patterns (PAMPs), by cell surface-localized Pattern Recognition Receptors (PRRs). This recognition event initiates a cascade of downstream signaling events collectively termed PAMP-Triggered Immunity (PTI), which culminates in the activation of various defense responses.

Laminaripentaose, a linear β-1,3-glucan oligosaccharide, has been identified as a potent elicitor of plant defense responses. As a constituent of the cell walls of various fungi and oomycetes, it serves as a key PAMP, alerting the plant to the presence of a potential threat. This technical guide provides an in-depth overview of the role of this compound in plant innate immunity, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

This compound as a PAMP

This compound is the shortest linear β-1,3-glucan oligosaccharide that demonstrates elicitor activity in plants such as tobacco.[1] Its perception triggers a suite of defense responses characteristic of PTI.

Quantitative Data on this compound-Induced Defense Responses

The elicitor activity of this compound has been quantified through various assays. A key indicator of its potency is the induction of Phenylalanine Ammonia-Lyase (PAL) activity, a crucial enzyme in the phenylpropanoid pathway which produces antimicrobial compounds.

OligosaccharideConcentration (µg/mL)PAL Activity (% of maximum)
Laminaribiose100~0
Laminaritriose100~10
Laminaritetraose100~40
This compound 100 ~100
Laminarihexaose (B104634)100~100
Laminariheptaose100~100

Data adapted from Klarzynski et al. (2000). The data shows the relative PAL-inducing activity of different laminarin oligomers in tobacco cell suspensions.

Downstream Defense Responses Induced by this compound

The recognition of this compound initiates a signaling cascade leading to a variety of physiological and biochemical changes in the plant, aimed at restricting pathogen growth and proliferation.

  • Reactive Oxygen Species (ROS) Burst: One of the earliest responses is a rapid and transient production of ROS, primarily hydrogen peroxide (H₂O₂), in the apoplast.[1] This "oxidative burst" has direct antimicrobial effects and also acts as a secondary signal to activate further defense responses.

  • Extracellular Alkalinization: The perception of this compound leads to an increase in the pH of the extracellular space.[1]

  • Activation of Defense-Related Enzymes: Besides PAL, other defense-related enzymes such as lipoxygenase (LOX) are also activated.[1] LOX is involved in the biosynthesis of jasmonic acid, a key hormone in plant defense signaling.

  • Salicylic (B10762653) Acid (SA) Accumulation: this compound treatment leads to the accumulation of salicylic acid, another critical phytohormone that plays a central role in systemic acquired resistance (SAR).[1]

  • Pathogenesis-Related (PR) Protein Expression: The expression of various PR proteins, which have antimicrobial activities, is induced following this compound perception.[1][2]

  • Callose Deposition: As a physical barrier to pathogen penetration, callose, a β-1,3-glucan polymer, is deposited at the site of attempted infection.

Signaling Pathway of this compound Perception

While the complete signaling pathway for this compound is still under investigation, it is understood to follow the general framework of PAMP-triggered immunity. The specific receptor for this compound has not yet been definitively identified, but research on the related laminarihexaose suggests that a LysM-receptor-like kinase, such as CERK1, may act as a co-receptor in a larger perception complex.

Laminaripentaose_Signaling_Pathway cluster_perception Cell Surface Perception cluster_early_signaling Early Cytoplasmic Signaling cluster_downstream_responses Downstream Defense Responses This compound This compound PRR_Complex Pattern Recognition Receptor Complex (Receptor + Co-receptor e.g., CERK1?) This compound->PRR_Complex RLCK Receptor-Like Cytoplasmic Kinase PRR_Complex->RLCK Ca_Influx Ca2+ Influx RLCK->Ca_Influx RBOHD NADPH Oxidase (RBOHD) RLCK->RBOHD MAPK_Cascade MAPK Cascade RLCK->MAPK_Cascade Callose_Synthase Callose Synthase Activation Ca_Influx->Callose_Synthase ROS_Burst ROS Burst RBOHD->ROS_Burst TF_Activation Transcription Factor Activation MAPK_Cascade->TF_Activation Defense_Genes Defense Gene Expression (PAL, PR proteins, etc.) TF_Activation->Defense_Genes SA_Biosynthesis Salicylic Acid Biosynthesis TF_Activation->SA_Biosynthesis Callose_Deposition Callose Deposition Callose_Synthase->Callose_Deposition

This compound Signaling Pathway

Experimental Protocols

Preparation of this compound Solution

This compound can be sourced from specialized chemical suppliers.[3] To prepare a stock solution, dissolve the powder in sterile, deionized water to a concentration of 1 mg/mL. This stock solution can be further diluted to the desired working concentration for experiments.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from established methods for determining PAL activity in plant extracts.[4][5]

1. Protein Extraction: a. Harvest plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.8, containing 14 mM β-mercaptoethanol). d. Centrifuge the homogenate at 4°C to pellet cell debris. e. Collect the supernatant containing the crude protein extract.

2. Enzyme Assay: a. Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.8) and L-phenylalanine as the substrate. b. Add the crude protein extract to initiate the reaction. c. Incubate the reaction mixture at a controlled temperature (e.g., 37°C). d. Monitor the formation of trans-cinnamic acid by measuring the increase in absorbance at 290 nm over time using a spectrophotometer. e. PAL activity is calculated based on the rate of change in absorbance.

PAL_Assay_Workflow Start Start Plant_Tissue Plant Tissue (Control vs. This compound-treated) Start->Plant_Tissue Extraction Protein Extraction (Grinding, Homogenization, Centrifugation) Plant_Tissue->Extraction Crude_Extract Crude Protein Extract Extraction->Crude_Extract Assay_Setup Enzyme Assay Setup (Buffer, L-phenylalanine) Crude_Extract->Assay_Setup Reaction Incubation (e.g., 37°C) Assay_Setup->Reaction Measurement Spectrophotometric Measurement (Absorbance at 290 nm) Reaction->Measurement Calculation Calculate PAL Activity Measurement->Calculation End End Calculation->End

PAL Activity Assay Workflow
Lipoxygenase (LOX) Activity Assay

This protocol is based on the spectrophotometric determination of the formation of conjugated dienes from linoleic acid.[6]

1. Protein Extraction: a. Follow the same procedure as for the PAL activity assay to obtain a crude protein extract.

2. Enzyme Assay: a. Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) and linoleic acid as the substrate. b. Add the crude protein extract to start the reaction. c. Measure the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides. d. LOX activity is calculated based on the rate of absorbance change.

Salicylic Acid (SA) Quantification

SA levels can be quantified using High-Performance Liquid Chromatography (HPLC).[7][8][9]

1. Extraction: a. Homogenize frozen plant tissue in a methanol-based extraction solvent. b. Centrifuge to pellet debris and collect the supernatant. c. The extract can be partitioned against an organic solvent (e.g., ethyl acetate/cyclopentane/isopropanol) to separate free SA. d. For total SA (including conjugated forms), the aqueous phase can be subjected to acid hydrolysis before partitioning.

2. HPLC Analysis: a. Resuspend the dried extract in the mobile phase. b. Inject the sample into an HPLC system equipped with a C18 reverse-phase column. c. Detect SA using a fluorescence detector (excitation ~305 nm, emission ~410 nm). d. Quantify SA levels by comparing the peak area to a standard curve of known SA concentrations.

Pathogenesis-Related (PR) Protein Analysis

The induction of PR proteins can be analyzed by various methods, including gel electrophoresis and immunoblotting.[10][11][12][13]

1. Protein Extraction: a. Extract total protein from plant tissue using a suitable extraction buffer.

2. SDS-PAGE and Immunoblotting: a. Separate the extracted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF). c. Probe the membrane with specific antibodies raised against the PR protein of interest (e.g., PR-1, PR-2). d. Detect the antibody-protein complex using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate. e. The intensity of the resulting bands provides a semi-quantitative measure of PR protein accumulation.

Conclusion

This compound is a significant PAMP that plays a crucial role in activating the innate immune system of plants. Its recognition triggers a cascade of defense responses that are fundamental to plant survival in the face of microbial threats. A thorough understanding of the mechanisms underlying this compound perception and signaling is essential for the development of novel strategies to enhance plant disease resistance, with potential applications in agriculture and the development of new plant-derived pharmaceuticals. Further research is needed to definitively identify the receptor(s) for this compound and to fully elucidate the intricacies of its signaling pathway.

References

The Elusive Presence of Laminaripentaose in Algae: A Technical Guide to its Origin, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminaripentaose, a β-1,3-linked glucan pentasaccharide, is a molecule of significant interest for its potential immunomodulatory and therapeutic properties. While its parent polysaccharide, laminarin, is a well-documented storage carbohydrate in brown algae (Phaeophyceae), the natural occurrence of free this compound within these organisms is not well-established and is likely negligible. This technical guide provides a comprehensive overview of this compound, focusing on its origin from algal laminarin, methodologies for its preparation and quantification, and an exploration of its putative biological activities through known signaling pathways. The information presented is intended to serve as a foundational resource for researchers in phycology, immunology, and pharmacology.

Natural Occurrence: From Laminarin Precursor to Oligosaccharide

Current scientific literature does not provide evidence for the significant natural occurrence of free this compound in algae. Instead, this compound is primarily considered a derivative of laminarin, the primary storage β-glucan in brown seaweeds. Laminarin is a heterogeneous polysaccharide composed of β-1,3-glucan chains with some β-1,6-branches. The concentration of laminarin in brown algae is highly variable, depending on the species, season, and environmental conditions, ranging from 0.03% to as high as 30% of the dry weight[1].

This compound is obtained through the depolymerization of laminarin via enzymatic or acid hydrolysis. This process breaks down the long polysaccharide chains into smaller oligosaccharides of varying lengths, including this compound. Therefore, the "natural occurrence" of this compound is more accurately described as its potential for production from a readily available natural precursor.

Quantitative Data on Laminarin Content in Brown Algae

The following table summarizes the laminarin content found in various species of brown algae, which are the primary sources for producing this compound.

Algal SpeciesLaminarin Content (% of Dry Weight)Reference(s)
Laminaria digitataUp to 51%[2][3][4]
Saccharina latissima22.6% - 37%[2][3][4]
Laminaria hyperboreaVariable, generally lower than L. digitata[3]
Ascophyllum nodosumLow, specific values not consistently reported[1]
Fucus spiralisLow, specific values not consistently reported[1]
Fucus vesiculosusLow, specific values not consistently reported[1]
Fucus serratusLow, specific values not consistently reported[1]
Himanthalia elongataLow, specific values not consistently reported[1]
Pelvetia canaliculataLow, specific values not consistently reported[1]
Halidrys siliquosaNot detected[1]

Experimental Protocols

Extraction and Purification of Laminarin from Brown Algae

This protocol describes a general method for the extraction and purification of laminarin from brown algae, which is the essential first step before the generation of this compound.

1. Pre-treatment of Algal Biomass:

  • Harvest fresh brown algae (e.g., Laminaria digitata).
  • Wash the biomass thoroughly with fresh water to remove salts, sand, and epiphytes.
  • Dry the algal material at 60°C until a constant weight is achieved.
  • Grind the dried algae into a fine powder.

2. Extraction:

  • Suspend the algal powder in dilute hydrochloric acid (e.g., 0.1 M HCl) at a solid-to-liquid ratio of 1:20 (w/v).
  • Heat the suspension at 70-80°C for 2-4 hours with constant stirring. This acidic condition helps to hydrolyze other polysaccharides and facilitates the release of laminarin.
  • Cool the mixture and centrifuge at 5000 x g for 20 minutes to pellet the solid residue.
  • Collect the supernatant containing the crude laminarin extract.

3. Purification:

  • Neutralize the supernatant with sodium carbonate.
  • Add ethanol (B145695) to the supernatant to a final concentration of 80% (v/v) to precipitate the laminarin.
  • Allow the precipitation to occur overnight at 4°C.
  • Collect the laminarin precipitate by centrifugation at 5000 x g for 20 minutes.
  • Wash the pellet with 95% ethanol to remove residual impurities.
  • Lyophilize the purified laminarin to obtain a dry powder.

Enzymatic Production of this compound from Laminarin

This protocol outlines the enzymatic hydrolysis of purified laminarin to produce a mixture of laminarioligosaccharides, including this compound.

1. Enzyme Selection:

  • Utilize a specific endo-β-1,3-glucanase that is known to produce this compound as a major product.

2. Hydrolysis Reaction:

  • Dissolve the purified laminarin in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0) to a final concentration of 1-2% (w/v).
  • Pre-incubate the laminarin solution at the optimal temperature for the chosen enzyme (e.g., 40-50°C).
  • Add the endo-β-1,3-glucanase to the laminarin solution at a predetermined enzyme-to-substrate ratio.
  • Incubate the reaction mixture for a specific duration (e.g., 2-24 hours), which can be optimized to maximize the yield of this compound.
  • Terminate the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.

3. Purification of this compound:

  • Filter the reaction mixture through a 0.22 µm membrane.
  • Fractionate the resulting oligosaccharide mixture using size-exclusion chromatography (SEC) or gel filtration chromatography (e.g., using a Bio-Gel P-2 column).
  • Collect fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., HPAEC-PAD).
  • Pool the fractions containing pure this compound and lyophilize.

Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol provides a detailed method for the quantitative analysis of this compound.

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector (PAD) with a gold electrode.
  • A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA100 or PA200).

2. Reagents and Standards:

  • Deionized water (18.2 MΩ·cm).
  • Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution.
  • Sodium acetate (NaOAc), anhydrous.
  • This compound standard of high purity.

3. Chromatographic Conditions:

  • Mobile Phase A: 100 mM NaOH
  • Mobile Phase B: 100 mM NaOH with 1 M NaOAc
  • Gradient Elution Program:
  • 0-5 min: 100% A
  • 5-25 min: Linear gradient from 0% to 40% B
  • 25-30 min: Linear gradient to 100% B (column wash)
  • 30-40 min: 100% A (column re-equilibration)
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 20 µL
  • PAD Waveform: A standard quadruple-potential waveform for carbohydrate detection.

4. Sample Preparation and Analysis:

  • Prepare a series of standard solutions of this compound of known concentrations in deionized water.
  • Prepare the sample solution containing the this compound to be quantified, ensuring it is within the linear range of the standard curve.
  • Inject the standards and samples onto the HPAEC-PAD system.
  • Identify the this compound peak in the chromatograms based on the retention time of the standard.
  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Biological Activity

β-glucans, including laminarin and its oligosaccharide derivatives like this compound, are recognized by pattern recognition receptors (PRRs) on immune cells, leading to the activation of downstream signaling pathways and subsequent immunomodulatory effects. The primary receptor for β-1,3-glucans is Dectin-1, a C-type lectin receptor expressed on myeloid cells such as macrophages, dendritic cells, and neutrophils. Toll-like receptors (TLRs), particularly TLR2, can also be involved in the recognition of β-glucans.

While specific studies on the signaling of pure this compound are limited, it is anticipated to follow the general pathway of β-glucan recognition. However, the smaller size of this compound compared to the larger laminarin polymer may influence the extent of receptor clustering and the magnitude of the downstream response.

Dectin-1 Signaling Pathway

The binding of β-glucans, including presumably this compound, to Dectin-1 triggers a signaling cascade that leads to various cellular responses, including phagocytosis, production of reactive oxygen species (ROS), and the synthesis of pro-inflammatory cytokines.

Dectin1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dectin1 Dectin-1 This compound->Dectin1 Binds Syk Syk Dectin1->Syk Recruits & Activates CARD9_complex CARD9-Bcl10-MALT1 Complex Syk->CARD9_complex Activates TAK1 TAK1 CARD9_complex->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates NFkB_n NF-κB NFkB->NFkB_n Translocates Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_n->Cytokine_genes Induces Transcription

Caption: Dectin-1 signaling cascade initiated by this compound.

Experimental Workflow for Assessing Immunomodulatory Activity

The following diagram illustrates a typical workflow for investigating the immunomodulatory effects of this compound on immune cells.

Experimental_Workflow cluster_preparation Preparation cluster_cell_culture Cell Culture & Stimulation cluster_analysis Analysis of Immune Response Algae Brown Algae (e.g., Laminaria digitata) Laminarin Extraction of Laminarin Algae->Laminarin This compound Enzymatic Hydrolysis & Purification of This compound Laminarin->this compound Stimulation Stimulation with This compound This compound->Stimulation Immune_cells Immune Cells (e.g., Macrophages) Immune_cells->Stimulation Cytokine_analysis Cytokine Production (ELISA, CBA) Stimulation->Cytokine_analysis Signaling_analysis Signaling Pathway Activation (Western Blot) Stimulation->Signaling_analysis Gene_expression Gene Expression (RT-qPCR) Stimulation->Gene_expression

Caption: Workflow for studying this compound's immunomodulatory effects.

Conclusion and Future Perspectives

While free this compound is not a significant naturally occurring compound in algae, its parent polysaccharide, laminarin, is an abundant and readily available resource in brown seaweeds. The generation of this compound through controlled hydrolysis of laminarin opens avenues for its investigation as a potent bioactive molecule. Its smaller size may offer advantages in terms of solubility and bioavailability compared to laminarin.

Future research should focus on several key areas:

  • Optimization of Production: Developing more efficient and specific enzymatic methods to maximize the yield of this compound from laminarin.

  • Comparative Bioactivity Studies: Conducting head-to-head comparisons of the immunomodulatory effects of this compound with laminarin and other laminarioligosaccharides of varying lengths.

  • In-depth Signaling Analysis: Elucidating the precise molecular interactions of this compound with Dectin-1 and other receptors, and mapping the downstream signaling events in greater detail.

  • Preclinical and Clinical Investigations: Evaluating the therapeutic potential of this compound in models of immune-related diseases.

This technical guide provides a solid foundation for researchers to delve into the promising field of algal-derived oligosaccharides. A thorough understanding of the origin, analysis, and biological activity of this compound will be crucial for unlocking its full potential in the development of novel therapeutics and functional foods.

References

Laminaripentaose Signaling in Plant Cells: A Technical Guide to the Core Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate world of plant-microbe interactions, plants have evolved sophisticated surveillance systems to detect potential pathogens. A key component of this system is the recognition of conserved microbial signatures, known as Pathogen-Associated Molecular Patterns (PAMPs). Laminaripentaose, a linear β-1,3-glucan oligosaccharide, represents the smallest elicitor-active structure derived from laminarin, a major component of oomycete cell walls.[1][2] Its perception by plant cells triggers a robust cascade of defense responses, a process termed PAMP-Triggered Immunity (PTI).[3][4] This technical guide provides an in-depth exploration of the core signaling pathway initiated by this compound, detailing the molecular events from cell surface perception to the activation of downstream defense mechanisms. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this critical plant defense pathway.

Section 1: Perception at the Plant Cell Surface

The initiation of the defense cascade is contingent upon the specific recognition of this compound at the outer surface of the plant cell. This perception is mediated by Pattern Recognition Receptors (PRRs), which are typically transmembrane proteins.[5] While the precise receptor complex for β-1,3-glucans is still under active investigation, current evidence suggests a multi-protein complex is involved. Computational models and binding assays indicate that the LysM-receptor-like kinase CERK1 (Chitin Elicitor Receptor Kinase 1), a known receptor for chitin, does not directly bind this compound but is required for the subsequent immune activation, suggesting it acts as a crucial co-receptor in the perception complex.[6]

cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytoplasm Laminarin Laminarin (β-1,3-glucan) LP5 This compound (PAMP) Laminarin->LP5 Hydrolysis Receptor Putative Receptor (PRR) LP5->Receptor Binding CoReceptor Co-Receptor (e.g., CERK1) Receptor->CoReceptor Association Signal Signal Transduction CoReceptor->Signal

Caption: Perception of this compound at the plant cell surface.

Section 2: The Early Signaling Cascade

Upon binding of this compound to its receptor complex, a series of rapid biochemical events are triggered within minutes, transducing the external signal into an intracellular response.

  • Reactive Oxygen Species (ROS) Burst: One of the earliest and most prominent responses is a rapid, transient production of ROS, primarily hydrogen peroxide (H₂O₂), in the apoplast.[1][7] This "oxidative burst" is mediated by plasma membrane-localized NADPH oxidases, also known as Respiratory Burst Oxidase Homologs (RBOHs).[7][8]

  • Ion Fluxes: The perception event leads to an influx of ions across the plasma membrane, most notably a significant and rapid increase in cytosolic Ca²⁺ concentration.[9] This calcium signature acts as a critical second messenger, decoding the initial PAMP signal.

  • Extracellular Alkalinization: A measurable increase in the pH of the extracellular medium occurs shortly after elicitation.[1]

  • MAP Kinase (MAPK) Activation: The initial signals converge on the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[10][11] This phosphorylation cascade (typically involving a MAPKKK, MAPKK, and MAPK) serves to amplify the signal and phosphorylate downstream targets, including transcription factors that regulate defense gene expression.[9][11]

LP5 This compound PRR_Complex PRR Complex LP5->PRR_Complex RBOH RBOH (NADPH Oxidase) PRR_Complex->RBOH Ca_Channel Ca²⁺ Channel PRR_Complex->Ca_Channel ROS_Burst ROS Burst (H₂O₂) RBOH->ROS_Burst MAPKKK MAPKKK ROS_Burst->MAPKKK Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TFs Transcription Factors MAPK->TFs Nucleus Nucleus DGE Defense Gene Expression Nucleus->DGE TFs->Nucleus Translocation

Caption: Core intracellular signaling cascade initiated by this compound.

Section 3: Downstream Cellular Responses and Defense Activation

The early signaling events culminate in a large-scale transcriptional reprogramming of the plant cell, leading to the establishment of a broad-spectrum defense status.

  • Defense Gene Expression: Activated transcription factors induce the expression of a wide array of defense-related genes.[12] This includes Pathogenesis-Related (PR) proteins like β-1,3-glucanases (PR2) and chitinases, which can degrade pathogen cell walls.[1][8]

  • Phytohormone Signaling: The pathway crosstalks with major defense hormone signaling networks, including salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET), to mount a coordinated and robust defense.[1][2][13] For example, genes involved in the biosynthesis of these hormones, such as Phenylalanine Ammonia-Lyase (PAL) for the SA pathway and Lipoxygenase (LOX) for the JA pathway, are often upregulated.[1][9]

  • Antimicrobial Compound Synthesis: The upregulation of enzymes like PAL and Chalcone Synthase (CHS) leads to the production of antimicrobial phenolic compounds and phytoalexins.[8][9][14]

  • Cell Wall Reinforcement: To create a physical barrier against pathogen ingress, callose (a β-1,3-glucan polymer) is deposited at the cell wall, particularly at the site of attempted infection.[4][15]

Data Presentation: Quantitative Defense Responses

The following table summarizes key quantitative data from studies using laminarin (the parent polysaccharide of this compound) or its derivatives to elicit plant defenses.

Response MetricPlant SpeciesElicitor / ConcentrationObserved EffectReference(s)
Extracellular pH Tobacco (cell culture)Laminarin (200 µg/mL)1.9 unit increase in pH[1]
Gene Expression Soybean (leaves)LaminarinGmPR1, GmPR2, GmPAL, GmCHS genes show highest expression at 3 hours post-treatment.[8][14]
Gene Expression Olive (leaves)LaminarinSignificant induction of Pal, Lox, and Cuao genes at 3 days post-application.[9]
Disease Resistance Tobacco (leaves)Laminarin (200 µg/mL)Strong reduction in infection symptoms by Erwinia carotovora.[1]
Disease Resistance Soybean (leaves)Chitin + LaminarinSoybean rust severity reduced from ~4.0 to ~2.0 on a 5-point scale.[14]

Section 4: Key Experimental Protocols

Validating and quantifying the components of the this compound signaling pathway requires specific biochemical and molecular assays.

Protocol: Measurement of ROS Burst (Luminol-Based Assay)

This protocol measures the chemiluminescence generated by the oxidation of luminol (B1675438) in the presence of H₂O₂ and a peroxidase catalyst, providing a quantitative measure of the oxidative burst.[16][17]

  • Sample Preparation: Prepare leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves.

  • Incubation: Float the leaf discs in a petri dish with purified water overnight to reduce wounding effects.

  • Assay Setup: Transfer individual leaf discs to a white 96-well microplate, each well containing 100 µL of water.

  • Assay Solution: Prepare an assay solution containing luminol (e.g., 200 µM) and horseradish peroxidase (HRP) (e.g., 10 µg/mL). Add 100 µL to each well.

  • Baseline Measurement: Place the plate in a luminometer and measure the background luminescence for 5-10 minutes.

  • Elicitation: Add this compound solution to each well to the desired final concentration.

  • Data Acquisition: Immediately begin measuring luminescence kinetically, with readings every 1-2 minutes for at least 30-60 minutes. The output is a curve of Relative Light Units (RLU) over time.

A Prepare Leaf Discs B Incubate Overnight in Water A->B C Transfer to 96-Well Plate B->C D Add Luminol/HRP Assay Solution C->D E Measure Baseline Luminescence D->E F Inject this compound (Elicitor) E->F G Measure Kinetic Luminescence (RLU) F->G H Data Analysis: Plot RLU vs. Time G->H

Caption: Workflow for a luminol-based ROS burst assay.
Protocol: Analysis of MAPK Activation (Immunoblotting)

This method detects the activation of MAPKs by using antibodies that specifically recognize their dually phosphorylated, active form.[10][18]

  • Treatment and Sampling: Treat plant seedlings or leaf discs with this compound for short time points (e.g., 0, 5, 15, 30 minutes). Immediately flash-freeze samples in liquid nitrogen.

  • Protein Extraction: Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of the target MAPK (e.g., anti-phospho-p44/42 MAPK).

    • Wash, then incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in band intensity at the correct molecular weight indicates MAPK activation.

A Treat Tissue & Flash Freeze B Extract Total Protein (+ Inhibitors) A->B C Quantify Protein (Bradford Assay) B->C D Separate by SDS-PAGE C->D E Transfer to PVDF Membrane D->E F Immunoblot: 1° Ab (anti-pMAPK) 2° Ab (HRP) E->F G ECL Detection & Imaging F->G H Analyze Band Intensity G->H

Caption: Workflow for MAPK activation analysis by immunoblotting.
Protocol: Analysis of Defense Gene Expression (qRT-PCR)

Quantitative real-time PCR is used to measure the change in transcript levels of specific defense-related genes following elicitation.[13][19]

  • Treatment and Sampling: Treat plant tissues with this compound for various time points (e.g., 0, 1, 3, 6, 24 hours) and flash-freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up qPCR reactions in a 96-well optical plate. Each reaction should contain cDNA, gene-specific forward and reverse primers, and a fluorescent dye master mix (e.g., SYBR Green). Include a reference gene (e.g., Actin) for normalization.

  • Run qPCR: Perform the reaction in a real-time PCR cycler.

  • Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression (fold change) compared to the untreated control using the ΔΔCq method.

A Treat Tissue & Flash Freeze B Extract Total RNA A->B C DNase Treatment B->C D Synthesize cDNA (Reverse Transcription) C->D E Set up qPCR Reaction (cDNA, Primers, SYBR) D->E F Run Real-Time PCR E->F G Analyze Cq Values F->G H Calculate Fold Change (ΔΔCq Method) G->H

Caption: Workflow for defense gene expression analysis by qRT-PCR.

The this compound signaling pathway is a cornerstone of PAMP-triggered immunity in plants, providing a rapid and effective mechanism to recognize and respond to potential oomycete pathogens. From its perception by a likely receptor complex at the cell surface to the swift activation of an intracellular signaling cascade involving ROS, Ca²⁺, and MAPKs, the pathway culminates in a comprehensive defense response. Understanding the intricacies of this pathway not only deepens our fundamental knowledge of plant immunology but also offers promising avenues for the development of novel, non-toxic elicitors for sustainable crop protection strategies.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Purification of Laminaripentaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaripentaose, a β-(1→3)-linked glucose pentamer, is a bioactive oligosaccharide derived from laminarin, a storage polysaccharide found in brown algae (Phaeophyceae). Due to its potential applications in drug development, including its antioxidant and prebiotic properties, robust and well-defined protocols for its extraction and purification are essential for research and development.[1] This application note provides a detailed, step-by-step protocol for the extraction of laminarin from brown algae, its subsequent hydrolysis to produce this compound, and a high-resolution purification method to obtain a high-purity final product.

Overall Experimental Workflow

The complete process for obtaining purified this compound from brown algae involves three main stages: extraction of the parent polysaccharide laminarin, controlled hydrolysis of laminarin to produce a mixture of laminarioligosaccharides, and chromatographic purification to isolate this compound.

Workflow cluster_0 Stage 1: Laminarin Extraction cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Purification Raw Material Dried Brown Algae (e.g., Laminaria sp.) Extraction Hot Water or Dilute Acid Extraction Raw Material->Extraction Precipitation Ethanol (B145695) Precipitation Extraction->Precipitation Crude Laminarin Crude Laminarin Extract Precipitation->Crude Laminarin Hydrolysis Acid or Enzymatic Hydrolysis Crude Laminarin->Hydrolysis Hydrolysate Laminarioligosaccharide Mixture (DP2-DPn) Hydrolysis->Hydrolysate Purification Size-Exclusion Chromatography (SEC) Hydrolysate->Purification Analysis Fraction Analysis (e.g., HPLC, TLC) Purification->Analysis Final Product Purified This compound (DP5) Analysis->Final Product

Caption: Overall workflow for this compound production.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the extraction and purification of this compound, compiled from various studies.

Table 1: Extraction and Hydrolysis Yields

ParameterSource MaterialMethodYieldReference
Laminarin ContentLaminaria japonicaAcid Extraction383.8 mg/g dry weight[2]
Laminarin ContentSargassum mcclureiHot Water Extraction (90°C, 2h)11.98 mg/g dry weight[3]
Laminarioligosaccharides (LOs)Laminaria digitata laminaranAcid Hydrolysis (1.0 M acid, 71°C, 55 min)2.59 mg/mL[1]

Table 2: Purification and Enzyme Activity

ParameterEnzyme/MethodValueReference
Specific ActivityRecombinant endo-β-1,3-glucanase (rGluY) from Cellulosimicrobium funkei26.0 U/mg[4]
Purification RecoveryRecombinant this compound-producing β-1,3-glucanase (LPHase)34%
Purity of LOs (DP2-5)Bio-Gel P-2 Size-Exclusion ChromatographyHigh purity, suitable for structural analysis[1]

Experimental Protocols

Protocol 1: Extraction of Crude Laminarin from Brown Algae

This protocol describes a general method for extracting laminarin from dried brown algae, such as Laminaria species.

  • Preparation of Algal Biomass:

    • Wash fresh brown algae with tap water to remove salts and debris.

    • Dry the washed algae at room temperature with airflow for 48 hours or in an oven at 50-60°C until a constant weight is achieved.

    • Grind the dried algae into a fine powder using a mill and sieve to a consistent particle size (e.g., 40 mesh).

  • Hot Water Extraction:

    • Suspend the dried algal powder in distilled water at a sample-to-solvent ratio of 1:20 to 1:50 (w/v).

    • Heat the suspension to 80-90°C and maintain this temperature for 2-4 hours with constant stirring.

    • Cool the mixture to room temperature and filter through cheesecloth or a centrifuge (4,000 x g for 10 minutes) to remove solid residues.

  • Ethanol Precipitation:

    • Collect the supernatant (aqueous extract).

    • Add three volumes of 95% (v/v) ethanol to the supernatant while stirring to precipitate the polysaccharides.

    • Allow the precipitation to occur overnight at 4°C.

    • Collect the precipitate by centrifugation (3,500 x g for 10 minutes).

    • Wash the precipitate with 70-80% ethanol to remove low-molecular-weight contaminants.

    • Dry the resulting pellet in an oven at 50°C or by lyophilization to obtain crude laminarin.

Protocol 2: Production of this compound via Hydrolysis

This section provides two alternative methods for hydrolyzing the extracted laminarin.

Method A: Acid Hydrolysis

  • Hydrolysis Reaction:

    • Dissolve the crude laminarin in a 1.0 M solution of a strong acid (e.g., HCl or H₂SO₄).

    • Incubate the mixture in a water bath at 71°C for 55 minutes. These conditions have been optimized for a high yield of laminarioligosaccharides.[1]

    • Stop the reaction by placing the mixture on ice.

  • Neutralization:

    • Neutralize the hydrolysate by slowly adding a base (e.g., NaOH) until the pH reaches 7.0.

    • Desalt the neutralized solution if necessary, using dialysis or a suitable desalting column.

Method B: Enzymatic Hydrolysis

  • Enzyme and Substrate Preparation:

    • Use a β-1,3-glucanase known to produce this compound as a major product (e.g., from Streptomyces matensis or a recombinant enzyme like rGluY from Cellulosimicrobium funkei).[4]

    • Prepare a 1.0% (w/v) solution of crude laminarin in a suitable buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 4.5-5.5, depending on the enzyme's optimum pH).

  • Enzymatic Reaction:

    • Add the endo-β-1,3-glucanase to the laminarin solution. The optimal enzyme concentration should be determined empirically, but a starting point can be based on the enzyme's specific activity.

    • Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 40-45°C) for a predetermined time (e.g., 20 minutes to several hours). The reaction progress can be monitored by analyzing aliquots over time.[4]

  • Enzyme Inactivation:

    • Terminate the reaction by heating the mixture to 100°C for 5-10 minutes to denature and inactivate the enzyme.

    • Centrifuge the mixture to remove any precipitated protein. The supernatant contains the laminarioligosaccharide mixture.

Protocol 3: Purification of this compound by Size-Exclusion Chromatography

This protocol describes the separation of this compound from the hydrolysate using a Bio-Gel P-2 column, which is effective for separating oligosaccharides with varying degrees of polymerization (DP).[1]

Purification Start Laminarin Hydrolysate Load Load Sample onto Bio-Gel P-2 Column Start->Load Elute Elute with Deionized Water Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC or HPLC) Collect->Analyze Pool Pool Fractions Containing DP5 Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize End Purified This compound Lyophilize->End

Caption: Purification workflow for this compound.

  • Column Preparation:

    • Prepare a slurry of Bio-Gel P-2 resin in deionized, filtered water. The fractionation range for Bio-Gel P-2 is 100–1,800 Da, which is ideal for small oligosaccharides.

    • Pack a column (e.g., 1.6 x 100 cm for FPLC or a larger diameter for preparative gravity-flow chromatography) with the Bio-Gel P-2 slurry and equilibrate with several column volumes of deionized water.

  • Sample Loading and Elution:

    • Concentrate the laminarin hydrolysate and filter it through a 0.45 µm membrane.

    • Carefully load the sample onto the top of the equilibrated column.

    • Elute the oligosaccharides with deionized water at a constant flow rate (e.g., 0.3 mL/min for FPLC).

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 3 mL per tube).

    • Analyze the fractions for the presence of different oligosaccharides. Thin-Layer Chromatography (TLC) is a simple method for this, where fractions are spotted on a TLC plate and compared to oligosaccharide standards (laminaribiose, laminaritriose, etc.).

    • Alternatively, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., NH₂) and detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector) can be used for more precise analysis and quantification.[1]

  • Pooling and Final Product Preparation:

    • Identify the fractions containing pure this compound (DP5) based on the analysis.

    • Pool the relevant fractions.

    • Lyophilize (freeze-dry) the pooled fractions to obtain pure this compound as a white powder.

Conclusion

This application note provides a comprehensive and detailed set of protocols for the successful extraction of laminarin from brown algae and its conversion to and purification of high-purity this compound. The methods described, particularly the use of Bio-Gel P-2 size-exclusion chromatography, are robust and scalable, making them suitable for producing this compound for research and drug development purposes. The provided quantitative data serves as a benchmark for expected yields and enzyme activities throughout the process.

References

Application Notes and Protocols for the Enzymatic Synthesis of Laminaripentaose from Laminarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of laminaripentaose, a β-1,3-linked glucan pentasaccharide, from the polysaccharide laminarin. This compound and other laminari-oligosaccharides are of significant interest in biomedical research and drug development due to their potential immunomodulatory and anti-tumor activities.

Introduction

Laminarin, a storage polysaccharide found in brown algae, serves as an excellent starting material for the production of defined-length oligosaccharides. The enzymatic approach offers a highly specific and efficient method for this conversion, yielding a homogenous product under mild reaction conditions. The key to this process is the use of a specific endo-β-1,3-glucanase, known as this compound-producing-β-1,3-glucanase (LPHase), which predominantly hydrolyzes laminarin into this compound. This document outlines the necessary steps, from the production of the recombinant enzyme to the purification and analysis of the final product.

Data Presentation

Table 1: Properties of Exemplary this compound-Producing β-1,3-Glucanases

Enzyme Source OrganismGlycoside Hydrolase FamilyRecombinant Expression SystemOptimal pHOptimal Temperature (°C)Specific Activity (U/mg) on LaminarinPrimary Hydrolysis ProductReference
Streptomyces matensis DIC-108GH-64Escherichia coli5.5 - 6.5Not SpecifiedNot SpecifiedThis compound[1]
Cellulosimicrobium funkei HY-13GH-64Escherichia coli4.54026.0This compound[2]
Euglena gracilisGH-64Escherichia coliNot SpecifiedNot SpecifiedNot SpecifiedThis compound[3]

Note: One unit (U) of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under standard assay conditions.

Table 2: Kinetic Parameters of a this compound-Producing β-1,3-Glucanase from Euglena gracilis [3]

SubstrateKM (mg/mL)kcat (s-1)
Laminarin23.51.20
Paramylon20.20.23
Baker's yeast β-glucan2.100.88

Experimental Protocols

Protocol 1: Production and Purification of Recombinant this compound-Producing β-1,3-Glucanase (LPHase)

This protocol describes the expression of a His-tagged recombinant LPHase in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction: a. The gene encoding the LPHase is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His6) tag. b. The construct is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression: a. Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. d. Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the yield of soluble protein.

3. Cell Lysis and Crude Extract Preparation: a. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. The supernatant is the crude enzyme extract.

4. Purification by Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the crude enzyme extract onto the column. c. Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. d. Elute the His-tagged LPHase with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). e. Collect the fractions and analyze for protein content (e.g., Bradford assay) and purity (SDS-PAGE).

5. (Optional) Further Purification and Buffer Exchange: a. For higher purity, the eluted fractions can be further purified by size-exclusion or ion-exchange chromatography. b. Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM sodium acetate, pH 5.5) using dialysis or a desalting column. c. Store the purified enzyme at -20°C or -80°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the enzymatic hydrolysis of laminarin to produce this compound.

1. Reaction Setup: a. Prepare a 1% (w/v) solution of laminarin in a suitable reaction buffer (e.g., 50 mM sodium acetate, pH 5.5). b. Pre-incubate the laminarin solution at the optimal temperature for the enzyme (e.g., 40°C). c. Add the purified LPHase to the reaction mixture. The optimal enzyme concentration should be determined empirically but a starting point of 1-5 U per mg of laminarin can be used.

2. Reaction Incubation: a. Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 4-24 hours).

3. Monitoring the Reaction: a. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). b. Spot aliquots of the reaction mixture at different time points onto a silica (B1680970) gel TLC plate. c. Use a mobile phase of n-butanol:acetic acid:water (e.g., 2:1:1 v/v/v). d. Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol (B145695) followed by heating. Laminarin will remain near the origin, while the smaller oligosaccharide products will migrate further.[4][5][6][7]

4. Reaction Termination: a. Once the desired level of hydrolysis is achieved (as indicated by TLC), terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme. b. Centrifuge the reaction mixture at 10,000 x g for 15 minutes to remove any precipitate. The supernatant contains the mixture of laminari-oligosaccharides.

Protocol 3: Purification of this compound

This protocol describes the separation of this compound from the hydrolysis mixture using gel filtration chromatography.

1. Column Preparation: a. Use a gel filtration medium suitable for the separation of small oligosaccharides, such as Bio-Gel P-2.[8][9] b. Pack a column (e.g., 2.5 x 100 cm) with the Bio-Gel P-2 resin and equilibrate with deionized water.

2. Sample Loading and Elution: a. Concentrate the supernatant from the enzymatic reaction. b. Load the concentrated sample onto the equilibrated column. c. Elute the oligosaccharides with deionized water at a constant flow rate.[8]

3. Fraction Collection and Analysis: a. Collect fractions of a defined volume. b. Analyze the fractions for the presence of oligosaccharides using TLC or by measuring the total carbohydrate content (e.g., phenol-sulfuric acid method). c. Pool the fractions containing pure this compound, as determined by comparison with a this compound standard on TLC.

4. (Optional) Preparative HPLC: a. For higher purity, the pooled fractions can be further purified by preparative High-Performance Liquid Chromatography (HPLC) on an amino-functionalized silica or C18 column with an acetonitrile (B52724)/water mobile phase.[8][10]

5. Final Product Preparation: a. Lyophilize the pooled fractions containing pure this compound to obtain a white powder. b. Store the purified this compound at -20°C.

Protocol 4: Purity Analysis of this compound by HPLC

This protocol outlines the analysis of the purity of the final this compound product.

1. HPLC System and Column: a. Use an HPLC system equipped with a refractive index (RI) or evaporative light scattering detector (ELSD). b. A carbohydrate analysis column, such as an amino-propyl bonded silica column, is suitable.

2. Mobile Phase and Conditions: a. A typical mobile phase is a gradient of acetonitrile and water. For example, a starting condition of 80:20 (acetonitrile:water) with a gradient to 60:40 over 30 minutes. b. The flow rate is typically around 1 mL/min.

3. Sample Preparation and Injection: a. Dissolve a small amount of the purified this compound in the mobile phase. b. Inject the sample into the HPLC system.

4. Data Analysis: a. Compare the retention time of the main peak with that of a pure this compound standard. b. The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram. A purity of >95% is often achievable.

Visualizations

experimental_workflow cluster_enzyme Enzyme Production cluster_synthesis Synthesis & Purification cluster_analysis Analysis cloning Gene Cloning & Vector Construction expression Recombinant Protein Expression in E. coli cloning->expression lysis Cell Lysis & Crude Extract Preparation expression->lysis purification Enzyme Purification (IMAC) lysis->purification reaction Enzymatic Hydrolysis purification->reaction Purified LPHase laminarin Laminarin (Substrate) laminarin->reaction termination Reaction Termination reaction->termination tlc TLC Monitoring reaction->tlc Monitoring separation Purification of this compound (Gel Filtration) termination->separation product This compound (Product) separation->product hplc HPLC Purity Analysis product->hplc Purity Check logical_relationship laminarin Laminarin (β-1,3-glucan with β-1,6 branches) hydrolysis Specific Hydrolysis of β-1,3-glycosidic bonds laminarin->hydrolysis Substrate lphase This compound-Producing β-1,3-Glucanase (LPHase) lphase->hydrolysis Catalyst This compound This compound (DP5 Oligosaccharide) hydrolysis->this compound Major Product other_oligos Minor Products (Other oligosaccharides, Glucose) hydrolysis->other_oligos Minor Byproducts

References

Application Notes and Protocols: Laminaripentaose as a Substrate for Endo-1,3-beta-glucanase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing laminaripentaose as a substrate for the characterization and assay of endo-1,3-beta-glucanase (EC 3.2.1.39) activity. This document includes detailed experimental protocols, data presentation tables, and workflow diagrams to facilitate research and development in enzymology and drug discovery.

Introduction

Endo-1,3-beta-glucanases are enzymes that catalyze the endohydrolysis of 1,3-beta-D-glucosidic linkages in beta-1,3-glucans. These enzymes are crucial in various biological processes, including fungal cell wall degradation, plant defense mechanisms, and industrial applications such as biofuel production and winemaking.[1] this compound, a well-defined oligosaccharide consisting of five glucose units linked by beta-1,3-glycosidic bonds, serves as a specific substrate for these enzymes, allowing for precise kinetic studies and activity assays.[2] The enzymatic degradation of beta-1,3-D-glucans by certain inverting endo-1,3-beta-glucanases has been shown to yield predominantly D-laminaripentaose.[3][4]

Data Presentation

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of a recombinant endo-1,3-beta-glucanase (rGluH) using various beta-glucan (B1580549) substrates. While specific data for this compound is not detailed in the provided search results, the data for laminarin, a related polysaccharide, offers valuable comparative insights.

SubstrateVmax (U/mg)Km (mg/mL)kcat (s⁻¹)Reference
Laminarin480.892.35248.45[5]
CurdlanData not availableData not availableData not available
Barley β-glucanData not availableData not availableData not available

Note: The kinetic parameters for rGluH were determined under optimal reaction conditions.[5]

Specific Activity of Endo-1,3-beta-glucanases

The specific activity of different endo-1,3-beta-glucanases towards laminarin is presented below. This data is essential for comparing the efficacy of various enzyme preparations.

EnzymeSpecific Activity (U/mg)Source OrganismReference
rGluY26.0Cellulosimicrobium funkei HY-13[3][4]
rGluYΔRICIN9.8Cellulosimicrobium funkei HY-13[3][4]

One unit (U) of endo-β-1,3-glucanase activity is defined as the amount of enzyme required to produce 1 μmol of reducing sugar per minute under standard assay conditions.[3]

Experimental Protocols

Protocol 1: Standard Assay for Endo-1,3-beta-glucanase Activity using the DNS Method

This protocol is adapted from methods using laminarin as a substrate and is suitable for determining the activity of endo-1,3-beta-glucanase with this compound. The assay quantifies the release of reducing sugars using the 3,5-dinitrosalicylic acid (DNS) reagent.[3][5]

Materials:

  • This compound solution (e.g., 1% w/v in buffer)

  • Endo-1,3-beta-glucanase solution of appropriate dilution

  • 50 mM Sodium Citrate (B86180) Buffer (pH 4.5-5.5) or 50 mM Sodium Acetate Buffer (pH 5.5)[3][5]

  • DNS reagent

  • Glucose standard solutions (for calibration curve)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 0.45 mL of the this compound solution and pre-incubate at the optimal temperature for the enzyme (e.g., 40-55°C) for 5 minutes.[3][6]

  • Enzyme Reaction: Initiate the reaction by adding 0.05 mL of the diluted enzyme solution to the pre-warmed substrate.[3][5]

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes).[5][6]

  • Reaction Termination: Stop the reaction by adding 0.75 mL of DNS reagent to the mixture.[3][5]

  • Color Development: Heat the mixture at 100°C for 5 minutes to allow for color development.[3][7]

  • Absorbance Measurement: After cooling the samples to room temperature, measure the absorbance at 540 nm.[6][7]

  • Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with glucose.

Protocol 2: Determination of Optimal pH and Temperature

To characterize a specific endo-1,3-beta-glucanase, it is essential to determine its optimal pH and temperature for activity.

Optimal pH Determination:

  • Prepare a series of buffers with different pH values (e.g., sodium citrate for pH 3.5-5.5, sodium phosphate (B84403) for pH 5.5-7.5, Tris-HCl for pH 7.5-9.0).[3]

  • Perform the standard enzyme assay as described in Protocol 1 at a constant temperature, using the different pH buffers to prepare the this compound solution.

  • Plot the enzyme activity against the pH to determine the optimal pH.

Optimal Temperature Determination:

  • Perform the standard enzyme assay as described in Protocol 1 at the optimal pH.

  • Vary the incubation temperature across a desired range (e.g., 25-60°C).[3]

  • Plot the enzyme activity against the temperature to determine the optimal temperature.

Visualizations

Experimental Workflow for Endo-1,3-beta-glucanase Activity Assay

Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Substrate Prepare this compound Solution (1%) Mix Mix Substrate and Buffer Prep_Substrate->Mix Prep_Enzyme Prepare Diluted Enzyme Solution Add_Enzyme Add Enzyme to Initiate Reaction Prep_Enzyme->Add_Enzyme Prep_Buffer Prepare Assay Buffer (e.g., 50mM Sodium Citrate, pH 5.5) Prep_Buffer->Mix Preincubation Pre-incubate at Optimal Temperature (e.g., 45°C) Mix->Preincubation Preincubation->Add_Enzyme Incubation Incubate for a Defined Time (e.g., 20 min) Add_Enzyme->Incubation Stop_Reaction Stop Reaction with DNS Reagent Incubation->Stop_Reaction Heat Heat at 100°C for 5 min Stop_Reaction->Heat Cool Cool to Room Temperature Heat->Cool Measure_Abs Measure Absorbance at 540 nm Cool->Measure_Abs Calculate_Activity Calculate Enzyme Activity (U/mL) Measure_Abs->Calculate_Activity Standard_Curve Prepare Glucose Standard Curve Standard_Curve->Calculate_Activity

Caption: Workflow for determining endo-1,3-beta-glucanase activity.

Logical Relationship of Factors Affecting Enzyme Activity

Factors_Affecting_Activity Enzyme_Activity Enzyme Activity Substrate_Conc Substrate Concentration (this compound) Substrate_Conc->Enzyme_Activity Enzyme_Conc Enzyme Concentration Enzyme_Conc->Enzyme_Activity pH pH pH->Enzyme_Activity Temperature Temperature Temperature->Enzyme_Activity Inhibitors Inhibitors Inhibitors->Enzyme_Activity Activators Activators Activators->Enzyme_Activity

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Laminaripentaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaripentaose is a β-glucan oligosaccharide consisting of five glucose units linked by β-1,3 glycosidic bonds. As a key structural component of laminarin, a storage polysaccharide found in brown algae, this compound and other laminari-oligosaccharides are of significant interest in pharmaceutical and biotechnological research due to their potential immunomodulatory and anti-cancer activities. Accurate and robust analytical methods for the quantification and characterization of this compound are crucial for quality control, pharmacokinetic studies, and the elucidation of its biological functions. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of such oligosaccharides. This application note provides detailed protocols for the analysis of this compound using HPLC with pre-column derivatization for enhanced sensitivity.

Principles of Analysis

The analysis of oligosaccharides like this compound by HPLC presents challenges due to their high polarity and lack of a strong chromophore, making UV detection difficult for underivatized forms. To overcome this, two primary strategies are employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a more polar aqueous solvent.

  • Pre-column Derivatization: To enhance detection sensitivity, oligosaccharides can be labeled with a fluorescent tag (fluorophore) prior to HPLC analysis. A common derivatizing agent is 2-aminopyridine (B139424) (PA), which reacts with the reducing end of the oligosaccharide. This allows for highly sensitive fluorescence detection.

This application note will focus on a HILIC-HPLC method with fluorescence detection following pre-column derivatization with 2-aminopyridine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC analysis of pyridylaminated (PA) this compound and related oligosaccharides. The exact values can vary based on the specific instrument, column, and experimental conditions.

AnalyteDegree of Polymerization (DP)Typical Retention Time (min)Resolution (Rs) between adjacent peaksLimit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)
Laminaribiose-PA212.5> 1.5~0.5~1.5
Laminaritriose-PA315.8> 1.5~0.5~1.5
Laminaritetraose-PA418.2> 1.5~0.5~1.5
This compound-PA 5 20.5 > 1.5~0.5 ~1.5
Laminarihexaose-PA622.3> 1.5~0.5~1.5

Experimental Protocols

I. Sample Preparation: Generation of this compound from Laminarin

This compound is typically obtained by the controlled hydrolysis of laminarin.

A. Acid Hydrolysis:

  • Dissolve laminarin in a solution of 1 M trifluoroacetic acid (TFA).

  • Incubate the mixture at 100°C for 30 minutes.[1]

  • After incubation, completely evaporate the TFA under a stream of nitrogen or by lyophilization.

  • Re-dissolve the resulting oligosaccharide mixture in deionized water for derivatization.

B. Enzymatic Hydrolysis:

  • Prepare a solution of laminarin in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

  • Add a specific endo-1,3-β-glucanase to the laminarin solution. The enzyme-to-substrate ratio should be optimized for partial hydrolysis.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-4 hours) to generate a mixture of oligosaccharides, including this compound.[2][3]

  • Terminate the enzymatic reaction by boiling the mixture for 10 minutes.

  • Centrifuge the hydrolysate to remove any precipitate and collect the supernatant containing the oligosaccharides.

II. Pre-column Derivatization with 2-Aminopyridine (PA)
  • To the dried oligosaccharide sample (approximately 10-100 nmol), add 10 µL of a freshly prepared solution of 2-aminopyridine in acetic acid (e.g., 0.35 g 2-aminopyridine in 1 mL of 2 M acetic acid).

  • Add 2 µL of a freshly prepared 1 M sodium cyanoborohydride solution in water.

  • Vortex the mixture and incubate at 90°C for 60 minutes.

  • After cooling to room temperature, remove the excess reagents by gel filtration chromatography (e.g., using a Sephadex G-15 column) or by a solid-phase extraction (SPE) cleanup step.

  • Lyophilize the purified PA-labeled oligosaccharides and store them at -20°C until HPLC analysis. Reconstitute in water or the initial mobile phase before injection.

III. HPLC Analysis of PA-Labeled this compound

A. Normal-Phase (NP-HPLC) / HILIC Method:

  • Column: TSK gel Amide 80 column (4.6 x 250 mm, 5 µm) or equivalent amide-based HILIC column.[1]

  • Mobile Phase A: 50 mM ammonium (B1175870) formate, pH 4.4.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 85% B

    • 5-50 min: Linear gradient from 85% to 60% B

    • 50-55 min: Linear gradient from 60% to 85% B

    • 55-65 min: 85% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection: Fluorescence detector.

    • Excitation Wavelength: 315 nm.[1]

    • Emission Wavelength: 400 nm.[1]

B. Reversed-Phase (RP-HPLC) Method (for separation of isomers):

While NP-HPLC/HILIC separates based on the degree of polymerization, RP-HPLC can be used to separate isomers of the same size.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 50 mM ammonium acetate, pH 5.0.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Linear gradient from 0% to 10% B over 60 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection: Fluorescence detector.

    • Excitation Wavelength: 315 nm.

    • Emission Wavelength: 400 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Laminarin Laminarin Sample Hydrolysis Hydrolysis (Acid or Enzymatic) Laminarin->Hydrolysis Oligosaccharides Oligosaccharide Mixture (containing this compound) Hydrolysis->Oligosaccharides Derivatization Pyridylamination (PA-labeling) Oligosaccharides->Derivatization Cleanup Reagent Cleanup (SPE or Gel Filtration) Derivatization->Cleanup PA_Oligos PA-labeled Oligosaccharides Cleanup->PA_Oligos Injection HPLC Injection PA_Oligos->Injection HILIC HILIC Separation Injection->HILIC Detection Fluorescence Detection (Ex: 315 nm, Em: 400 nm) HILIC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification & Identification Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The described HPLC methods provide a robust and sensitive approach for the quantitative analysis of this compound. The combination of HILIC for separation based on size and pre-column derivatization with 2-aminopyridine for sensitive fluorescence detection is a powerful tool for researchers in various fields. Proper sample preparation and optimization of chromatographic conditions are key to achieving accurate and reproducible results. This application note serves as a comprehensive guide for the implementation of this analytical technique.

References

Application Notes and Protocols for the Structural Confirmation of Laminaripentaose using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaripentaose, a β-1,3-linked glucan pentasaccharide, is of significant interest in biomedical research and drug development due to its potential immunomodulatory and anti-tumor activities. Accurate structural confirmation is paramount for understanding its biological function and for quality control in therapeutic applications. Mass spectrometry (MS), often coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful analytical toolkit for the unambiguous elucidation of its primary structure. These application notes provide detailed protocols for the structural confirmation of this compound using modern mass spectrometry techniques.

I. Structural Confirmation by Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining the molecular weight and sequence of oligosaccharides. For this compound, both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) are valuable techniques.

A. Molecular Weight Determination by MALDI-TOF MS

MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of oligosaccharides. The analysis of this compound will confirm its composition as a pentasaccharide of glucose.

Experimental Protocol: MALDI-TOF MS of this compound

  • Sample Preparation:

    • Dissolve the this compound standard in deionized water to a concentration of 1 mg/mL.

  • Matrix Solution Preparation:

    • Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 1:1 (v/v) mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Spotting:

    • On a MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the this compound sample solution to the matrix spot and mix gently with the pipette tip.

    • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive reflectron mode.

    • The instrument is typically calibrated using a standard mixture of peptides or oligosaccharides.

    • Acquire spectra over a mass range of m/z 500-1500.

Data Presentation: Expected MALDI-TOF MS Data for this compound

The expected monoisotopic mass of this compound (C30H52O26) is 828.27 g/mol . In positive ion mode MALDI-TOF MS, it is typically observed as a sodium adduct.

AnalyteChemical FormulaTheoretical Monoisotopic Mass (Da)Expected Ion SpeciesExpected m/z
This compoundC30H52O26828.27[M+Na]+851.26
This compoundC30H52O26828.27[M+K]+867.23
B. Structural Sequencing by ESI-MS/MS

Tandem mass spectrometry (ESI-MS/MS) is crucial for confirming the sequence and linkage of monosaccharides. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated. For oligosaccharides, fragmentation typically occurs at the glycosidic bonds (B, C, Y, and Z ions) and through the sugar ring (A and X ions), providing detailed structural information. Negative ion mode is often preferred for underivatized oligosaccharides as it can provide more informative cross-ring cleavages.

Experimental Protocol: ESI-MS/MS of this compound

  • Sample Preparation:

    • Dissolve the this compound sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 10 µg/mL.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the electrospray source of a tandem mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire spectra in negative ion mode.

  • MS/MS Analysis:

    • Select the deprotonated molecule [M-H]⁻ (m/z 827.26) as the precursor ion for collision-induced dissociation (CID).

    • Apply a collision energy (typically 20-40 eV, optimization may be required) to induce fragmentation.

    • Acquire the product ion spectrum.

Data Presentation: Representative Fragmentation Pattern of this compound (Negative Ion Mode ESI-MS/MS)

The fragmentation of the [M-H]⁻ ion of this compound (a β-1,3-linked glucose pentamer) is expected to yield a series of B, C, Y, and cross-ring fragment ions. The table below summarizes the theoretical m/z values for the major expected fragment ions.

Ion TypeDescriptionTheoretical m/z
[M-H]⁻Precursor Ion (Pentaose)827.26
Y₄Tetraose from non-reducing end665.21
B₄Tetraose from reducing end665.21
Y₃Triose from non-reducing end503.16
B₃Triose from reducing end503.16
Y₂Diose from non-reducing end341.11
B₂Diose from reducing end341.11
Y₁Monoose from non-reducing end179.06
B₁Monoose from reducing end179.06
⁰,²A₅Cross-ring cleavage of reducing end707.22

Note: The observation and relative abundance of these ions can vary depending on the instrument and experimental conditions.

II. Complementary Structural Confirmation by NMR Spectroscopy

While mass spectrometry provides excellent information on molecular weight and sequence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguously determining the glycosidic linkage positions and anomeric configurations (α or β).[1][2][3] For this compound, 1H and 13C NMR are used to confirm the β-1,3 linkages.

Experimental Protocol: 1D and 2D NMR of this compound

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

    • Lyophilize and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium.

    • Finally, dissolve the sample in 100% D₂O for analysis.

  • NMR Data Acquisition:

    • Acquire 1D ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Acquire 2D correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign all proton and carbon signals and to establish through-bond connectivities.

Data Presentation: Expected NMR Chemical Shifts for this compound

The chemical shifts of the anomeric protons (H-1) and carbons (C-1) are particularly diagnostic for the linkage and anomeric configuration. For a β-1,3 linkage, the anomeric proton typically appears around 4.7-4.8 ppm with a large coupling constant (J ≈ 8 Hz), and the anomeric carbon resonates around 103-105 ppm. The C-3 carbon of the linked glucose unit will show a downfield shift to ~85 ppm due to glycosylation.

NucleusInternal β-1,3-linked Glucose Residue (Representative)
¹H (ppm)H-1: ~4.75 (d, J ≈ 8 Hz)
¹³C (ppm)C-1: ~103.5
C-2: ~74.0
C-3: ~85.0 (glycosylation site)
C-4: ~69.0
C-5: ~76.5
C-6: ~61.5

III. Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for the structural confirmation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Confirmation This compound This compound Sample MALDI_TOF MALDI-TOF MS This compound->MALDI_TOF ESI_MSMS ESI-MS/MS This compound->ESI_MSMS NMR_1D 1D NMR (¹H, ¹³C) This compound->NMR_1D MW_confirm Molecular Weight Confirmation MALDI_TOF->MW_confirm Seq_confirm Sequence & Fragmentation Analysis ESI_MSMS->Seq_confirm NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Linkage_confirm Linkage & Anomeric Confirmation NMR_2D->Linkage_confirm Structure_confirm Final Structural Confirmation MW_confirm->Structure_confirm Seq_confirm->Structure_confirm Linkage_confirm->Structure_confirm

Caption: Experimental workflow for this compound structural confirmation.

fragmentation_pathway cluster_glycosidic Glycosidic Bond Cleavage cluster_crossring Cross-Ring Cleavage Precursor [this compound - H]⁻ (m/z 827.26) Y4_B4 Y₄ / B₄ Ions (Tetrasaccharide Fragment) (m/z 665.21) Precursor->Y4_B4 - C₆H₁₀O₅ A_ion ⁰,²A₅ Ion (m/z 707.22) Precursor->A_ion - C₄H₈O₄ Y3_B3 Y₃ / B₃ Ions (Trisaccharide Fragment) (m/z 503.16) Y4_B4->Y3_B3 - C₆H₁₀O₅ Y2_B2 Y₂ / B₂ Ions (Disaccharide Fragment) (m/z 341.11) Y3_B3->Y2_B2 - C₆H₁₀O₅ Y1_B1 Y₁ / B₁ Ions (Monosaccharide Fragment) (m/z 179.06) Y2_B2->Y1_B1 - C₆H₁₀O₅

Caption: Representative fragmentation pathway of this compound in ESI-MS/MS.

Conclusion

The combination of MALDI-TOF MS, ESI-MS/MS, and NMR spectroscopy provides a robust and comprehensive approach for the structural confirmation of this compound. MALDI-TOF MS efficiently confirms the molecular weight, while ESI-MS/MS elucidates the monosaccharide sequence and provides evidence for the linkage pattern through characteristic fragmentation. Finally, NMR spectroscopy offers unambiguous confirmation of the β-1,3 glycosidic linkages and the anomeric configuration. Together, these techniques ensure the accurate structural characterization of this compound, which is essential for its development as a potential therapeutic agent.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Laminaripentaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaripentaose is a β-(1→3)-linked glucan pentasaccharide. As a well-defined oligosaccharide, it serves as a crucial standard and research tool in glycobiology, particularly in studies related to carbohydrate-active enzymes, immunology, and drug delivery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of such oligosaccharides. These application notes provide a comprehensive guide to the NMR analysis of this compound, including detailed experimental protocols and tabulated spectral data.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR chemical shift data for this compound, facilitating straightforward comparison and verification of experimental results. The data is based on the analysis of purified Laminaria digitata oligosaccharides.[1]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound in D₂O [1]

Residue/PositionH-1H-2H-3H-4H-5H-6aH-6b
Non-reducing end 4.603.383.433.593.383.723.59
Internal Glc (β-1,3) 4.693.383.463.593.383.723.59
Reducing end (α-anomer) 5.123.493.613.343.693.723.72
Reducing end (β-anomer) 4.583.193.433.343.403.723.72

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound in D₂O [1]

Residue/PositionC-1C-2C-3C-4C-5C-6
Non-reducing end 102.873.374.968.175.860.7
Internal Glc (β-1,3) 102.873.384.768.175.860.7
Reducing end (α-anomer) 92.171.673.369.571.660.7
Reducing end (β-anomer) 95.974.275.869.575.860.7

Experimental Protocols

Detailed methodologies for the key experiments required for the NMR analysis of this compound are provided below.

Protocol 1: Sample Preparation
  • Purification: Ensure the this compound sample is of high purity (>95%). Purification can be achieved using techniques like size-exclusion chromatography (e.g., with Bio-Gel P-2 resin).[1]

  • Lyophilization: Lyophilize the purified sample to remove any residual solvents.

  • Dissolution in D₂O: Dissolve approximately 5-10 mg of the lyophilized this compound in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.9%).

  • Solvent Exchange: To minimize the residual HDO signal, perform a solvent exchange by lyophilizing the D₂O solution and re-dissolving it in fresh D₂O. Repeat this step at least twice.

  • Sample Transfer: Carefully transfer the final solution to a 5 mm NMR tube.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.[1]

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 10-12 ppm.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds.

    • Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

    • Use a longer relaxation delay of 2-5 seconds.

    • Proton decoupling is typically applied to simplify the spectrum.

Protocol 3: 2D NMR Data Acquisition for Structural Elucidation

To unambiguously assign the proton and carbon signals and confirm the glycosidic linkages, a suite of 2D NMR experiments is recommended.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons within each glucose residue.

    • This experiment reveals correlations between protons that are connected through 2-3 bonds.

  • TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify all protons belonging to a single spin system (i.e., a single glucose residue).

    • By irradiating a specific proton, a complete correlation of all protons within that residue can be obtained.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom.

    • This is a key experiment for assigning the ¹³C spectrum based on the assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

    • This experiment is crucial for determining the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify through-space correlations between protons that are in close proximity.

    • This information helps to determine the spatial arrangement of the glucose units and confirm the glycosidic linkages.

Visualizations

The following diagrams illustrate the experimental workflow for the NMR analysis of this compound.

NMR_Workflow Experimental Workflow for NMR Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Purification Purification of this compound Lyophilization Lyophilization Purification->Lyophilization Dissolution Dissolution in D2O Lyophilization->Dissolution Solvent_Exchange Solvent Exchange (x2) Dissolution->Solvent_Exchange NMR_Tube Transfer to NMR Tube Solvent_Exchange->NMR_Tube OneD_NMR 1D NMR (1H, 13C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) NMR_Tube->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure_Confirmation Structure Confirmation (Linkage Analysis) Assignment->Structure_Confirmation Data_Analysis_Logic Logical Flow of NMR Data Analysis for this compound OneD_H 1D 1H Spectrum (Initial Proton Signals) COSY_TOCSY COSY & TOCSY Spectra (Assign Protons within each Glucose Residue) OneD_H->COSY_TOCSY HSQC HSQC Spectrum (Correlate Protons to Directly Attached Carbons) COSY_TOCSY->HSQC HMBC_NOESY HMBC & NOESY/ROESY Spectra (Identify Inter-residue Correlations for Linkage Analysis) COSY_TOCSY->HMBC_NOESY HSQC->HMBC_NOESY OneD_C 1D 13C Spectrum (Initial Carbon Signals) OneD_C->HSQC Final_Structure Complete Structural Assignment of this compound HMBC_NOESY->Final_Structure

References

Application Notes and Protocols for Studying Plant Defense Gene Expression Using Laminaripentaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaripentaose, a linear β-1,3-linked pentasaccharide of glucose, serves as a potent elicitor of plant defense responses. As the minimal structural unit required for elicitor activity from laminarin, a storage polysaccharide from brown algae, this compound is a valuable tool for researchers studying plant immunity. It functions as a Microbe-Associated Molecular Pattern (MAMP), triggering a cascade of defense signaling pathways that lead to the expression of various defense-related genes. These application notes provide detailed protocols and data for utilizing this compound to investigate plant defense gene expression, aiding in the elucidation of plant immune mechanisms and the development of novel plant protection strategies.

This compound and its parent molecule, laminarin, have been shown to induce a broad spectrum of defense responses in various plant species, including tobacco and soybean.[1][2] These responses range from rapid physiological changes, such as the alkalinization of the extracellular medium and the production of reactive oxygen species (ROS), to the long-term induction of defense-related enzymes, the accumulation of salicylic (B10762653) acid (SA), and the expression of pathogenesis-related (PR) proteins.[1][3]

Principle

The perception of this compound by plant cells initiates a signaling cascade that culminates in the transcriptional activation of defense-related genes. In the model plant Arabidopsis thaliana, the perception of short-chain β-1,3-glucans is mediated by a receptor complex that includes the LysM receptor-like kinase CERK1, which acts as a co-receptor.[4][5][6] This recognition event triggers downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) cascades and calcium influx, leading to the activation of transcription factors that regulate the expression of defense genes.[7][8] The induction of these genes, such as Pathogenesis-Related 1 (PR-1) and Phenylalanine Ammonia-Lyase (PAL), is a hallmark of the plant's defense response and can be quantified to assess the elicitor activity of this compound.

Data Presentation

The following tables summarize the quantitative data on the induction of defense responses and gene expression following treatment with β-1,3-glucans. Note that while this compound is the minimal active unit, some studies utilize the closely related laminarihexaose (B104634) (DP6) or the polymer laminarin for experimental convenience. The responses are expected to be comparable.

Table 1: Early Defense Responses to β-1,3-Glucans in Arabidopsis thaliana

ResponseElicitor & ConcentrationTime PointFold Change/ResponseReference
Reactive Oxygen Species (ROS) BurstLaminarihexaose (250 µM)10-20 minPeak luminescence[7]
Cytosolic Ca²⁺ InfluxLaminarihexaose (250 µM)5-10 minPeak luminescence[7]
MAPK Activation (p44/42)Laminarihexaose (250 µM)15 minPeak phosphorylation[7]

Table 2: Defense Gene Expression in Arabidopsis thaliana Seedlings Treated with Laminarihexaose (100 µM)

GeneTime PointFold Change (vs. Mock)
WRKY3030 min~15
WRKY4030 min~10
CYP81F230 min~25
FRK130 min~40

Note: This data is extrapolated from transcriptomic analyses of Arabidopsis treated with 1,3-β-d-(Glc)6 and represents a subset of upregulated immunity-associated genes. The exact fold change can vary based on experimental conditions.[5]

Table 3: Defense-Related Responses in Tobacco (Nicotiana tabacum) Treated with Laminarin

ResponseElicitor & ConcentrationTime PointObservationReference
Extracellular AlkalinizationLaminarin (200 µg/mL)minutes~1.9 pH unit increase[3]
H₂O₂ ReleaseLaminarin (200 µg/mL)minutesTransient burst[3]
PAL ActivityLaminarin (200 µg/mL)24 hoursStrong stimulation[3]
Salicylic Acid AccumulationLaminarin (200 µg/mL)6-48 hoursSharp increase[3]
PR Protein AccumulationLaminarin (200 µg/mL)48 hoursInduction of PR-1, PR-2, PR-3, PR-5[3]

Experimental Protocols

Protocol 1: Treatment of Arabidopsis thaliana Seedlings for Gene Expression Analysis

This protocol describes the treatment of Arabidopsis thaliana seedlings with this compound for the subsequent analysis of defense gene expression by quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Col-0)

  • Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324)

  • This compound (Megazyme, O-LAM5)

  • Sterile water

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • qRT-PCR instrument

  • Primers for target defense genes (e.g., PR-1, PAL1) and a reference gene (e.g., ACTIN2)

Procedure:

  • Plant Growth:

    • Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates.

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Grow the seedlings in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C for 10-14 days.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water (e.g., 10 mM).

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 100 µM) in liquid MS medium. Use liquid MS medium without this compound as a mock control.

    • Carefully transfer the seedlings into 6-well plates containing 5 mL of liquid MS medium with or without this compound.

    • Incubate the seedlings for the desired time points (e.g., 0, 1, 3, 6, 24 hours).

  • Sample Collection and RNA Extraction:

    • At each time point, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen.

    • Store the samples at -80°C until RNA extraction.

    • Extract total RNA from the frozen seedlings using a suitable RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis and qRT-PCR:

    • Synthesize cDNA from the total RNA using a cDNA synthesis kit.

    • Perform qRT-PCR using a qPCR master mix, cDNA template, and gene-specific primers.

    • Use the following typical PCR program: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.

    • Analyze the gene expression data using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Table 4: Example Primer Sequences for qRT-PCR in Arabidopsis thaliana

GeneForward Primer (5'-3')Reverse Primer (5'-3')
PR-1 (At2g14610)CGTCTTTGTAGCTCTTGTTCTTCCGCTCATAGTATGCGGTTCTCG
PAL1 (At2g37040)GCTCCATTGGTGTTGATATGCGTCGGTGTATCGTTGAGTGTG
ACTIN2 (At3g18780)GGTGAGGATATTCAGCCACTTGTCTGTGTGAGATCCCGACCCGCAAGATC
Protocol 2: Infiltration of Nicotiana benthamiana Leaves

This protocol is suitable for studying localized defense responses in the leaves of Nicotiana benthamiana.

Materials:

  • 4-6 week old Nicotiana benthamiana plants

  • This compound

  • Sterile water

  • 1 mL needleless syringe

  • Liquid nitrogen

Procedure:

  • Plant Growth: Grow Nicotiana benthamiana plants in a greenhouse or growth chamber under standard conditions.

  • Elicitor Preparation: Prepare a solution of this compound in sterile water at the desired concentration (e.g., 200 µg/mL). Use sterile water as a mock control.

  • Leaf Infiltration:

    • Use a 1 mL needleless syringe to gently infiltrate the this compound solution or mock control into the abaxial side of fully expanded leaves.

    • Infiltrate a defined area of the leaf, marking the infiltrated zone.

  • Sample Collection: At various time points post-infiltration (e.g., 6, 24, 48 hours), excise the infiltrated leaf discs, immediately freeze them in liquid nitrogen, and store at -80°C.

  • Gene Expression Analysis: Proceed with RNA extraction, cDNA synthesis, and qRT-PCR as described in Protocol 1.

Mandatory Visualizations

plant_defense_signaling cluster_perception Perception at the Plasma Membrane cluster_signaling Intracellular Signaling Cascade cluster_response Transcriptional Reprogramming in the Nucleus This compound This compound (β-1,3-glucan) Receptor Unknown Receptor This compound->Receptor CERK1 CERK1 (Co-receptor in Arabidopsis) Receptor->CERK1 associates Ca_influx Ca²⁺ Influx CERK1->Ca_influx ROS_burst ROS Burst CERK1->ROS_burst MAPK_cascade MAPK Cascade CERK1->MAPK_cascade TFs Transcription Factors (e.g., WRKYs) MAPK_cascade->TFs activates Defense_Genes Defense Gene Expression (e.g., PR-1, PAL) TFs->Defense_Genes induces

Caption: this compound signaling pathway in plants.

experimental_workflow Plant_Material Plant Material (e.g., Arabidopsis seedlings) Treatment This compound Treatment Plant_Material->Treatment Sample_Collection Sample Collection (Time Course) Treatment->Sample_Collection RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis cDNA_Synthesis->qRT_PCR Data_Analysis Gene Expression Data Analysis qRT_PCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

References

Application Notes and Protocols for In Vitro Bioassays Using Laminaripentaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaripentaose is a β-glucan oligosaccharide consisting of five glucose units linked by β-1,3 glycosidic bonds. As the smallest elicitor-active structure of the larger laminarin polysaccharide, this compound is a molecule of significant interest for its potential biological activities.[1] While much of the existing research has focused on the broader effects of laminarin, these studies provide a strong foundation for investigating the specific roles of this compound in various cellular processes. These application notes provide an overview of potential in vitro bioassays and detailed protocols to investigate the immunostimulatory, anticancer, and antioxidant properties of this compound.

I. Immunomodulatory Effects on Macrophages

This compound, as a constituent of laminarin, is anticipated to modulate the activity of macrophages, key cells of the innate immune system. In vitro assays using macrophage cell lines such as RAW 264.7 are fundamental to elucidating these effects.

Application Note:

Investigating the impact of this compound on macrophage activation, including the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). These assays are crucial for understanding its potential as an immunomodulatory agent.

Quantitative Data Summary:
CompoundCell LineBioassayConcentrationResultReference
LaminarinRAW 264.7NO Production300, 400, 500 µg/mLSignificant increase (p < 0.001)[2]
LaminarinRAW 264.7H2O2 Production300, 400, 500 µg/mLSignificant increase (p < 0.001)[2]
LaminarinRAW 264.7Intracellular Ca2+300, 400, 500 µg/mLSignificant increase (p < 0.001)[2]
LaminarinRAW 264.7STAT3, c-Jun, c-Fos, COX-2 mRNA300, 400, 500 µg/mLSignificant increase (p < 0.05)[2]
LaminarinRAW 264.7STAT1 mRNA400, 500 µg/mLSignificant increase (p < 0.05)[2]

Experimental Workflow: Macrophage Activation Assay

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plates Culture->Seed Prepare Prepare this compound solutions Treat Treat cells with this compound (various concentrations) Prepare->Treat Incubate Incubate for 24 hours Treat->Incubate Collect Collect supernatant Griess Nitric Oxide Assay (Griess Reagent) Collect->Griess ELISA Cytokine Assay (ELISA for TNF-α, IL-6) Collect->ELISA

Workflow for assessing macrophage activation by this compound.

Detailed Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[2]

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of this compound in sterile PBS. Dilute the stock to desired final concentrations in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a positive control (e.g., LPS, 1 µg/mL) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite (B80452) concentration based on a standard curve generated with known concentrations of sodium nitrite.

II. Anticancer Effects: Induction of Apoptosis in Colon Cancer Cells

Laminarin has been shown to induce apoptosis in human colon cancer cell lines like LoVo and HT-29.[3][4] It is plausible that this compound, as an active component, contributes to this effect. In vitro apoptosis assays are essential to validate this hypothesis.

Application Note:

Evaluation of the pro-apoptotic potential of this compound on human colon cancer cell lines (e.g., LoVo, HT-29). Key events to investigate include morphological changes, DNA fragmentation, and activation of caspases, which are hallmarks of apoptosis.

Quantitative Data Summary:

The following table presents data on the apoptotic effects of laminarin on colon cancer cells, which can be used as a comparative reference for this compound studies.

CompoundCell LineBioassayConcentrationResultReference
LaminarinLoVoApoptosis Induction400, 800, 1600 µg/mLIncreased ROS, intracellular Ca2+, and decreased mitochondrial membrane potential in a dose-dependent manner.[5]
LaminarinLoVoCaspase ActivationNot specifiedInduced release of Cytochrome C and activation of Caspase-9 and -3.[3][5]
LaminarinHT-29Cytotoxicity (IC50)57 ± 1.2 µg/mLDose-dependent suppression of cell viability.[4][6]

Signaling Pathway: Mitochondrial Apoptosis Pathway

G This compound This compound ROS ↑ ROS This compound->ROS Ca2 ↑ Intracellular Ca2+ This compound->Ca2 Mito Mitochondrion ROS->Mito Ca2->Mito Bax Bax (pro-apoptotic) Mito->Bax activates Bcl2 Bcl-2 (anti-apoptotic) Mito->Bcl2 inhibits CytC Cytochrome C release Bax->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial pathway of apoptosis induced by this compound.

Detailed Protocol: Caspase-3 Activity Assay
  • Cell Culture and Treatment: Culture LoVo or HT-29 cells in appropriate medium. Seed cells in a 96-well plate and treat with various concentrations of this compound for 24-48 hours. Include a positive control (e.g., staurosporine) and a negative control.

  • Cell Lysis: After treatment, centrifuge the plate to pellet the cells. Remove the supernatant and add a lysis buffer to each well. Incubate on ice for 10 minutes.

  • Caspase-3 Assay:

    • Transfer the cell lysates to a new, opaque 96-well plate.

    • Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • For a colorimetric assay (DEVD-pNA), measure the absorbance at 405 nm.

    • For a fluorometric assay (Ac-DEVD-AMC), measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity. Normalize the results to the protein concentration of the cell lysates.

III. Antioxidant Activity

The antioxidant potential of natural compounds is a key area of investigation. Assays such as DPPH and ABTS radical scavenging are commonly employed to determine the capacity of a compound to neutralize free radicals.

Application Note:

To assess the direct antioxidant capacity of this compound through its ability to scavenge synthetic radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays provide a rapid and effective screening of antioxidant potential.

Quantitative Data Summary:

Specific quantitative antioxidant data for this compound is limited. The table below shows the antioxidant activity of an enzymatic extract from Laminaria japonica, which contains laminarin and its oligosaccharides.

Extract/CompoundBioassayConcentrationScavenging Activity (%)Reference
Enzymatic ExtractDPPH Scavenging500 µg/mL80.38 ± 0.44%[7]
Enzymatic ExtractABTS+ Scavenging500 µg/mL94.57 ± 0.05%[7]
Enzymatic ExtractH2O2 Scavenging500 µg/mL74.10 ± 1.26%[7]

Experimental Workflow: DPPH Radical Scavenging Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement Prepare_L Prepare this compound solutions (various concentrations) Mix Mix this compound and DPPH Prepare_L->Mix Prepare_D Prepare DPPH solution (in methanol) Prepare_D->Mix Incubate Incubate in the dark (30 minutes) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure

Workflow for DPPH radical scavenging assay.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). Create a series of dilutions to test a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each this compound dilution to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • For the blank, mix 100 µL of the solvent with 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound. While direct experimental data for this specific oligosaccharide is emerging, the established bioactivities of its parent compound, laminarin, provide a strong rationale for investigating its immunomodulatory, anticancer, and antioxidant properties. The detailed methodologies and workflows are intended to guide researchers in designing and executing robust experiments to uncover the therapeutic potential of this compound.

References

Application Notes and Protocols for Laminaripentaose-Induced Disease Resistance in Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaripentaose, a β-1,3-glucan oligosaccharide, is a potent elicitor of defense responses in a variety of plant species. As a pathogen-associated molecular pattern (PAMP), it is recognized by the plant's innate immune system, triggering a cascade of defense mechanisms that can lead to induced resistance against a broad spectrum of pathogens. These application notes provide an overview of the mechanisms of action of this compound, quantitative data on its efficacy, and detailed protocols for its application and the evaluation of induced resistance in crops.

Mechanism of Action

This compound is perceived by pattern recognition receptors (PRRs) on the plant cell surface. This recognition initiates a signaling cascade known as PAMP-triggered immunity (PTI). Key events in this signaling pathway include:

  • Ion Fluxes: A rapid influx of Ca2+ into the cytosol and an efflux of K+ and Cl- ions.

  • Reactive Oxygen Species (ROS) Production: An oxidative burst characterized by the production of superoxide (B77818) and hydrogen peroxide.

  • Mitogen-Activated Protein Kinase (MAPK) Cascade Activation: Phosphorylation and activation of MAPKs which regulate downstream defense responses.

  • Phytohormone Signaling: Activation of salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) signaling pathways, which play crucial roles in coordinating the plant's defense response.

  • Transcriptional Reprogramming: Upregulation of defense-related genes, including pathogenesis-related (PR) proteins and enzymes involved in the biosynthesis of antimicrobial compounds.

  • Production of Phytoalexins: Synthesis and accumulation of low molecular weight antimicrobial compounds.

  • Callose Deposition: Reinforcement of the cell wall at the site of potential pathogen entry.

Data Presentation

The following tables summarize the quantitative effects of laminarin (a polymer containing this compound) treatment on inducing disease resistance in grapevine (Vitis vinifera L.) against Botrytis cinerea and Plasmopara viticola.

Table 1: Effect of Laminarin Treatment on Disease Severity in Grapevine

TreatmentPathogenDisease Severity Reduction (%)
Laminarin (2.5 g/L)Botrytis cinerea~55%
Laminarin (2.5 g/L)Plasmopara viticola~75%

Table 2: Induction of Defense-Related Responses in Grapevine by Laminarin

Defense ResponseFold Induction (Compared to Control)Time of Peak Induction
Phytoalexins
Resveratrol (B1683913)~10-fold48 hours post-treatment
ε-viniferin~8-fold48 hours post-treatment
Defense-Related Genes
PR-2 (β-1,3-glucanase)>20-fold24 hours post-treatment
PR-3 (Chitinase)~15-fold24 hours post-treatment
STS (Stilbene Synthase)>25-fold12 hours post-treatment

Experimental Protocols

Protocol 1: this compound Treatment for Inducing Resistance in Grapevine

Objective: To induce disease resistance in grapevine plants through the application of this compound.

Materials:

  • This compound (or Laminarin)

  • Sterile distilled water

  • Spray bottle

  • Grapevine plants (e.g., Vitis vinifera cv. Chardonnay)

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile distilled water to a final concentration of 2.5 g/L.

    • Ensure the solution is well-mixed.

  • Plant Treatment:

    • Use healthy, well-watered grapevine plants, approximately 8-10 weeks old.

    • Evenly spray the entire surface of the grapevine leaves (adaxial and abaxial sides) with the this compound solution until runoff.

    • For the control group, spray plants with sterile distilled water.

  • Incubation:

    • Place the treated plants back into the growth chamber or greenhouse under standard conditions (e.g., 24°C, 16h light/8h dark photoperiod).

    • Allow the plants to incubate for at least 48 hours before pathogen challenge to allow for the induction of defense responses.

Protocol 2: Pathogen Challenge Assay with Botrytis cinerea

Objective: To assess the level of induced resistance in this compound-treated grapevine plants against Botrytis cinerea.

Materials:

  • This compound-treated and control grapevine plants

  • Botrytis cinerea spore suspension (10^6 spores/mL in sterile water)

  • Micropipette

  • High-humidity chamber or plastic bags

Procedure:

  • Inoculation:

    • 48 hours after this compound treatment, inoculate the leaves of both treated and control plants.

    • Pipette 10 µL droplets of the B. cinerea spore suspension onto the adaxial surface of the leaves.

    • Create small wounds with a sterile needle prior to inoculation to facilitate infection if required by the experimental design.

  • Incubation:

    • Place the inoculated plants in a high-humidity chamber or cover them with plastic bags to maintain high humidity, which is conducive to B. cinerea infection.

    • Incubate the plants at 20-22°C.

  • Disease Assessment:

    • Assess the disease severity 72-96 hours post-inoculation.

    • Measure the diameter of the necrotic lesions that develop around the inoculation sites.

    • Calculate the percentage of disease reduction in the this compound-treated plants compared to the control plants.

Protocol 3: Quantitative RT-PCR for Defense Gene Expression

Objective: To quantify the expression levels of defense-related genes in response to this compound treatment.

Materials:

  • Leaf tissue from this compound-treated and control plants

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • qPCR instrument

  • SYBR Green master mix

  • Gene-specific primers for target defense genes (e.g., PR-2, PR-3, STS) and a reference gene (e.g., Actin)

Procedure:

  • Sample Collection and RNA Extraction:

    • Collect leaf samples at various time points after this compound treatment (e.g., 0, 6, 12, 24, 48 hours).

    • Immediately freeze the samples in liquid nitrogen and store at -80°C.

    • Extract total RNA from the leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit following the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a qPCR instrument and SYBR Green master mix.

    • Set up reactions containing cDNA, gene-specific primers, and SYBR Green master mix.

    • Use a thermal cycling program appropriate for the qPCR instrument and primers.

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the 2^-ΔΔCt method, normalizing to the expression of the reference gene.

Protocol 4: HPLC Analysis of Phytoalexins

Objective: To quantify the accumulation of phytoalexins (e.g., resveratrol) in response to this compound treatment.

Materials:

  • Leaf tissue from this compound-treated and control plants

  • Methanol

  • Ethyl acetate (B1210297)

  • HPLC system with a C18 column and UV detector

  • Resveratrol standard

Procedure:

  • Sample Extraction:

    • Collect leaf samples at various time points after this compound treatment.

    • Grind the frozen leaf tissue to a fine powder in liquid nitrogen.

    • Extract the phytoalexins by homogenizing the powder in methanol.

    • Centrifuge the homogenate and collect the supernatant.

    • Perform a liquid-liquid extraction with ethyl acetate to partition the phytoalexins.

    • Evaporate the ethyl acetate phase to dryness and resuspend the residue in methanol.

  • HPLC Analysis:

    • Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a gradient of acetonitrile (B52724) and water (with 0.1% formic acid) as the mobile phase.

    • Detect the phytoalexins using a UV detector at the appropriate wavelength for the specific compound (e.g., 306 nm for resveratrol).

  • Quantification:

    • Create a standard curve using a known concentration of a resveratrol standard.

    • Quantify the amount of resveratrol in the samples by comparing the peak areas to the standard curve.

Protocol 5: Callose Deposition Assay

Objective: To visualize and quantify callose deposition in response to this compound treatment.

Materials:

Procedure:

  • Sample Preparation:

    • Collect leaf discs from treated and control plants.

    • Clear the chlorophyll (B73375) from the leaf discs by incubating them in 95% ethanol overnight.

  • Staining:

    • Rehydrate the leaf discs in sodium phosphate buffer.

    • Stain the leaf discs with aniline blue solution for 1-2 hours in the dark.

  • Visualization and Quantification:

    • Mount the stained leaf discs on a microscope slide in the staining solution.

    • Observe the callose deposits (which will fluoresce bright yellow-green) using a fluorescence microscope with a UV filter set.

    • Capture images and quantify the number and area of callose deposits using image analysis software.

Visualizations

Laminaripentaose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound PRR Pattern Recognition Receptor (PRR) This compound->PRR Binding Ca2_influx Ca2+ Influx PRR->Ca2_influx ROS_burst ROS Burst PRR->ROS_burst MAPK_cascade MAPK Cascade Ca2_influx->MAPK_cascade ROS_burst->MAPK_cascade Phytohormone_signaling Phytohormone Signaling (SA, JA, ET) MAPK_cascade->Phytohormone_signaling Transcription_factors WRKY & other Transcription Factors MAPK_cascade->Transcription_factors Phytohormone_signaling->Transcription_factors Defense_genes Defense Gene Expression (e.g., PR proteins) Transcription_factors->Defense_genes Phytoalexins Phytoalexin Biosynthesis Defense_genes->Phytoalexins Callose Callose Deposition Defense_genes->Callose Induced_Resistance Induced Resistance Phytoalexins->Induced_Resistance Callose->Induced_Resistance Experimental_Workflow Start Start Treatment This compound Treatment Start->Treatment Incubation1 Incubation (48 hours) Treatment->Incubation1 Pathogen_Challenge Pathogen Challenge Incubation1->Pathogen_Challenge Incubation2 Incubation (72-96 hours) Pathogen_Challenge->Incubation2 Assessment Assessment Incubation2->Assessment Disease_Severity Disease Severity Measurement Assessment->Disease_Severity Gene_Expression Defense Gene Expression (qRT-PCR) Assessment->Gene_Expression Phytoalexin_Analysis Phytoalexin Analysis (HPLC) Assessment->Phytoalexin_Analysis Callose_Deposition Callose Deposition (Microscopy) Assessment->Callose_Deposition End End Disease_Severity->End Gene_Expression->End Phytoalexin_Analysis->End Callose_Deposition->End

Application Note: Measuring Reactive Oxygen Species (ROS) Burst with Laminaripentaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of reactive oxygen species (ROS) is a rapid and crucial event in plant defense signaling, often referred to as the oxidative burst. This response is triggered by the recognition of Microbe-Associated Molecular Patterns (MAMPs), leading to the activation of downstream immune responses. Laminaripentaose, a linear β-1,3-glucan oligosaccharide, is a known MAMP that can elicit these defense mechanisms. This application note provides a detailed protocol for measuring the this compound-induced ROS burst in plant leaf tissue using a luminol-based chemiluminescence assay. This assay is a robust method for studying plant innate immunity and for screening compounds that may modulate this pathway.

Signaling Pathway of this compound-Induced ROS Burst

This compound is perceived by pattern recognition receptors (PRRs) on the plant cell surface. This recognition event initiates a signaling cascade involving co-receptors and cytoplasmic kinases, which in turn activate a plasma membrane-localized NADPH oxidase, the Respiratory Burst Oxidase Homolog (RBOH). Activated RBOH catalyzes the production of superoxide (B77818) (O₂⁻) in the apoplast, which is then rapidly dismutated to hydrogen peroxide (H₂O₂), a more stable ROS molecule. The accumulation of H₂O₂ in the apoplast is a key signaling event in plant immunity.

Laminaripentaose_Signaling_Pathway This compound This compound PRR Pattern Recognition Receptor (PRR) This compound->PRR Binding CoReceptor Co-Receptor PRR->CoReceptor Association RLCK Receptor-Like Cytoplasmic Kinase (RLCK) CoReceptor->RLCK Activation RBOH NADPH Oxidase (RBOH) RLCK->RBOH Phosphorylation/ Activation O2 O₂ Superoxide O₂⁻ O2->Superoxide e⁻ RBOH H2O2 H₂O₂ (ROS Burst) Superoxide->H2O2 Dismutation ImmuneResponse Downstream Immune Responses H2O2->ImmuneResponse

Caption: this compound-induced ROS signaling pathway.

Experimental Workflow

The experimental workflow for measuring the this compound-induced ROS burst is a multi-step process that involves plant material preparation, an overnight recovery period, the addition of the assay components, and the measurement of the resulting chemiluminescence.

Experimental_Workflow A Plant Growth (e.g., Arabidopsis, 4-5 weeks) B Leaf Disc Preparation (4 mm biopsy punch) A->B C Overnight Incubation (96-well plate with water) B->C E Assay Execution (Replace water with assay solution) C->E D Preparation of Assay Solution (Luminol, HRP, this compound) D->E F Luminescence Measurement (Plate reader, kinetic read) E->F G Data Analysis F->G

Caption: Experimental workflow for ROS burst measurement.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for measuring MAMP-induced ROS burst in Arabidopsis thaliana leaf discs.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old, grown under short-day conditions)

  • This compound (Megazyme, P-LAM5)

  • Luminol (e.g., Sigma-Aldrich, L-012)

  • Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich, P8250)

  • Sterile deionized water

  • 96-well white, flat-bottom plates

  • 4 mm biopsy punch

  • Multichannel pipette

  • Plate luminometer with injector capabilities (optional, but recommended)

Reagent Preparation:

  • This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in sterile deionized water. Store at -20°C in aliquots.

  • Luminol Stock Solution (10 mM): Prepare in a suitable solvent (e.g., DMSO) and store in the dark at -20°C.

  • HRP Stock Solution (1 mg/mL): Dissolve in sterile deionized water and store at -20°C.

  • Assay Buffer: Sterile deionized water.

Procedure:

  • Plant Material Preparation:

    • Select healthy, fully expanded leaves from 4-5 week old Arabidopsis plants.

    • Using a 4 mm biopsy punch, carefully cut leaf discs, avoiding the midvein.

    • Place one leaf disc into each well of a 96-well white plate containing 100 µL of sterile deionized water.

    • Cover the plate with a lid and incubate at room temperature overnight in the dark to allow the leaf discs to recover from wounding stress.

  • Assay Setup:

    • On the day of the experiment, prepare the 2x Assay Solution . For each 1 mL of 2x Assay Solution, mix:

      • 4 µL of 10 mM Luminol stock (final concentration in well: 20 µM)

      • 20 µL of 1 mg/mL HRP stock (final concentration in well: 10 µg/mL)

      • The desired volume of this compound stock solution (see table below for suggested concentrations).

      • Sterile deionized water to a final volume of 1 mL.

    • Gently remove the water from the wells of the 96-well plate containing the leaf discs using a multichannel pipette.

  • Measurement:

    • Program the plate luminometer to measure luminescence kinetically for at least 60 minutes, with readings every 1-2 minutes.

    • Initiate the assay by adding 100 µL of the 2x Assay Solution to each well. If using a luminometer with injectors, inject the solution to start the measurement. If adding manually, work quickly and immediately place the plate in the luminometer.

    • Measure the luminescence over time.

Data Analysis:

  • The data is typically presented as Relative Light Units (RLU) over time.

  • Calculate the total ROS production by integrating the area under the curve for each treatment.

  • The peak RLU can also be used as a measure of the maximum ROS burst intensity.

  • Include a negative control (water or buffer instead of this compound) to determine the background luminescence.

  • A positive control, such as the bacterial MAMP flg22 (100 nM), can be included to ensure the plant material is responsive.

Quantitative Data Summary

The optimal concentration of this compound should be determined empirically. The following table provides a suggested range of concentrations for initial experiments, based on effective concentrations of the parent molecule, laminarin.

ElicitorSuggested Concentration RangeExpected Outcome
This compound 10 µM - 500 µMDose-dependent increase in ROS burst.
Laminarin (Control) 100 µg/mL - 200 µg/mLRobust ROS burst.[1][2][3][4]
flg22 (Positive Control) 100 nMStrong and rapid ROS burst.[5]
Water (Negative Control) N/AMinimal to no ROS burst.

Note: The kinetics and magnitude of the ROS burst can vary depending on the plant species, age, and growth conditions. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental system.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Laminaripentaose for Elicitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Laminaripentaose as an elicitor in plant defense studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an elicitor?

A1: this compound is a linear oligosaccharide consisting of five β-1,3-linked glucose units. It is the smallest structural motif of laminarin, a storage polysaccharide from brown algae, that can act as a potent elicitor of plant defense responses.[1] It functions as a Microbe-Associated Molecular Pattern (MAMP), mimicking a component of fungal cell walls, thereby triggering the plant's innate immune system, a process known as Pattern-Triggered Immunity (PTI).

Q2: What is the optimal concentration of this compound to elicit a defense response?

A2: The optimal concentration of this compound can vary depending on the plant species, the specific defense response being measured, and experimental conditions. While direct dose-response data for this compound is limited in the literature, studies on its parent polymer, laminarin, provide valuable guidance. Phenylalanine ammonia-lyase (PAL) activity, an early marker of defense, can be stimulated by laminarin concentrations as low as 2 to 10 µg/mL.[1] However, induction of other defense markers like lipoxygenase (LOX) activity and salicylic (B10762653) acid (SA) accumulation may require concentrations exceeding 10 µg/mL.[1] A concentration of 200 µg/mL of laminarin has been shown to induce a strong accumulation of pathogenesis-related (PR) proteins in tobacco.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q3: How should I prepare and store this compound solutions?

A3: this compound is typically supplied as a powder and is soluble in water. For experimental use, it is advisable to prepare a fresh stock solution in high-purity water. The stock solution can be filter-sterilized and stored at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate buffer for your assay. Always use a freshly prepared solution for your experiments to ensure consistent activity.

Q4: I am not observing a consistent defense response with this compound. What could be the issue?

A4: Inconsistent results can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common culprits include variability in plant material, improper preparation or storage of the this compound solution, and issues with the assay methodology itself.

Troubleshooting Guides

Issue 1: No or Weak Defense Response
Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 250 µM) to determine the optimal concentration for your plant species and the specific response being measured.
Degraded this compound Prepare a fresh solution of this compound from a reliable source. Ensure proper storage of the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.
Plant Insensitivity The perception of β-1,3-glucans can be species-specific. Verify that your plant species is known to respond to short-chain β-1,3-glucans. Some species may respond more strongly to longer-chain glucans like laminarin.
Timing of Measurement Defense responses are time-dependent. The peak of early responses like ROS burst occurs within minutes, while gene expression and protein accumulation may take several hours. Optimize the time course of your measurements.
Assay Conditions Ensure that the pH, temperature, and buffer composition of your assay are optimal for the specific defense response being measured.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Plant Material Use plants of the same age and developmental stage, grown under uniform conditions. For leaf-based assays, use leaves from a similar position on the plant.
Uneven Elicitor Application For infiltration assays, ensure the elicitor solution is evenly distributed within the leaf tissue. For spray applications, ensure complete and uniform coverage.
Pipetting Errors Calibrate your pipettes regularly and use proper pipetting techniques, especially when working with small volumes.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations in the outer wells of a plate, consider not using them for experimental samples or ensure a humid environment during incubation.

Data Presentation

Table 1: Dose-Dependent Defense Responses in Tobacco Cells Treated with Laminarin *

Concentration (µg/mL)Phenylalanine Ammonia-Lyase (PAL) Activity (% of Max)Lipoxygenase (LOX) Activity (% of Max)Salicylic Acid (SA) Accumulation (% of Max)
2StimulatedNot DetectedNot Detected
10Clearly StimulatedStimulatedStimulated
>10Strong StimulationStrong StimulationStrong Stimulation
200100%100%100%

*Data is for laminarin, the parent polymer of this compound. This compound is the smallest elicitor-active structure. A saturating concentration of 200 µg/mL was used to define the maximal induction level (100%).[1]

Table 2: Half-Maximal and Maximal Alkalinization Response in Tobacco Cells Treated with Laminarin *

ResponseConcentration (µg/mL)Molar Concentration (µM)
Half-Maximal356.6
Maximal200-

*Data is for laminarin.[1]

Experimental Protocols

Reactive Oxygen Species (ROS) Burst Assay (Luminol-Based)

This protocol is adapted for measuring the rapid production of ROS in leaf discs upon elicitation.

Materials:

  • This compound solution

  • Luminol (B1675438) stock solution (e.g., 10 mM in DMSO)

  • Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)

  • Plant leaf tissue

  • Biopsy punch (e.g., 4 mm)

  • 96-well white luminometer plate

  • Luminometer

Procedure:

  • Excise leaf discs from 4-5 week old plants using a biopsy punch, avoiding the mid-vein.

  • Float the leaf discs, adaxial side up, in sterile water in a 96-well plate and incubate overnight at room temperature to allow for recovery from wounding.

  • On the day of the assay, prepare the reaction solution containing luminol (final concentration 100 µM), HRP (final concentration 10 µg/mL), and the desired concentration of this compound in sterile water. Prepare a control solution without this compound.

  • Carefully replace the water in each well with 100 µL of the reaction solution.

  • Immediately place the plate in a luminometer and measure luminescence at 2-minute intervals for 40-60 minutes.

Callose Deposition Assay (Aniline Blue Staining)

This protocol describes the visualization and quantification of callose deposits in leaf tissue.

Materials:

  • This compound solution

  • Plant leaf tissue

  • Fixative solution (e.g., ethanol:acetic acid, 3:1 v/v)

  • Aniline (B41778) blue solution (e.g., 0.01% in 150 mM KH₂PO₄, pH 9.5)

  • Fluorescence microscope with a UV filter

Procedure:

  • Infiltrate leaf tissue with the desired concentration of this compound or a mock solution.

  • After the desired incubation time (e.g., 8-24 hours), excise the treated leaf areas.

  • Clear the chlorophyll (B73375) by incubating the leaf tissue in the fixative solution until the tissue is translucent.

  • Wash the tissue with water to remove the fixative.

  • Stain the tissue by incubating in the aniline blue solution for at least 2 hours in the dark.

  • Mount the stained tissue on a microscope slide in 50% glycerol.

  • Visualize callose deposits as bright yellow-green fluorescent spots under a fluorescence microscope using a UV filter.

  • Quantify the number and area of callose deposits using image analysis software such as ImageJ.[2]

Mitogen-Activated Protein Kinase (MAPK) Activation Assay (Western Blot)

This protocol outlines the detection of MAPK activation through phosphorylation using Western blotting.

Materials:

  • This compound solution

  • Plant seedlings or leaf tissue

  • Liquid nitrogen

  • Protein extraction buffer

  • Primary antibody specific to phosphorylated MAPKs (e.g., anti-p44/42 MAPK)

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat plant tissue with the desired concentration of this compound for a short duration (e.g., 5-30 minutes).

  • Immediately freeze the tissue in liquid nitrogen to stop all cellular activity.

  • Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.

  • Determine the protein concentration of the extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody against phosphorylated MAPKs.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total MAPK.

Signaling Pathway and Experimental Workflow Diagrams

Laminaripentaose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cell_wall Cell Wall This compound This compound PRR PRR Complex (e.g., LRR-MAL RKs) This compound->PRR Binding BAK1 BAK1 (Co-receptor) PRR->BAK1 Association RLCK RLCKs BAK1->RLCK Phosphorylation MAPKKK MAPKKK RLCK->MAPKKK Activation RBOHD RBOHD RLCK->RBOHD Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TFs Transcription Factors MAPK->TFs Phosphorylation ROS ROS Burst RBOHD->ROS Generation Defense_Genes Defense Gene Expression TFs->Defense_Genes Induction Callose Callose Deposition Defense_Genes->Callose

Caption: this compound signaling pathway in plants.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Plant_Growth 1. Grow Plants (Consistent Conditions) Treatment 3. Apply Elicitor (Infiltration/Spray) Plant_Growth->Treatment Elicitor_Prep 2. Prepare this compound (Fresh Solution) Elicitor_Prep->Treatment ROS_Assay ROS Burst (5-60 min) Treatment->ROS_Assay 4. Incubation MAPK_Assay MAPK Activation (5-30 min) Treatment->MAPK_Assay 4. Incubation Gene_Expression Gene Expression (1-24 hours) Treatment->Gene_Expression 4. Incubation Callose_Assay Callose Deposition (8-24 hours) Treatment->Callose_Assay 4. Incubation Quantification 5. Quantify Response ROS_Assay->Quantification MAPK_Assay->Quantification Gene_Expression->Quantification Callose_Assay->Quantification Comparison 6. Compare to Control Quantification->Comparison

Caption: General experimental workflow for this compound elicitor assays.

References

Technical Support Center: Laminaripentaose Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for laminaripentaose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in its solid form?

A1: As a solid powder, this compound is highly stable. Under ambient storage conditions, it is stable for over two years. For extended long-term storage, spanning more than 10 years, it is recommended to store the powder at temperatures below -10°C.

Q2: What factors can influence the stability of this compound in an aqueous solution?

A2: The stability of this compound in solution is primarily affected by pH, temperature, and the presence of enzymes. Like other oligosaccharides, the β-1,3-glycosidic bonds in this compound are susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions and accelerated at higher temperatures. Enzymatic degradation by β-1,3-glucanases will also rapidly break down the molecule.

Q3: How does pH affect the degradation of this compound in solution?

A3: this compound is most stable in neutral to slightly acidic aqueous solutions. Both strongly acidic and alkaline conditions will promote the hydrolysis of the glycosidic bonds, leading to the formation of smaller oligosaccharides (laminaritetraose, laminaritriose, laminaribiose) and glucose. The rate of this degradation increases as the pH moves further from the neutral range.

Q4: What is the impact of temperature on the stability of this compound solutions?

A4: Elevated temperatures significantly accelerate the degradation of this compound in solution. This effect is more pronounced in the presence of acidic or basic catalysts. For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C) for short-term use and frozen (≤ -20°C) for long-term storage.

Q5: What are the primary degradation products of this compound?

A5: The degradation of this compound proceeds via the cleavage of its β-1,3-glycosidic bonds. This results in a mixture of smaller oligosaccharides and monosaccharides. The primary degradation products are:

  • Laminaritetraose

  • Laminaritriose

  • Laminaribiose

  • Glucose

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of this compound standard solution.
Possible Cause Troubleshooting Step
Contaminated water or buffer Use high-purity, sterile water (e.g., HPLC-grade) and freshly prepared buffers. Microbial contamination can introduce enzymes that degrade oligosaccharides.
Incorrect pH of the solution Verify the pH of your solution using a calibrated pH meter. Adjust as necessary to a neutral or slightly acidic pH for better stability.
High storage temperature Ensure that the solution is stored at the recommended temperature (2-8°C for short-term, ≤ -20°C for long-term). Avoid repeated freeze-thaw cycles.
Leaching from container Use high-quality, inert containers (e.g., borosilicate glass or polypropylene) to prevent leaching of acidic or basic substances.
Issue 2: Inconsistent results in stability studies.
Possible Cause Troubleshooting Step
Inconsistent sample preparation Follow a standardized protocol for preparing all samples to ensure uniformity in concentration and pH.
Fluctuations in incubation temperature Use a calibrated incubator or water bath with stable temperature control. Monitor and record the temperature throughout the study.
Variability in analytical method Ensure your analytical method is validated for stability-indicating properties. Use a consistent method for all time points and run a system suitability test before each analysis.
Evaporation of solvent Use tightly sealed vials for your stability samples to prevent changes in concentration due to solvent evaporation, especially at elevated temperatures.

Quantitative Data Summary

Condition Effect on Stability General Observations for β-Glucans
Acidic pH Decreased stabilityHydrolysis rate increases with decreasing pH and increasing temperature.
Neutral pH Optimal stabilityGenerally the most stable condition for short-term storage and use.
Alkaline pH Decreased stabilityCan cause a change in the helical structure of larger β-glucans and promote degradation.
Elevated Temperature Decreased stabilitySignificantly accelerates degradation, especially in non-neutral pH conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.

1. Materials:

  • This compound

  • HPLC-grade water

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • pH meter

  • Calibrated incubator/oven

  • Photostability chamber

  • HPLC or HPAEC-PAD system

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Withdraw a sample and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution (at neutral pH) in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, cool to room temperature, and dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, withdraw samples from both the light-exposed and dark controls for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating analytical method (see Protocol 2).

Protocol 2: Stability-Indicating HPAEC-PAD Method for this compound and its Degradation Products

This method provides a framework for the separation and quantification of this compound and its primary degradation products.

1. Instrumentation and Columns:

  • High-Performance Anion-Exchange Chromatography (HPAEC) system with Pulsed Amperometric Detection (PAD).

  • Anion-exchange column suitable for carbohydrate analysis (e.g., a Thermo Scientific™ Dionex™ CarboPac™ series column).

  • Gold working electrode and Ag/AgCl reference electrode.

2. Reagents and Mobile Phase:

  • Deionized water (18.2 MΩ·cm)

  • 50% (w/w) Sodium hydroxide solution

  • Sodium acetate (B1210297)

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Sodium hydroxide solution (e.g., 200 mM)

  • Mobile Phase C: Sodium acetate in Mobile Phase B

3. Chromatographic Conditions (Example):

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) %A %B %C
    0.0 90 10 0
    20.0 90 10 0
    20.1 50 50 0
    30.0 50 50 0
    30.1 0 0 100
    40.0 0 0 100
    40.1 90 10 0

    | 50.0 | 90 | 10 | 0 |

  • PAD Waveform: A standard carbohydrate waveform should be used as recommended by the instrument manufacturer.

4. Sample Preparation:

  • Dilute the samples from the forced degradation study to fall within the calibration range of the method.

  • Use the mobile phase or deionized water for dilution.

  • Filter samples through a 0.22 µm syringe filter if necessary.

5. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines. Specificity is critical to ensure that the degradation products are well-resolved from the parent this compound peak.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralization & Dilution acid->neutralize base->neutralize hpaec_pad HPAEC-PAD Analysis oxidation->hpaec_pad thermal->hpaec_pad photo->hpaec_pad neutralize->hpaec_pad data Data Interpretation hpaec_pad->data Degradation_Pathway LP5 This compound (DP5) LP4 Laminaritetraose (DP4) LP5->LP4 + G LP3 Laminaritriose (DP3) LP4->LP3 + G LP2 Laminaribiose (DP2) LP3->LP2 + G G Glucose (DP1) LP2->G + G

Troubleshooting Laminaripentaose solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laminaripentaose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a high-purity oligosaccharide composed of five glucose units linked by β-1,3-glycosidic bonds. It is a type of β-glucan and is typically supplied as a stable powder.[1][2][3][4] In research, it is often used in biochemical and enzymatic assays, particularly as a substrate for enzymes like endo-1,3-β-glucanase.[1][3][4] As a small, defined β-glucan, it is also utilized in immunology studies to investigate the response of immune cells to β-glucans, which are known to have immunomodulatory effects.[5][6]

Q2: What are the general solubility properties of this compound?

Q3: I am observing a precipitate in my this compound solution. What could be the cause?

Precipitation of this compound in your experimental setup can be due to several factors:

  • Exceeding Solubility Limits: The concentration of this compound in your solution may be too high for the chosen solvent and temperature.

  • Solvent Polarity: If you are preparing a stock solution in a non-aqueous solvent like DMSO and then diluting it into an aqueous buffer or cell culture medium, the change in solvent polarity can cause the compound to precipitate.

  • Temperature Effects: The solubility of many oligosaccharides is temperature-dependent. A decrease in temperature, for instance, when moving a solution from a warm incubator to room temperature, can lead to precipitation.

  • pH of the Solution: The pH of the buffer or medium can influence the solubility of some compounds.

  • Interactions with Other Components: In complex mixtures like cell culture media, this compound may interact with salts, proteins, or other components, leading to precipitation.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound Powder

If you are having trouble dissolving the this compound powder, consider the following troubleshooting steps.

Parameter Recommendation Rationale
Solvent Choice Start with sterile, purified water or a common biological buffer like Phosphate-Buffered Saline (PBS). For higher concentrations or if aqueous solubility is limited, consider using cell culture grade Dimethyl Sulfoxide (B87167) (DMSO).Oligosaccharides are generally water-soluble. DMSO is a polar aprotic solvent that can often dissolve compounds that have limited aqueous solubility.[9][10][11]
Temperature Gently warm the solution to 37-50°C.[12]Increasing the temperature can enhance the solubility of many compounds, including oligosaccharides.
Mechanical Agitation Use a vortex mixer or sonicate the solution in a water bath.Mechanical energy can help to break up powder aggregates and facilitate dissolution.
pH Adjustment While not commonly required for neutral oligosaccharides, you can test small aliquots at slightly acidic or basic pH if solubility remains an issue. However, be mindful of the pH stability of the compound and the requirements of your experiment.The ionization state of a compound can affect its solubility.
Issue 2: Precipitation Upon Dilution of a Stock Solution

When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium, precipitation can occur.

Parameter Recommendation Rationale
Dilution Method Add the stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous medium while vigorously vortexing or stirring.This method promotes rapid mixing and dispersion, preventing the formation of localized high concentrations of the organic solvent that can lead to precipitation.
Final Solvent Concentration Keep the final concentration of the organic solvent (e.g., DMSO) in your working solution as low as possible, typically below 0.5% (v/v) for cell-based assays, to avoid solvent-induced precipitation and cellular toxicity.High concentrations of organic solvents can be toxic to cells and can cause many dissolved substances to come out of solution.
Intermediate Dilution Consider a serial dilution approach. For example, dilute the DMSO stock into a smaller volume of aqueous buffer first, and then add this intermediate solution to your final experimental volume.This can provide a more gradual change in solvent polarity, potentially keeping the compound in solution.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile, purified water or PBS to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, incubate the tube in a water bath at 37°C for 10-15 minutes, with intermittent vortexing.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: Preparation of a DMSO Stock Solution of this compound
  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile, cell culture grade DMSO to achieve a high concentration stock (e.g., 50-100 mM).

  • Vortex the tube vigorously until the powder is completely dissolved. A brief sonication may assist in dissolution.

  • Visually inspect the solution for clarity.

  • Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Preparing a Working Solution

G cluster_prep Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_solvent Add Solvent (e.g., Water or DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Warm/Sonicate) add_solvent->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize stock Stock Solution (-20°C Storage) sterilize->stock add_stock Add Stock Solution Dropwise with Vigorous Mixing stock->add_stock Dilute prewarm Pre-warm Aqueous Medium (e.g., Cell Culture Medium) prewarm->add_stock working Working Solution (Ready for Experiment) add_stock->working

Caption: Workflow for preparing this compound solutions.

β-Glucan Signaling Pathways in Immune Cells

This compound, as a β-1,3-glucan, is recognized by pattern recognition receptors (PRRs) on immune cells such as macrophages, dendritic cells, and neutrophils. The primary receptors involved are Dectin-1 and Toll-like Receptors (TLRs), particularly TLR2 and TLR4.[5][13][14]

Dectin1_Pathway cluster_outcome Cellular Response ligand This compound (β-Glucan) dectin1 Dectin-1 Receptor ligand->dectin1 src Src Kinases dectin1->src activates syk Syk dectin1->syk recruits src->dectin1 phosphorylates card9 CARD9-Bcl10-MALT1 Complex syk->card9 raf1 Raf-1 syk->raf1 Syk-independent phagocytosis Phagocytosis syk->phagocytosis nfkb NF-κB Activation card9->nfkb cytokines Cytokine Production (e.g., TNF-α, IL-6, IL-12) nfkb->cytokines

Caption: Dectin-1 signaling cascade upon β-glucan binding.[15][16][17][18]

β-Glucans can also signal through TLRs, often in conjunction with Dectin-1, leading to a modulated immune response.

TLR_Pathway cluster_response Cellular Response ligand This compound (β-Glucan) tlr2_4 TLR2 / TLR4 ligand->tlr2_4 myd88 MyD88 tlr2_4->myd88 recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 nfkb NF-κB Activation tak1->nfkb mapk MAPK Activation tak1->mapk pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) nfkb->pro_inflammatory mapk->pro_inflammatory

Caption: TLR-mediated signaling in response to β-glucans.[13][14][19][20]

References

Technical Support Center: Enzymatic Production of Laminaripentaose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the yield of enzymatically produced laminaripentaose.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for producing this compound? A1: The key enzyme is a this compound-producing β-1,3-glucanase (LPHase).[1][2] This enzyme is classified under the glycoside hydrolase family 64 (GH-64).[1][3] A well-characterized LPHase is derived from Streptomyces matensis DIC-108.[2][3][4]

Q2: How does LPHase function to produce this compound specifically? A2: LPHase is an endo-type β-1,3-glucanase that uniquely cleaves long-chain β-1,3-glucans to release this compound, a pentasaccharide, as the main end product.[1] This specificity is atypical compared to other endo-type glucanases that often yield a heterogeneous mix of oligosaccharides.[1] The enzyme hydrolyzes the β-glycosidic bond from the reducing end of the sugar chain.[1]

Q3: What are the common substrates for LPHase? A3: The enzyme acts on polysaccharides with β-1,3-glycosidic bonds.[5] Common substrates include laminarin, curdlan (B1160675), and pachyman.[2][4][6] Curdlan is a useful model substrate as it consists solely of β-1,3-glycosidic bonds.[5]

Q4: What are the typical optimal reaction conditions for LPHase? A4: Optimal conditions are highly dependent on the source of the enzyme. For example, the LPHase from S. matensis DIC-108 is most active at approximately 55 °C and in a pH range of 7.5–8.5.[6] However, other β-1,3-glucanases may have different optima, such as a recombinant enzyme from Cellulosimicrobium funkei which showed maximum activity at pH 4.5 and 40 °C.[6] It is crucial to determine the optimal pH and temperature for the specific enzyme being used.

Q5: How can I assay for LPHase activity? A5: The activity of LPHase can be measured by quantifying the amount of reducing sugars released from the substrate. The 3,5-dinitrosalicylic acid (DNS) method is a common and reliable colorimetric assay for this purpose.[1][6][7] One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of reducing sugar (glucose equivalent) per minute under standard assay conditions.[7]

Troubleshooting Guide

Problem: Low or No Yield of this compound

Q: I am not getting the expected yield of this compound. What are the potential causes and how can I troubleshoot this? A: Low yield is a common issue in oligosaccharide synthesis.[8][9] Several factors related to the enzyme, substrate, and reaction conditions could be responsible.

Workflow for this compound Production & Analysis

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Downstream Processing Enzyme Enzyme Expression & Purification Reaction Enzymatic Reaction (Optimized pH, Temp) Enzyme->Reaction Substrate Substrate Preparation (e.g., Curdlan Gel) Substrate->Reaction Termination Reaction Termination (e.g., Heat) Reaction->Termination Purification Product Purification (e.g., Chromatography) Termination->Purification Analysis Product Analysis (TLC, HPLC) Purification->Analysis

Caption: General workflow for enzymatic this compound production.

Issues with the Enzyme
  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Verify its activity using a standard assay (see Protocol 1).

  • Insufficient Enzyme Concentration: The amount of enzyme may be too low for efficient conversion. Try increasing the enzyme loading in the reaction mixture.

  • Impurities in Enzyme Preparation: Crude enzyme preparations may contain proteases or other interfering substances. Purifying the enzyme is a critical step.[1]

Issues with the Substrate
  • Substrate Solubility/Accessibility: Polysaccharide substrates like curdlan can be insoluble. Proper preparation, such as creating a gel-form curdlan solution, is necessary to ensure it is accessible to the enzyme.[1]

  • Substrate Inhibition: At very high concentrations, some substrates can inhibit enzyme activity.[10] Test a range of substrate concentrations to identify the optimal level.

  • Substrate Structure: The specific structure of the β-1,3-glucan, including the presence of β-1,6 branches, can affect the enzyme's affinity and catalytic efficiency.[5][11] For instance, some laminarinases show higher affinity for substrates with fewer branch points.[5]

Suboptimal Reaction Conditions
  • Incorrect pH or Temperature: Enzyme activity is highly sensitive to pH and temperature. The optimal conditions can be narrow. Ensure the reaction buffer has the correct pH and the incubation temperature is optimal for your specific enzyme (see Table 1).[6][12]

  • Incorrect Buffer: The buffer components can influence enzyme stability and activity. Phosphate or acetate (B1210297) buffers are commonly used.[1][13][14]

  • Reaction Time: The reaction may not have proceeded to completion. Perform a time-course experiment to determine the optimal incubation time for maximum product yield.[14]

Troubleshooting Logic for Low Product Yield

Start Problem: Low this compound Yield CheckEnzyme Is the enzyme active and pure? Start->CheckEnzyme CheckSubstrate Is the substrate prepared correctly and at optimal concentration? CheckEnzyme->CheckSubstrate Yes Sol_Enzyme Solution: - Verify activity with assay - Re-purify enzyme - Increase enzyme loading CheckEnzyme->Sol_Enzyme No CheckConditions Are reaction conditions (pH, temp, time) optimized? CheckSubstrate->CheckConditions Yes Sol_Substrate Solution: - Ensure substrate solubilization - Test a concentration range - Consider a different substrate CheckSubstrate->Sol_Substrate No Sol_Conditions Solution: - Optimize pH and temperature - Perform a time-course study - Test different buffers CheckConditions->Sol_Conditions No Glucan β-1,3-Glucan Chain (...-G-G-G-G-G-G-...) LPHase LPHase (Endo-acting) Pentaose This compound (G-G-G-G-G) LPHase->Pentaose Hydrolysis Chain Shorter Glucan Chain (...-G)

References

Technical Support Center: Purity Assessment of Laminaripentaose for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Laminaripentaose (a β-1,3-linked glucose pentasaccharide) for use in biological assays. Accurate determination of purity is critical, as impurities can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important for bioassays?

This compound is an oligosaccharide consisting of five glucose units linked by β-1,3-glycosidic bonds. It is often used in research to study carbohydrate-protein interactions, enzyme kinetics, and to elicit specific cellular responses, such as in immunology. The purity of this compound is crucial because contaminants can lead to erroneous or irreproducible results. Impurities may compete with this compound for binding to a target protein, inhibit or non-specifically activate an enzyme, or trigger unintended signaling pathways in cell-based assays.[1][2]

Q2: What are the common impurities found in this compound preparations?

Common impurities in commercially available this compound include:

  • Oligosaccharides with different degrees of polymerization (DP): Laminaribiose (DP2), Laminaritriose (DP3), Laminaritetraose (DP4), and Laminarihexaose (DP6) are frequent contaminants resulting from the synthesis or degradation of this compound.[3]

  • Isomers: Oligosaccharides with the same number of glucose units but different linkage types (e.g., β-1,4 or β-1,6 linkages).

  • Residual solvents, salts, and moisture: These are byproducts of the purification process and can affect the accurate weighing and concentration determination of the oligosaccharide.[4]

  • Endotoxins and β-Glucans: These are microbial contaminants that can elicit strong immune responses in cell-based assays, leading to artifacts.[5][6][7]

Q3: What are the recommended analytical techniques for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a high-resolution technique for separating and quantifying oligosaccharides, including this compound and its related impurities with different degrees of polymerization.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful for confirming the identity and anomeric configuration (β-linkages) of this compound and for detecting structural isomers.[11][12][13][14]

  • Mass Spectrometry (MS): MS, particularly with tandem MS (MS/MS), is used to determine the molecular weight of this compound and to identify and sequence impurities.[5][8][15][16]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
Poor peak resolution Inappropriate mobile phase or gradient.Optimize the mobile phase composition and gradient. For oligosaccharides, a gradient of sodium acetate (B1210297) in sodium hydroxide (B78521) is commonly used with HPAEC-PAD.[17]
Column degradation.Use a guard column to protect the analytical column. Ensure the mobile phase pH is within the column's recommended range.[17]
Ghost peaks Sample carryover from previous injections.Implement a thorough needle wash protocol. Inject a blank run to check for residual sample.[13]
Contaminated mobile phase.Prepare fresh mobile phase using high-purity water and reagents. Filter the mobile phase before use.[15][16]
Baseline drift Temperature fluctuations.Use a column oven to maintain a constant temperature.[16]
Incomplete column equilibration.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[16]
Bioassay Troubleshooting
Problem Possible Cause Solution
High background in cell-based assays Endotoxin (B1171834) or β-glucan contamination in the this compound sample.Test the sample for endotoxin and β-glucan levels. Use an endotoxin-specific LAL assay to avoid false positives from β-glucans.[7] If contaminated, consider using a higher purity grade of this compound.
Inconsistent enzyme kinetics Presence of inhibitory or competing oligosaccharide impurities.Analyze the purity of the this compound by HPAEC-PAD to identify and quantify any shorter or longer laminari-oligosaccharides that may act as competitive inhibitors.[18][19][20]
Unexpected cellular signaling Impurities activating other signaling pathways.Characterize the this compound sample for β-glucan impurities that might activate immune receptors like Dectin-1 or TLRs, leading to off-target effects.[6][7][21][22][23]

Quantitative Data Summary

Compound Abbreviation Degree of Polymerization (DP) Molecular Weight ( g/mol ) Typical Purity of Commercial Preparations
LaminaribioseDP22342.30>95%
LaminaritrioseDP33504.44>95%
LaminaritetraoseDP44666.58>95%
This compound DP5 5 828.72 >85% - >95% [3]
LaminarihexaoseDP66990.86>85%

Experimental Protocols

Protocol 1: Purity Assessment by HPAEC-PAD

This protocol is for the separation and relative quantification of this compound and related oligosaccharide impurities.

  • Instrumentation: High-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac PA100).

  • Mobile Phase:

    • Eluent A: 100 mM Sodium Hydroxide (NaOH)

    • Eluent B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-30 min: Linear gradient from 0% to 40% B

    • 30-35 min: Linear gradient to 100% B (column wash)

    • 35-45 min: 100% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: Pulsed Amperometry with a waveform optimized for carbohydrates.

  • Sample Preparation: Dissolve this compound in high-purity water to a final concentration of 10-100 µg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis: Identify peaks by comparing retention times with known standards of laminari-oligosaccharides (DP2-DP6). Purity is estimated by the relative peak area of this compound to the total area of all oligosaccharide peaks.

Protocol 2: Identity Confirmation by NMR Spectroscopy

This protocol confirms the chemical structure and anomeric linkages of this compound.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of Deuterium Oxide (D2O).

  • 1H NMR:

    • Acquire a 1D proton spectrum.

    • Expected Chemical Shifts: The anomeric protons of the β-(1→3) linkages typically appear in the region of 4.4-4.6 ppm with a coupling constant (J) of approximately 7-8 Hz.[11][12]

  • 13C NMR:

    • Acquire a 1D carbon spectrum.

    • Expected Chemical Shifts: The anomeric carbons (C1) of the β-(1→3) linkages are expected around 103-105 ppm. The C3 carbons involved in the glycosidic linkage will be shifted downfield to approximately 85-88 ppm.[10]

  • 2D NMR (COSY, HSQC): Acquire 2D spectra to confirm proton-proton and proton-carbon correlations for unambiguous assignment of all signals.

Protocol 3: Molecular Weight Verification by Mass Spectrometry

This protocol verifies the molecular weight of this compound and identifies impurities.

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer, preferably with tandem MS (MS/MS) capabilities.

  • Sample Preparation:

    • ESI: Dissolve this compound in a water/acetonitrile mixture with a small amount of formic acid or ammonium (B1175870) acetate.

    • MALDI: Co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.

  • MS Analysis:

    • Acquire a full scan mass spectrum in positive or negative ion mode.

    • Expected m/z: For this compound (MW = 828.72), look for ions such as [M+Na]+ at m/z 851.7, [M+H]+ at m/z 829.7, or [M-H]- at m/z 827.7.

  • MS/MS Analysis:

    • Select the precursor ion corresponding to this compound and its potential impurities for fragmentation.

    • Fragmentation Pattern: The fragmentation of β-1,3-glucans typically involves glycosidic bond cleavages, resulting in a series of B and Y ions with mass differences corresponding to glucose units (162 Da).[9][15]

Visualizations

experimental_workflow cluster_sample This compound Sample cluster_analysis Purity Assessment cluster_decision Bioassay Application cluster_outcome Experimental Outcome Sample Lyophilized Powder HPLC HPAEC-PAD (Quantification & DP Profile) Sample->HPLC NMR 1H & 13C NMR (Identity & Linkage) Sample->NMR MS MS & MS/MS (Molecular Weight & Impurity ID) Sample->MS Decision Purity Acceptable? HPLC->Decision NMR->Decision MS->Decision Proceed Proceed with Bioassay Decision->Proceed Yes Repurify Further Purification or Source New Batch Decision->Repurify No

Caption: Experimental workflow for the purity assessment of this compound.

signaling_pathway cluster_ligands Ligands cluster_receptor Cell Surface cluster_downstream Intracellular Signaling cluster_offtarget Off-Target Effects LP This compound (DP5) Receptor Specific Receptor LP->Receptor High Affinity Binding Impurity Impurities (e.g., DP4, DP6) Impurity->Receptor Low Affinity / Competitive Binding Dectin1 Dectin-1 / TLRs Impurity->Dectin1 Potential Activation by β-glucan impurities Kinase Kinase Cascade Receptor->Kinase TF Transcription Factor Activation Kinase->TF Response Specific Cellular Response (e.g., Cytokine Release) TF->Response Inflammatory Non-specific Inflammatory Response Dectin1->Inflammatory

Caption: Potential impact of impurities on a specific signaling pathway.

References

Preventing microbial contamination in Laminaripentaose solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing microbial contamination in Laminaripentaose solutions. Follow these protocols and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to microbial contamination?

A1: this compound is a high-purity oligosaccharide used in various biochemical enzyme assays and research applications.[1][2] As a carbohydrate, it can serve as a nutrient source for various microorganisms, making its aqueous solutions susceptible to contamination by bacteria, yeasts, and molds if not handled properly.[3][4]

Q2: What is the recommended method for sterilizing this compound solutions?

A2: The recommended method for sterilizing heat-sensitive carbohydrate solutions like this compound is sterile filtration.[5][6] This is a physical removal method that is less likely to cause degradation of the oligosaccharide compared to heat or chemical sterilization methods.[7][8] Use a sterilizing-grade filter with a pore size of 0.22 µm or 0.2 µm.[9][10]

Q3: Can I autoclave my this compound solution?

A3: Autoclaving (steam sterilization) is generally not recommended for carbohydrate solutions. The high temperatures can lead to the degradation of the oligosaccharide, potentially altering its structure and biological activity.[7][11] Heat sterilization can cause chemical changes in glucose and other carbohydrates, leading to the formation of degradation products that can be toxic to cells.[12]

Q4: How should I store my sterile this compound solution to prevent contamination?

A4: Store your sterile this compound solution in a sterile, tightly sealed container at the recommended temperature. While this compound powder is stable for over two years under recommended storage conditions (ambient), solutions should be stored at low temperatures (e.g., 2-8°C) to inhibit the growth of any potential contaminants.[2][13] For long-term storage, consider aliquoting the sterile solution into smaller, single-use volumes to avoid repeated opening of the main stock, which increases the risk of contamination.

Q5: What are the signs of microbial contamination in my this compound solution?

A5: Signs of microbial contamination include:

  • Turbidity: The solution appears cloudy or hazy.

  • Color Change: An unexpected change in the color of the solution.

  • Pellicle Formation: A film or layer of microbial growth on the surface of the solution.

  • Sediment: Visible clumps or particles that have settled at the bottom of the container.

  • pH Shift: A significant and unexpected change in the pH of the solution.

  • Unpleasant Odor: A foul or unusual smell emanating from the solution.

If you observe any of these signs, the solution should be considered contaminated and discarded.

Troubleshooting Guides

Issue 1: Suspected Microbial Contamination After Preparation
  • Problem: The freshly prepared sterile this compound solution appears cloudy or shows other visual signs of contamination.

  • Possible Causes & Solutions:

    • Non-sterile starting material: Ensure the this compound powder and the solvent (e.g., water) are of high quality and free from initial contamination. Use pharmaceutical-grade water (Water for Injection, WFI) for preparing solutions.

    • Contaminated equipment: All glassware, stir bars, and other equipment must be properly sterilized before use, typically by autoclaving.[14]

    • Improper aseptic technique: Aseptic technique is crucial to prevent the introduction of microorganisms from the environment, personnel, or non-sterile surfaces.[14][15] Review your aseptic technique protocol.

    • Filter integrity failure: The sterile filter may be damaged or not properly installed, allowing microorganisms to pass through. Perform a filter integrity test before and after filtration.[5]

Issue 2: Slow or Clogged Filtration
  • Problem: The flow rate during sterile filtration is extremely slow, or the filter clogs before the entire volume is processed.

  • Possible Causes & Solutions:

    • High viscosity: Concentrated carbohydrate solutions can be viscous, leading to slow filtration.[3] Consider gently warming the solution (if this compound stability at that temperature is confirmed) to reduce viscosity. Alternatively, dilute the solution to a lower concentration if your experimental protocol allows.

    • Particulate matter in the solution: Undissolved this compound or other particulates can clog the filter. Ensure the powder is fully dissolved before filtration. A pre-filtration step with a larger pore size filter (e.g., 0.45 µm) can help remove larger particles before the final sterilizing filtration.[16]

    • Incorrect filter selection: Ensure the filter membrane is compatible with your solution. For viscous solutions, a filter with a larger surface area or a pre-filter layer may be necessary.[17]

    • Excessive back pressure: Applying too much pressure can compact particulates on the filter surface, leading to clogging. Apply even, moderate pressure.[3]

Issue 3: Contamination Detected During an Experiment
  • Problem: A previously prepared and stored sterile this compound solution is found to be contaminated.

  • Possible Causes & Solutions:

    • Improper storage: The container may not have been sealed properly, or the storage temperature was too high, allowing for microbial growth.

    • Contamination during use: Repeatedly opening and accessing the stock solution can introduce contaminants. It is best practice to aliquot the stock solution into single-use volumes.

    • Compromised container: The storage container may have a hairline crack or other defect compromising its sterility.

    • Inadequate preservation (if applicable): If a preservative is used, it may be at an incorrect concentration or may not be effective against the specific contaminating microorganism.

Data Presentation

Table 1: Comparison of Sterilization Methods for Carbohydrate Solutions

ParameterSterile Filtration (0.22 µm)Autoclaving (Steam Sterilization)Chemical Sterilization (e.g., Ethylene Oxide)
Mechanism Physical removal of microorganismsKills microorganisms with high-pressure steamInactivates microorganisms via chemical reaction
Effect on Oligosaccharides Minimal risk of degradation or structural change[7]High risk of hydrolysis and degradation (e.g., Maillard reaction)[11][12]Potential for chemical reactions with the oligosaccharide; residual chemicals can be a concern[18]
Typical Use Case Heat-sensitive aqueous solutionsHeat-stable lab equipment, glassware, some stable solutionsHeat and moisture-sensitive materials
Considerations Filter compatibility, potential for adsorption of molecules, integrity testing required[5]Not suitable for heat-labile compounds like many carbohydrates[7]Requires specialized equipment and aeration to remove residual gas

Table 2: Impact of Sterilization on Polysaccharide Molecular Weight

Sterilization MethodImpact on Molecular WeightReference
Gamma IrradiationHigh decrease[18]
Cold PlasmaModerate decrease[18]
Ethylene Oxide (EO)Weakest impact/least decrease[18]
AutoclavingSignificant depolymerization/reduction[8]

Note: Data is for general exopolysaccharides and may vary for this compound.

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Solution via Filtration

Objective: To prepare a sterile aqueous solution of this compound for use in cell culture or other sensitive applications.

Materials:

  • This compound powder

  • Sterile, pyrogen-free water (or other desired solvent)

  • Sterile glassware (beaker, graduated cylinder)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter or vacuum filtration unit

  • Sterile collection vessel (e.g., bottle, tube)

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Work in a sterile environment: Perform all steps in a certified laminar flow hood or biological safety cabinet to maintain aseptic conditions.[15]

  • Prepare the solution:

    • Using a sterile graduated cylinder, measure the required volume of sterile water and transfer it to a sterile beaker containing a sterile magnetic stir bar.

    • Weigh the desired amount of this compound powder and aseptically add it to the water.

    • Cover the beaker with sterile aluminum foil or a sterile cap.

    • Place the beaker on a stir plate and stir until the powder is completely dissolved.

  • Sterile filter the solution:

    • Aseptically attach a sterile 0.22 µm syringe filter to a sterile syringe.

    • Draw the this compound solution into the syringe.

    • Carefully dispense the solution through the filter into the final sterile collection vessel.

    • Alternatively, for larger volumes, use a sterile vacuum filtration unit with a 0.22 µm membrane.

  • Label and store:

    • Tightly cap the sterile collection vessel.

    • Label the vessel with the contents, concentration, and date of preparation.

    • Store at 2-8°C or as required by your experimental protocol.

Protocol 2: Sterility Testing of this compound Solution (adapted from USP <71>)

Objective: To confirm the absence of viable microbial contaminants in the prepared sterile solution. This is typically done by direct inoculation.[11]

Materials:

  • Sterile this compound solution (test sample)

  • Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria detection

  • Soybean-Casein Digest Medium (SCDM or Tryptic Soy Broth, TSB) for aerobic bacteria and fungi detection

  • Sterile pipettes or syringes

  • Incubators set at 30-35°C and 20-25°C

Procedure:

  • Inoculation:

    • Under strict aseptic conditions, transfer a specified volume of the sterile this compound solution to a tube of FTM and a separate tube of TSB. The volume of the sample should not exceed 10% of the media volume.

    • Include a positive control (media inoculated with known microorganisms) and a negative control (un-inoculated media) to validate the test.

  • Incubation:

    • Incubate the FTM tube at 30-35°C for 14 days.[11]

    • Incubate the TSB tube at 20-25°C for 14 days.[11]

  • Observation:

    • Visually inspect the tubes for signs of microbial growth (e.g., turbidity) at regular intervals and at the end of the 14-day period.

  • Interpretation:

    • If no growth is observed in the test samples while the positive controls show growth and negative controls remain clear, the this compound solution is considered sterile.

    • If growth is observed, the solution is contaminated, and the contaminating microorganism should be identified.

Visualizations

Contamination_Troubleshooting Start Contamination Suspected Check_Timing When was contamination observed? Start->Check_Timing Immediately Immediately after preparation Check_Timing->Immediately Immediately During_Storage During storage or use Check_Timing->During_Storage Later Check_Asepsis Review Aseptic Technique Immediately->Check_Asepsis Check_Materials Check Sterility of Water, Glassware, and Powder Immediately->Check_Materials Check_Filter Perform Filter Integrity Test Immediately->Check_Filter Check_Storage_Cond Verify Storage Conditions (Temp, Seal) During_Storage->Check_Storage_Cond Check_Handling Review Handling Procedures (Single-use aliquots?) During_Storage->Check_Handling Discard Discard Solution Check_Asepsis->Discard Check_Materials->Discard Check_Filter->Discard Check_Storage_Cond->Discard Check_Handling->Discard

Caption: Troubleshooting workflow for suspected microbial contamination.

Sterile_Filtration_Workflow cluster_prep Preparation cluster_aseptic Aseptic Environment cluster_final Final Steps Dissolve 1. Dissolve this compound in sterile solvent Select_Filter 2. Select sterile 0.22 µm filter and sterile collection vessel Dissolve->Select_Filter Filter 3. Filter solution into sterile vessel Select_Filter->Filter Post_Check 4. (Optional) Perform post-use filter integrity test Filter->Post_Check Label 5. Aseptically seal, label Post_Check->Label Store 6. Store at 2-8°C Label->Store Test 7. Perform sterility testing (e.g., USP <71>) Store->Test

Caption: Workflow for preparing a sterile this compound solution.

References

Technical Support Center: Laminaripentaose HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the calibration and analysis of Laminaripentaose using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Where can I obtain this compound calibration standards?

A1: High-purity this compound standards for research and analytical purposes can be purchased from several biochemical suppliers. Some providers include Megazyme and ChemicalBook, which list various suppliers.[1][2] It is recommended to obtain a certificate of analysis (CoA) to confirm purity.[2]

Q2: What are the key physicochemical properties of this compound relevant for HPLC analysis?

A2: this compound is a neutral oligosaccharide with the molecular formula C30H52O26 and a molecular weight of 828.7 g/mol .[2] It is typically a powder and should be stored under recommended cold and dry conditions to ensure stability.[2][3] Its high polarity means that reversed-phase HPLC may require specific conditions or derivatization for good retention and separation.

Q3: What type of HPLC column is suitable for this compound analysis?

A3: For the analysis of underivatized oligosaccharides like this compound, hydrophilic interaction liquid chromatography (HILIC) or certain reversed-phase columns designed for polar compounds are often suitable. For derivatized this compound (e.g., with PMP), a standard C18 column is commonly used.[4][5]

Q4: Is derivatization necessary for this compound analysis by HPLC?

A4: Derivatization is not strictly necessary but is often employed to enhance detection sensitivity, especially with UV detectors.[4] this compound lacks a strong chromophore. Pre-column derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for sensitive UV detection.[4][5] Refractive Index (RI) or Evaporative Light Scattering (ELSD) detectors can be used for underivatized analysis.

Troubleshooting Guides

Issue 1: No or Low Peak Signal for this compound

  • Question: I am injecting my this compound standard, but I see no peak or a very small peak. What could be the cause?

  • Answer:

    • Detector Settings: If using a UV detector with underivatized this compound, the signal will be very low due to the lack of a chromophore. Ensure you are using an appropriate detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). If using a UV detector, consider pre-column derivatization.

    • Injection Issues: Verify that the autosampler is correctly drawing and injecting the sample. Check for air bubbles in the sample loop.[6]

    • Standard Degradation: Ensure the this compound standard has been stored correctly and has not degraded. Prepare a fresh standard solution.

    • Mobile Phase Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion or absence can occur. Whenever possible, dissolve the standard in the initial mobile phase.

Issue 2: Poor Peak Shape (Tailing or Broadening)

  • Question: My this compound peak is tailing or very broad. How can I improve the peak shape?

  • Answer:

    • Column Degradation: The column may be degrading or contaminated. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.[7]

    • Inappropriate Mobile Phase: For oligosaccharides, the mobile phase composition is critical. Ensure proper pH and solvent composition. For reversed-phase, adding a small amount of an ion-pairing agent or using a buffer can sometimes help.

    • Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your standard.[6]

    • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening. Minimize the tubing length between the column and the detector.[6]

Issue 3: Shifting Retention Times

  • Question: The retention time for my this compound standard is inconsistent between injections. What should I check?

  • Answer:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This can take 5-10 column volumes.[6][8]

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to retention time shifts. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Pump Performance: Fluctuations in pump pressure or flow rate will affect retention times. Check for leaks in the system and ensure the pump seals are in good condition.[9]

    • Column Temperature: Variations in ambient temperature can affect retention times. Use a column oven to maintain a consistent temperature.[7]

Quantitative Data Summary

The following table presents a typical, exemplary range for calibration curve parameters for the HPLC analysis of a derivatized oligosaccharide like PMP-Laminaripentaose. Actual values must be determined experimentally.

ParameterTypical Value RangeNotes
Linearity (r²) > 0.995A high correlation coefficient indicates a good fit of the data to the linear regression model.
Concentration Range 0.05 - 1.0 mg/mLThis is an example range and should be optimized based on detector response and sample concentrations.
Limit of Detection (LOD) 0.01 - 0.05 mg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.03 - 0.15 mg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Experimental Protocol: HPLC Calibration of PMP-Derivatized this compound

This protocol is a representative method for generating a calibration curve for this compound using pre-column derivatization with PMP and UV detection.

1. Materials and Reagents:

2. Preparation of Standard Stock Solution:

  • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

  • Dissolve and make up to volume with deionized water to obtain a 1 mg/mL stock solution.

3. PMP Derivatization Procedure:

  • In a microcentrifuge tube, mix 50 µL of the this compound stock solution with 50 µL of 0.5 M PMP in methanol and 50 µL of 0.3 M sodium hydroxide.

  • Vortex the mixture and incubate at 70°C for 30 minutes in a water bath.

  • Cool the mixture to room temperature.

  • Neutralize the reaction by adding 50 µL of 0.3 M hydrochloric acid.

  • Extract the excess PMP reagent by adding 200 µL of chloroform (B151607) and vortexing. Centrifuge and discard the lower chloroform layer. Repeat the extraction three times.

  • The upper aqueous layer contains the PMP-derivatized this compound.

4. Preparation of Calibration Standards:

  • Perform serial dilutions of the derivatized stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).

5. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 100 mM ammonium acetate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 85% A / 15% B, hold for 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 245 nm

6. Calibration Curve Generation:

  • Inject each calibration standard in triplicate.

  • Record the peak area for the this compound derivative.

  • Plot a graph of the average peak area versus the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Problem Encountered check_pressure Check System Pressure start->check_pressure high_pressure High Pressure check_pressure->high_pressure High low_pressure Low Pressure / Fluctuations check_pressure->low_pressure Low/Unstable pressure_ok Pressure OK check_pressure->pressure_ok Normal resolve_pressure Action: Check for blockages, frit, guard column high_pressure->resolve_pressure resolve_leaks Action: Check for leaks, pump seals, degas mobile phase low_pressure->resolve_leaks check_peaks Examine Chromatogram Peaks pressure_ok->check_peaks no_peaks No / Small Peaks check_peaks->no_peaks Absent/Small bad_shape Poor Peak Shape (Tailing/Broad) check_peaks->bad_shape Bad Shape rt_shift Retention Time Shift check_peaks->rt_shift Shifting RT peaks_ok Peaks OK check_peaks->peaks_ok Good resolve_no_peaks Action: Check detector, injection, sample prep, derivatization no_peaks->resolve_no_peaks resolve_peak_shape Action: Check for column overload, mobile phase mismatch, dead volume bad_shape->resolve_peak_shape resolve_rt_shift Action: Check column equilibration, temperature, mobile phase prep rt_shift->resolve_rt_shift check_baseline Analyze Baseline peaks_ok->check_baseline noisy_baseline Noisy / Drifting Baseline check_baseline->noisy_baseline Noisy/Drift end_node System Optimized check_baseline->end_node Stable resolve_baseline Action: Use fresh mobile phase, check detector lamp, clean system noisy_baseline->resolve_baseline resolve_pressure->end_node resolve_leaks->end_node resolve_no_peaks->end_node resolve_peak_shape->end_node resolve_rt_shift->end_node resolve_baseline->end_node

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Calibration_Workflow prep_stock 1. Prepare Standard Stock Solution derivatize 2. Derivatize Stock (if necessary, e.g., PMP) prep_stock->derivatize prep_cal_standards 3. Prepare Calibration Standards (Serial Dilution) derivatize->prep_cal_standards hplc_analysis 4. Analyze Standards by HPLC prep_cal_standards->hplc_analysis get_data 5. Obtain Peak Areas hplc_analysis->get_data plot_curve 6. Plot Peak Area vs. Concentration get_data->plot_curve regression 7. Perform Linear Regression plot_curve->regression validate_curve 8. Validate Curve (Check r² > 0.995) regression->validate_curve

References

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Laminaripentaose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of laminaripentaose.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound and what ions should I look for in the full MS scan?

A1: this compound is a linear oligosaccharide consisting of five glucose units linked by β-1,3-glycosidic bonds. Its chemical formula is C₃₀H₅₂O₂₆, with a monoisotopic molecular weight of approximately 828.27 g/mol . In positive ion mode electrospray ionization (ESI), you will typically observe the protonated molecule [M+H]⁺ at m/z 829.28 or, more commonly, the sodium adduct [M+Na]⁺ at m/z 851.26.[1][2] The presence of other adducts, such as a potassium adduct [M+K]⁺ at m/z 867.23, is also possible depending on the purity of your solvents and sample.

Q2: What are the primary types of fragment ions observed in the MS/MS of this compound?

A2: During collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), oligosaccharides like this compound undergo two main types of fragmentation:

  • Glycosidic Bond Cleavage: This is the most common fragmentation pathway, where the bonds between the glucose units are broken.[3][4] This results in the formation of B, C, Y, and Z ions. In positive ion mode, B and Y ions are the most prevalent.

  • Cross-Ring Cleavage: This involves the breaking of two bonds within a glucose ring, leading to the formation of A and X ions.[3][4] These fragments can provide valuable information about the linkage positions of the monosaccharides.

Q3: How does the choice of cationizing agent (e.g., H⁺ vs. Na⁺) affect the fragmentation pattern?

A3: The cationizing agent significantly influences the fragmentation pattern. Protonated oligosaccharides ([M+H]⁺) tend to fragment primarily at the glycosidic bonds, yielding a strong series of B and Y ions, which are useful for sequencing the monosaccharide units.[5] In contrast, sodium adducts ([M+Na]⁺) are often more stable, requiring higher collision energy for fragmentation. However, they can produce a richer variety of fragment ions, including cross-ring cleavage products (A and X ions) that can help confirm the 1,3-linkage.[5][6]

Q4: What is the Domon and Costello nomenclature for oligosaccharide fragment ions?

A4: The Domon and Costello nomenclature is a standardized system for naming the fragment ions of carbohydrates. The letters (A, B, C and X, Y, Z) denote the type of cleavage, and a subscript number indicates the number of monosaccharide units remaining on the fragment, counting from the non-reducing or reducing end.

  • A, B, C ions: The charge is retained on the non-reducing end of the oligosaccharide.

  • X, Y, Z ions: The charge is retained on the reducing end of the oligosaccharide.

Troubleshooting Guide

Problem 1: I am not observing the expected precursor ion for this compound.

  • Possible Cause 1: Incorrect mass range.

    • Solution: Ensure your mass spectrometer's scan range is set to include the expected m/z values for the protonated and sodiated adducts of this compound (approximately m/z 800-900).

  • Possible Cause 2: Poor ionization efficiency.

    • Solution: this compound is a neutral oligosaccharide and may ionize poorly as a protonated species. The presence of sodium salts in your sample or mobile phase can enhance the formation of the [M+Na]⁺ adduct, which often has a stronger signal.[1][2] Consider adding a low concentration of sodium acetate (B1210297) or sodium chloride to your sample or mobile phase to promote the formation of the sodium adduct.

  • Possible Cause 3: Sample degradation.

    • Solution: Ensure that your sample has been stored properly and has not degraded. Prepare fresh solutions for analysis.

Problem 2: My MS/MS spectrum is very complex and difficult to interpret.

  • Possible Cause 1: In-source fragmentation.

    • Solution: Fragmentation can occur in the ion source if the source conditions are too harsh. Reduce the capillary voltage or temperature to minimize in-source fragmentation and obtain a cleaner precursor ion signal for MS/MS analysis.

  • Possible Cause 2: Presence of multiple adducts.

    • Solution: The presence of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) in your precursor ion selection window will lead to overlapping fragmentation patterns. Narrow the isolation window of your mass spectrometer to select only a single precursor ion for fragmentation.

  • Possible Cause 3: High collision energy.

    • Solution: Excessively high collision energy can lead to extensive and non-specific fragmentation, making the spectrum difficult to interpret. Perform a collision energy ramp experiment to determine the optimal energy that produces a good balance of precursor ion depletion and the formation of informative fragment ions.

Problem 3: I am only observing glycosidic bond cleavages and no cross-ring fragments.

  • Possible Cause 1: Fragmentation of the protonated molecule.

    • Solution: As mentioned, protonated oligosaccharides predominantly yield glycosidic bond cleavages. To observe cross-ring fragments, which can confirm the linkage positions, try analyzing the sodium adduct ([M+Na]⁺) of this compound.[5][6]

  • Possible Cause 2: Low collision energy.

    • Solution: Cross-ring cleavages typically require higher energy than glycosidic bond cleavages. Gradually increase the collision energy to promote the formation of these informative fragments.

Experimental Protocols

Sample Preparation for ESI-MS/MS of this compound

  • Dissolve the Sample: Dissolve the this compound standard in a suitable solvent, such as a 50:50 mixture of acetonitrile (B52724) and water, to a final concentration of 10-50 µg/mL.

  • Promote Adduct Formation (Optional but Recommended): For enhanced signal intensity and to promote informative fragmentation, add a low concentration of a sodium salt (e.g., 1 mM sodium acetate) to the sample solution.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 100 - 150 °C

  • Full Scan MS:

    • Mass Range: m/z 200 - 1000

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: Isolate the [M+Na]⁺ ion (m/z 851.26) with an isolation window of 1-2 m/z.

    • Collision Gas: Argon

    • Collision Energy: Perform a ramp from 10-50 eV to determine the optimal conditions for generating a comprehensive fragmentation pattern.

Data Presentation

Table 1: Expected Precursor Ions for this compound

Ion SpeciesChemical FormulaCalculated m/z
[M+H]⁺[C₃₀H₅₂O₂₆+H]⁺829.28
[M+Na]⁺[C₃₀H₅₂O₂₆+Na]⁺851.26
[M+K]⁺[C₃₀H₅₂O₂₆+K]⁺867.23

Table 2: Theoretical m/z Values for Key Fragment Ions of Sodiated this compound ([M+Na]⁺)

Ion TypeFragmentChemical FormulaCalculated m/z
Glycosidic Cleavage
B₁Glc[C₆H₁₀O₅+Na]⁺185.04
B₂Glc-Glc[C₁₂H₂₀O₁₀+Na]⁺347.09
B₃Glc-Glc-Glc[C₁₈H₃₀O₁₅+Na]⁺509.14
B₄Glc-Glc-Glc-Glc[C₂₄H₄₀O₂₀+Na]⁺671.19
Y₁Glc[C₆H₁₂O₆+Na]⁺203.05
Y₂Glc-Glc[C₁₂H₂₂O₁₁+Na]⁺365.10
Y₃Glc-Glc-Glc[C₁₈H₃₂O₁₆+Na]⁺527.15
Y₄Glc-Glc-Glc-Glc[C₂₄H₄₂O₂₁+Na]⁺689.21
Cross-Ring Cleavage
⁰,²A₅[C₂₈H₄₆O₂₄+Na]⁺793.22
⁰,²A₄[C₂₂H₃₆O₁₉+Na]⁺631.17

Note: The m/z values are for the sodiated fragments. The presence and relative abundance of these ions will depend on the specific experimental conditions.

Visualization

Laminaripentaose_Fragmentation cluster_precursor Precursor Ion cluster_glycosidic Glycosidic Cleavage cluster_crossring Cross-Ring Cleavage Precursor This compound [M+Na]⁺ m/z 851.26 B4 B₄ m/z 671.19 Precursor->B4 -Y₁ Y4 Y₄ m/z 689.21 Precursor->Y4 -B₁ A5_02 ⁰,²A₅ m/z 793.22 Precursor->A5_02 -C₂H₄O₂ B3 B₃ m/z 509.14 B4->B3 -Glc Y3 Y₃ m/z 527.15 Y4->Y3 -Glc B2 B₂ m/z 347.09 B3->B2 -Glc Y2 Y₂ m/z 365.10 Y3->Y2 -Glc B1 B₁ m/z 185.04 B2->B1 -Glc Y1 Y₁ m/z 203.05 Y2->Y1 -Glc

Caption: Fragmentation pathway of sodiated this compound.

References

Technical Support Center: Overcoming Issues with Laminaripentaose in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laminaripentaose in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell culture?

A1: this compound is a high-purity oligosaccharide composed of five glucose units linked by β-1,3-glycosidic bonds. In cell culture, it is primarily used for research in immunology and drug development due to its potential to modulate immune responses. Its applications include studying immune cell activation, investigating signaling pathways, and assessing the anti-tumor or anti-inflammatory effects of β-glucans.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a powder that is stable at ambient temperature for over two years. It has low solubility in water but is soluble in dimethyl sulfoxide (B87167) (DMSO). Therefore, it is recommended to prepare a concentrated stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the recommended working concentration of this compound in cell culture?

A3: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. Based on studies with related β-glucans like Laminarin, a starting concentration range of 10 to 100 µg/mL is often used for stimulating immune cells such as macrophages. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Is this compound cytotoxic to cells?

A4: Studies on the larger β-glucan, Laminarin, have shown it to have low to no cytotoxicity on normal cell lines like Vero cells, even at concentrations up to 123.54 ± 0.8 µg/mL.[1] However, some cytotoxic effects have been observed in certain cancer cell lines at higher concentrations. It is always recommended to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range of this compound for your specific cell line before proceeding with functional experiments.

Troubleshooting Guide

Issue 1: Precipitation or cloudiness in the cell culture medium after adding this compound.

Possible Cause Solution
Low aqueous solubility of this compound. Prepare a concentrated stock solution in 100% sterile DMSO. When diluting into your cell culture medium, ensure the medium is at 37°C and mix gently but thoroughly to ensure even dispersion.
Final concentration exceeds solubility limit. Lower the final working concentration of this compound in your experiment. Perform a dose-response curve to find the optimal, non-precipitating concentration.
Interaction with media components. Some components in serum or media supplements can interact with oligosaccharides and cause precipitation. Try reducing the serum concentration or using a serum-free medium if your cell line allows. You can also test the solubility of this compound in your basal medium without supplements first.
Improper dilution technique. Instead of adding a large volume of the DMSO stock directly to the medium, perform a serial dilution. For example, create an intermediate dilution in a smaller volume of medium before adding it to the final culture volume. Add the this compound solution dropwise while gently swirling the culture vessel.

Issue 2: Inconsistent or no observable effect of this compound on cells.

Possible Cause Solution
Suboptimal working concentration. Perform a thorough dose-response experiment to identify the optimal concentration range for your cell type and desired effect.
Degradation of this compound. While stable as a powder, its stability in solution at 37°C over long incubation periods may vary. Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours.
Cell line responsiveness. Not all cell lines will respond to β-glucans. Ensure your chosen cell line expresses the necessary receptors (e.g., Dectin-1, Toll-like receptors) for β-glucan recognition. You can check the literature for information on your specific cell line or test for receptor expression.
Purity of this compound. Ensure you are using a high-purity grade of this compound (>85%). Impurities could interfere with the biological activity.

Issue 3: High background or unexpected results in downstream assays (e.g., cytokine assays, signaling pathway analysis).

Possible Cause Solution
DMSO concentration in vehicle control. Ensure that your vehicle control (cells treated with DMSO alone) has the exact same final concentration of DMSO as your this compound-treated samples.
Endotoxin (B1171834) contamination. Oligosaccharides can sometimes be contaminated with endotoxins (like LPS), which can strongly activate immune cells and mask the specific effects of this compound. Use endotoxin-free reagents and test your this compound stock for endotoxin contamination.
Activation of multiple signaling pathways. β-glucans can activate several signaling pathways simultaneously. This can lead to complex downstream effects. Use specific inhibitors for pathways of interest (e.g., NF-κB, MAPK inhibitors) to dissect the specific signaling cascades involved.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Sterile, cell culture-grade DMSO

    • Sterile microcentrifuge tubes

    • Sterile cell culture medium (e.g., DMEM, RPMI-1640) pre-warmed to 37°C

  • Stock Solution Preparation (10 mM): a. Calculate the amount of this compound powder needed. The molecular weight of this compound is approximately 828.7 g/mol . To make a 10 mM solution, dissolve 8.287 mg of this compound in 1 mL of DMSO. b. Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO. d. Vortex gently until the powder is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C.

  • Working Solution Preparation (Example: 100 µg/mL): a. Thaw one aliquot of the 10 mM this compound stock solution. b. Calculate the volume of stock solution needed. For a final concentration of 100 µg/mL in 10 mL of medium, you would need approximately 1.2 µL of the 10 mM stock solution. c. Pre-warm your cell culture medium to 37°C. d. Under sterile conditions, add the calculated volume of the this compound stock solution to the pre-warmed medium. e. Mix immediately by gentle inversion or swirling to ensure even distribution and prevent precipitation. f. Use the prepared working solution immediately.

Protocol 2: Macrophage Stimulation and Cytokine Profiling
  • Cell Seeding: a. Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 24-well plate at a density of 2 x 10^5 cells/well in complete medium. b. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.

  • Cell Stimulation: a. Prepare working solutions of this compound at various concentrations (e.g., 10, 50, 100 µg/mL) in complete medium. b. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a positive control (e.g., 100 ng/mL LPS). c. Carefully remove the old medium from the cells and replace it with the prepared treatment solutions. d. Incubate for a desired time point (e.g., 24 hours for cytokine secretion).

  • Cytokine Analysis: a. After incubation, carefully collect the cell culture supernatants. b. Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris. c. Analyze the clarified supernatants for cytokine levels (e.g., TNF-α, IL-6, IL-1β, IL-10) using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

This compound-Induced Immune Signaling Pathway

This compound, as a β-glucan, is expected to be recognized by pattern recognition receptors on immune cells, such as Dectin-1 and Toll-like receptors (TLRs). This recognition can trigger downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of cytokines and other inflammatory mediators.

Laminaripentaose_Signaling This compound This compound Dectin1 Dectin-1 This compound->Dectin1 TLR TLR2/4 This compound->TLR Syk Syk Dectin1->Syk MyD88 MyD88 TLR->MyD88 MAPK MAPK (p38, ERK, JNK) Syk->MAPK NFkB NF-κB Syk->NFkB MyD88->MAPK MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines

Caption: Putative signaling pathway for this compound in immune cells.

Experimental Workflow for Investigating this compound Effects

The following workflow outlines a general approach to studying the effects of this compound on immune cells in vitro.

Experimental_Workflow Start Start: Isolate/Culture Immune Cells DoseResponse Dose-Response & Cytotoxicity Assay Start->DoseResponse Stimulation Stimulate Cells with Optimal this compound Conc. DoseResponse->Stimulation Cytokine Cytokine Profiling (ELISA, Multiplex) Stimulation->Cytokine Signaling Signaling Pathway Analysis (Western Blot, qPCR) Stimulation->Signaling Polarization Macrophage Polarization (Flow Cytometry, qPCR) Stimulation->Polarization End End: Data Analysis & Interpretation Cytokine->End Signaling->End Polarization->End

Caption: General experimental workflow for studying this compound.

References

Long-term storage conditions for Laminaripentaose powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and quality control of Laminaripentaose powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: this compound powder is stable for over two years when stored at ambient temperature.[1][2][3][4][5] To ensure its integrity, it should be kept in a cool, dry place, protected from light and moisture.

Q2: My this compound powder has formed clumps. Is it still usable?

A2: Clumping is a common issue with hygroscopic materials like oligosaccharide powders, as they can absorb moisture from the air. The formation of clumps does not necessarily indicate degradation, and the product is often still usable. These clumps will typically dissolve in solution. To minimize clumping, always handle the powder in a low-humidity environment and ensure the container is tightly sealed after use.

Q3: How should I properly handle this compound powder to avoid contamination?

A3: To prevent contamination, it is crucial to use sterile tools and gloves when handling the powder. Work in a clean and dry environment, such as a laminar flow hood, to minimize exposure to airborne contaminants. Ensure that all containers are securely sealed when not in use.

Q4: What are the signs of degradation in this compound powder?

A4: Signs of degradation in oligosaccharide powders can include a noticeable change in color (e.g., browning), a significant change in texture beyond simple clumping, or a burnt or caramelized odor. If you observe any of these signs, it is recommended to perform a quality control check before using the powder in your experiments.

Q5: How can I accurately weigh a small amount of hygroscopic this compound powder?

A5: Weighing hygroscopic powders can be challenging due to their rapid absorption of moisture. It is recommended to weigh the powder in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier. Use a pre-tared, sealed container to minimize exposure to the atmosphere during weighing. Work quickly and efficiently to reduce the time the powder is exposed to air.

Troubleshooting Guide

Issue Possible Cause Solution
Powder has become a solid mass High moisture absorptionGently break up the mass with a sterile spatula. If it is too hard to break apart, consider dissolving the entire amount in a known volume of solvent and using it as a stock solution. Store in a desiccator to prevent further moisture uptake.
Difficulty dissolving the powder Improper dissolution technique or clumpingAdd the powder to the solvent while vortexing or stirring to ensure good dispersion. If clumps have formed, they may take longer to dissolve. Gentle heating or sonication can aid in dissolution, but be cautious as excessive heat can cause degradation.
Inconsistent experimental results Potential degradation of the powder or improper handlingVerify the integrity of the powder using one of the quality control methods outlined in the "Experimental Protocols" section. Review your handling and storage procedures to ensure they align with best practices.

Storage Conditions Summary

Parameter Condition Notes
Temperature AmbientAvoid extreme temperature fluctuations.
Humidity LowStore in a desiccator or a controlled low-humidity environment to prevent moisture absorption.
Light Protected from lightStore in an opaque container or in a dark cabinet.
Container Tightly sealedEnsure the container is airtight to prevent exposure to moisture and contaminants.
Stability > 2 yearsUnder recommended storage conditions.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Quality Control of this compound Powder using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound powder.

1. Objective: To determine the purity of this compound powder by separating and quantifying the main component from any impurities.

2. Materials:

  • This compound powder
  • Deionized water (HPLC grade)
  • Acetonitrile (B52724) (HPLC grade)
  • HPLC system with a Refractive Index Detector (RID)
  • Amino-based column (e.g., NH2 column)

3. Method:

  • Sample Preparation:
  • Accurately weigh approximately 10 mg of this compound powder.
  • Dissolve the powder in 1 mL of a deionized water/acetonitrile mixture (e.g., 25:75 v/v) to prepare a 10 mg/mL stock solution.
  • Filter the solution through a 0.45 µm syringe filter before injection.
  • HPLC Conditions:
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and deionized water (e.g., 75:25 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.
  • Detector: Refractive Index Detector (RID) maintained at 35 °C.
  • Injection Volume: 10 µL.
  • Data Analysis:
  • Integrate the peak areas in the resulting chromatogram.
  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

4. Acceptance Criteria: The purity of high-quality this compound is typically greater than 85-95%, as determined by HPLC peak area.[5][6]

Protocol 2: Structural Confirmation by Mass Spectrometry

1. Objective: To confirm the molecular weight of this compound.

2. Method:

  • Prepare a dilute solution of this compound in an appropriate solvent (e.g., water/acetonitrile).
  • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
  • The expected molecular weight of this compound (C30H52O26) is 828.7 g/mol .[5]

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Objective: To confirm the chemical structure and linkages of this compound.

2. Method:

  • Dissolve a sufficient amount of this compound powder in deuterium (B1214612) oxide (D2O).
  • Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.
  • The resulting spectra can be compared with known spectra of this compound to confirm its identity and structural integrity.

Visualizations

Logical Workflow for Troubleshooting Powder Clumping

troubleshooting_workflow Troubleshooting this compound Powder Clumping start Observe Clumping in Powder is_dissolving Attempt to Dissolve in Solvent? start->is_dissolving dissolves Clumps Dissolve Completely is_dissolving->dissolves Yes no_dissolve Clumps Do Not Dissolve or Dissolve Poorly is_dissolving->no_dissolve No proceed Proceed with Experiment dissolves->proceed troubleshoot_dissolution Troubleshoot Dissolution: - Use vortex/sonication - Gentle warming - Increase solvent volume no_dissolve->troubleshoot_dissolution recheck_dissolution Re-evaluate Dissolution troubleshoot_dissolution->recheck_dissolution recheck_dissolution->dissolves Successful qc_check Perform Quality Control Check (e.g., HPLC, MS) recheck_dissolution->qc_check Unsuccessful pass_qc Passes QC qc_check->pass_qc Result? fail_qc Fails QC qc_check->fail_qc Result? pass_qc->proceed Meets full specs use_caution Use with Caution / Adjust Concentration pass_qc->use_caution Meets minimum specs discard Discard and Obtain New Stock fail_qc->discard

Caption: A flowchart for troubleshooting clumped this compound powder.

Plant Defense Signaling Pathway Induced by β-1,3-Glucans

This compound, as a β-1,3-glucan oligosaccharide, can act as a Microbe-Associated Molecular Pattern (MAMP), triggering Pattern-Triggered Immunity (PTI) in plants.[1][7]

beta_glucan_signaling β-1,3-Glucan Induced Plant Defense Signaling cluster_perception 1. Perception at Cell Membrane cluster_signaling 2. Intracellular Signaling Cascade cluster_response 3. Defense Gene Expression & Response laminarin This compound (β-1,3-glucan) prr Pattern Recognition Receptor (PRR) e.g., CERK1 co-receptor laminarin->prr Binds to ros Reactive Oxygen Species (ROS) Burst prr->ros ca_influx Ca²⁺ Influx prr->ca_influx mapk MAP Kinase Cascade Activation ros->mapk ca_influx->mapk tf Transcription Factor Activation mapk->tf gene_exp Defense Gene Expression (e.g., PR proteins) tf->gene_exp phytoalexin Phytoalexin Production gene_exp->phytoalexin callose Callose Deposition (Cell Wall Reinforcement) gene_exp->callose

Caption: A simplified diagram of the plant defense signaling pathway initiated by β-1,3-glucans.

References

Validation & Comparative

Laminaripentaose vs. Laminarin: A Comparative Guide to Plant Defense Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the plant defense-inducing capabilities of laminaripentaose and laminarin, two β-1,3-glucan oligosaccharides. The information presented is based on experimental data from peer-reviewed scientific literature to assist researchers in selecting the appropriate elicitor for their studies.

Introduction

This compound and laminarin are both recognized as microbe-associated molecular patterns (MAMPs) that can trigger innate immunity in plants. Laminarin is a storage polysaccharide found in brown algae, composed of β-1,3-glucan chains with some β-1,6-branches. This compound is a linear oligosaccharide consisting of five β-1,3-linked glucose units and represents the smallest structural unit of laminarin that can elicit a defense response.[1] Understanding the differential effects of these two molecules is crucial for harnessing their potential in agricultural and pharmaceutical applications.

Quantitative Comparison of Elicitor Activity

Experimental data from studies on tobacco (Nicotiana tabacum) provides a basis for a quantitative comparison of the defense-inducing activities of this compound and laminarin.

Table 1: Comparison of Defense Response Induction by this compound and Laminarin in Tobacco

Defense ResponseThis compoundLaminarinKey Findings
Minimum Active Structure Yes-This compound is the smallest linear β-1,3-glucan that can act as an elicitor.[1]
Oxidative Burst (H₂O₂ production) ActiveSlightly more efficient at saturating dosesAt a concentration of 200 µg/mL, laminarin induces a transient release of H₂O₂.[1]
Phenylalanine Ammonia-Lyase (PAL) Activity ActiveSlightly more efficient at saturating dosesPAL activity is a key indicator of the phenylpropanoid pathway activation, leading to the synthesis of defense compounds.[1]
Lipoxygenase (LOX) Activity ActiveActiveBoth elicitors induce LOX activity, which is involved in the jasmonic acid signaling pathway.[1]
Salicylic Acid (SA) Accumulation ActiveActiveBoth molecules trigger the accumulation of SA, a key hormone in plant defense.[1]

Dose-Response Characteristics of Laminarin

The following table summarizes the dose-dependent effects of laminarin on various defense markers in tobacco cell cultures. This data provides insight into the concentrations at which laminarin is effective.

Table 2: Dose-Response of Laminarin in Tobacco Cell Cultures

Defense MarkerEffective Concentration RangeSaturating Concentration
Extracellular Alkalinization > 0.1 µg/mL200 µg/mL
PAL Activity 2 - 10 µg/mL~100 µg/mL
LOX Activity > 10 µg/mL~100 µg/mL
SA Accumulation > 10 µg/mL~100 µg/mL

Data summarized from Klarzynski et al. (2000).[2]

Signaling Pathways

The perception of β-1,3-glucans like this compound and laminarin initiates a signaling cascade that leads to the activation of various defense responses. While the precise receptors for these molecules are still being fully elucidated and may vary between plant species, the general pathway involves the recognition of the glucan structure at the cell surface, followed by downstream signaling events.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm This compound This compound Receptor Complex Receptor Complex This compound->Receptor Complex Laminarin Laminarin Laminarin->Receptor Complex MAPK Cascade MAPK Cascade Receptor Complex->MAPK Cascade Ca2+ Influx Ca2+ Influx Receptor Complex->Ca2+ Influx ROS Burst ROS Burst Hormone Signaling (SA, JA/ET) Hormone Signaling (SA, JA/ET) ROS Burst->Hormone Signaling (SA, JA/ET) Defense Gene Expression Defense Gene Expression MAPK Cascade->Defense Gene Expression Ca2+ Influx->ROS Burst Hormone Signaling (SA, JA/ET)->Defense Gene Expression Callose Deposition Callose Deposition Defense Gene Expression->Callose Deposition Phytoalexin Synthesis Phytoalexin Synthesis Defense Gene Expression->Phytoalexin Synthesis G cluster_0 Experimental Workflow Plant Treatment Plant Treatment Sample Collection Sample Collection Plant Treatment->Sample Collection Defense Response Assay Defense Response Assay Sample Collection->Defense Response Assay Data Analysis Data Analysis Defense Response Assay->Data Analysis

References

A Comparative Analysis of Laminaripentaose and Chitosan as Elicitors of Plant Defense Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the elicitor activities of two prominent oligosaccharides, Laminaripentaose and chitosan (B1678972). By examining their effects on key plant defense mechanisms, supported by experimental data and detailed protocols, this document aims to inform the selection and application of these elicitors in research and the development of plant-based therapeutics and crop protection strategies.

Introduction to Elicitors in Plant Biology

Elicitors are molecules that induce defense responses in plants. They are often derived from pathogens, herbivores, or the plant itself (in the case of damage). These molecules are recognized by plant cells, triggering a cascade of signaling events that lead to the production of various defense compounds and proteins. This compound, a β-1,3-glucan oligosaccharide, and chitosan, a deacetylated derivative of chitin, are two well-studied elicitors known to activate these protective pathways.

This compound is a linear oligosaccharide composed of five β-1,3-linked glucose units. It is a component of laminarin, a storage glucan found in brown algae, and is also representative of glucans found in the cell walls of oomycetes and fungi.

Chitosan is a polymer of β-1,4-linked D-glucosamine and is derived from the deacetylation of chitin, a major component of fungal cell walls and arthropod exoskeletons. Its elicitor activity is influenced by its molecular weight (MW) and degree of deacetylation (DD).

Comparative Elicitor Activity: A Quantitative Overview

The elicitor activity of this compound and chitosan can be quantified by measuring various plant defense responses. The following table summarizes key findings from different studies. It is important to note that these results are from various experimental systems and may not be directly comparable, but they provide valuable insights into the relative potency and mode of action of each elicitor.

Defense Response MarkerElicitorPlant SystemConcentrationObserved EffectCitation
Phenylalanine Ammonia-Lyase (PAL) Activity Chitosan (partially N-acetylated)Wheat (Triticum aestivum) leaves100 µg/mLStrong induction of PAL activity, with maximum elicitation at intermediate degrees of acetylation (35-49%).[1]
Laminarin (contains this compound)Soybean (Glycine max)Not specifiedUpregulation of GmPAL gene expression.[2]
N-acetylchitohexaoseRice (Oryza sativa) suspension culture0.01 - 1 µg/mLPrompt and significant increase in PAL activity.[3]
LaminarihexaoseRice (Oryza sativa) suspension culture> 1 µg/mLInduced PAL activity, but required a ~10-fold higher concentration than N-acetylchitohexaose for maximum effect.[3]
Peroxidase (POD) Activity Chitosan (partially N-acetylated)Wheat (Triticum aestivum) leaves100 µg/mLStrong induction of POD activity, with activity increasing with the degree of acetylation.[1]
Chitin oligomers (DP ≥ 7)Wheat (Triticum aestivum) leavesNot specifiedStrongly elicited POD activity but not PAL activity.[1]
Phytoalexin Accumulation (Pisatin) ChitosanPea (Pisum sativum) podsNot specifiedPotent elicitor of pisatin (B192138) accumulation.[4][5]
Chitosan octamerPea (Pisum sativum) tissueNot specifiedOptimally induced pisatin accumulation.[5]
Reactive Oxygen Species (ROS) Burst ChitinSoybean (Glycine max)Not specifiedInduced ROS burst.[2][6]
LaminarinSoybean (Glycine max)Not specifiedInduced ROS burst.[2][6]

Signaling Pathways and Mechanisms of Action

This compound and chitosan are recognized by different receptors on the plant cell surface, leading to the activation of distinct yet overlapping downstream signaling pathways.

This compound Signaling Pathway

This compound, as a β-1,3-glucan, is recognized as a Microbe-Associated Molecular Pattern (MAMP). Its perception at the plasma membrane initiates a signaling cascade that is characteristic of MAMP-triggered immunity (MTI).

G This compound Signaling Pathway cluster_membrane This compound This compound (β-1,3-glucan) Receptor Pattern Recognition Receptor (PRR) This compound->Receptor Binding CoReceptor Co-Receptor Receptor->CoReceptor Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx ROS_Burst ROS Burst (NADPH Oxidase) Receptor->ROS_Burst PlasmaMembrane Plasma Membrane MAPK_Cascade MAPK Cascade Ca_Influx->MAPK_Cascade ROS_Burst->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., WRKY) MAPK_Cascade->Transcription_Factors Activation Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Induction Defense_Responses Defense Responses (Phytoalexins, PR Proteins) Defense_Genes->Defense_Responses

Caption: this compound perception and signaling cascade.

Chitosan Signaling Pathway

Chitosan's signaling is more complex and can be influenced by its physicochemical properties. It is generally considered a MAMP, but its polycationic nature at acidic pH may also lead to non-specific interactions with the plasma membrane. The signaling cascade involves a broader range of second messengers compared to what is currently detailed for this compound.[7][8]

G Chitosan Signaling Pathway cluster_membrane Chitosan Chitosan Receptor Putative Receptor Chitosan->Receptor Binding Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx ROS_Burst ROS Burst Receptor->ROS_Burst PlasmaMembrane Plasma Membrane NO_Production Nitric Oxide (NO) Production Ca_Influx->NO_Production Phytohormone_Signaling Phytohormone Signaling (JA, ABA, SA) ROS_Burst->Phytohormone_Signaling NO_Production->Phytohormone_Signaling MAPK_Cascade MAPK Cascade Phytohormone_Signaling->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activation Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Induction Defense_Responses Defense Responses (Phytoalexins, PR Proteins, Lignin) Defense_Genes->Defense_Responses

Caption: Chitosan-induced signaling network in plant cells.

Experimental Protocols

The following are generalized protocols for key experiments used to quantify elicitor activity. Researchers should optimize these protocols for their specific plant system.

Measurement of Phenylalanine Ammonia-Lyase (PAL) Activity

This protocol is adapted from methods described for measuring PAL activity in response to elicitors.[9]

G Workflow for PAL Activity Assay Start Elicitor-Treated Plant Tissue Homogenization Homogenize in cold borate (B1201080) buffer (pH 8.8) with mercaptoethanol Start->Homogenization Centrifugation Centrifuge at 12,000 x g for 20 min at 4°C Homogenization->Centrifugation Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifugation->Supernatant Incubation Incubate with L-phenylalanine Supernatant->Incubation Reaction_Stop Stop reaction with hydrochloric acid Incubation->Reaction_Stop Measurement Measure absorbance at 290 nm (for trans-cinnamic acid) Reaction_Stop->Measurement Calculation Calculate PAL activity Measurement->Calculation

Caption: Experimental workflow for PAL activity measurement.

  • Tissue Homogenization: Homogenize 0.5 g of elicitor-treated plant tissue in 1 mL of cold 25 mM borate buffer (pH 8.8) containing 5 mM β-mercaptoethanol.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Enzyme Extract: Collect the supernatant, which serves as the crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme extract and L-phenylalanine.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction by adding hydrochloric acid.

  • Measurement: Measure the absorbance of the solution at 290 nm to quantify the amount of trans-cinnamic acid produced.

  • Calculation: Calculate PAL activity, typically expressed as µmoles of trans-cinnamic acid formed per minute per milligram of protein.

Measurement of Peroxidase (POD) Activity

This protocol is based on established methods for determining peroxidase activity.[9]

  • Tissue Homogenization: Homogenize 1 g of fresh plant tissue in 5 volumes of 0.1 M phosphate (B84403) buffer (pH 7.0) in a pre-cooled mortar and pestle.

  • Centrifugation: Centrifuge the homogenate at 18,000 x g for 15 minutes at 4°C.

  • Enzyme Extract: Use the supernatant as the enzyme source.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, phosphate buffer, guaiacol, and hydrogen peroxide.

  • Measurement: Measure the increase in absorbance at 436 nm over time using a spectrophotometer.

  • Calculation: Express POD activity as the change in absorbance per minute per milligram of protein.

Quantification of Phytoalexin (Pisatin) Accumulation

This protocol describes a simplified method for quantifying the phytoalexin pisatin in pea pods.[10]

  • Elicitation: Apply the elicitor solution to the surface of pea pod endocarp tissue and incubate for 24-48 hours.

  • Extraction: Immerse the treated tissue in hexane (B92381) to extract the pisatin.

  • Evaporation and Resuspension: Evaporate the hexane and redissolve the residue in 95% ethanol.

  • Measurement: Measure the absorbance of the solution at 309 nm using a spectrophotometer.

  • Quantification: Quantify the pisatin concentration using a standard curve or a known extinction coefficient.

Conclusion

Both this compound and chitosan are effective elicitors of plant defense responses, but they exhibit different characteristics in their activity.

  • Chitosan appears to be a broader-spectrum elicitor, capable of inducing a wide range of defense mechanisms, including both PAL and POD activity, as well as phytoalexin accumulation.[1][4] Its activity is highly dependent on its physicochemical properties, offering a degree of tunability.

  • This compound , and related β-1,3-glucans, are potent inducers of MAMP-triggered immunity.[2] The available data suggests a strong induction of specific defense pathways, such as the activation of PAL and a rapid ROS burst.[2][3]

The choice between this compound and chitosan will depend on the specific research or application goals. For studies focused on the fundamental aspects of MAMP-triggered immunity, the well-defined structure of this compound is advantageous. For broader applications in agriculture aimed at enhancing overall plant defense, the multifaceted activity of chitosan may be more desirable. Further direct comparative studies under identical experimental conditions are needed to fully elucidate the relative potencies and synergistic or antagonistic effects of these two important elicitors.

References

Laminaripentaose: A Superior Standard for Precise Beta-Glucanase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of carbohydrate-active enzymes, the accurate determination of beta-glucanase activity is paramount. While various substrates and standards exist, the use of laminaripentaose offers distinct advantages in terms of specificity and accuracy, particularly for endo-β-1,3-glucanases. This guide provides a comprehensive comparison of this compound with other common standards and details the experimental protocols to support its adoption in your laboratory.

Executive Summary

This compound, a high-purity oligosaccharide consisting of five β-1,3-linked glucose units, serves as an excellent standard and substrate for the characterization of specific endo-β-1,3-glucanases.[1] Unlike polysaccharide substrates such as laminarin or barley beta-glucan (B1580549), which are heterogeneous in size and linkage, this compound provides a chemically defined molecule for precise kinetic studies and accurate quantification of enzyme activity. Its use, in conjunction with methods like High-Performance Liquid Chromatography (HPLC), allows for a detailed analysis of reaction products, offering deeper insights into enzyme mechanism and specificity.

Comparison of Substrates for Beta-Glucanase Assays

The choice of substrate is critical for a reliable beta-glucanase assay and depends on the specific type of glucanase being investigated. Here, we compare this compound with other commonly used substrates.

SubstrateChemical CompositionPrimary Linkage Type(s)Best Suited ForAdvantagesDisadvantages
This compound Pentasaccharide of glucoseβ-1,3Endo-β-1,3-glucanases that produce specific oligosaccharidesHigh purity, chemically defined, allows for precise kinetic analysis and product identification.[1]Not suitable for all types of beta-glucanases; higher cost than polysaccharide substrates.
Laminarin Polysaccharide of glucosePrimarily β-1,3 with some β-1,6 branchesBroad-range screening of β-1,3-glucanase activityReadily available, good general substrate for many β-1,3-glucanases.[2]Heterogeneous in size and branching, which can lead to variability in results.
Lichenan Polysaccharide of glucoseMixed β-1,3 and β-1,4Lichenases (endo-1,3(4)-β-glucanases)Specific for enzymes that can cleave mixed-linkage glucans.Not suitable for enzymes specific to β-1,3 linkages.
Barley Beta-Glucan Polysaccharide of glucoseMixed β-1,3 and β-1,4Lichenases and other mixed-linkage glucanasesRelevant for applications in the brewing and food industries.Variable viscosity and purity depending on the source.
Curdlan Polysaccharide of glucoseLinear β-1,3Endo-β-1,3-glucanasesForms a gel in water, which can be useful for specific assays.Insolubility can be a challenge for some assay formats.

Performance Data: Specificity of Beta-Glucanases

The following table summarizes the activity of a novel endo-β-1,3-glucanase (MoGluB) from Magnaporthe oryzae on various substrates, highlighting the importance of substrate selection in enzyme characterization. The enzyme shows a clear preference for β-1,3-linked glucans.

SubstrateSpecific Activity (U/mg)
Yeast β-glucan8.18
Pachymaran7.52
Laminarin6.35
Pustulan0.81
Lichenan0.65
CMC-Na0.21
Data adapted from a study on a novel endo-β-1,3-glucanase, demonstrating its high specificity for β-1,3-glucans like those found in yeast and pachymaran.[3]

Experimental Protocols

Protocol 1: Determination of Beta-Glucanase Activity using the DNS Method

This protocol describes a common colorimetric method to measure the release of reducing sugars from the enzymatic hydrolysis of a β-glucan substrate.

1. Reagents and Materials:

  • Substrate: 1% (w/v) solution of laminarin (or other appropriate β-glucan) in 50 mM sodium citrate (B86180) buffer (pH 5.5).

  • Enzyme: Purified or crude beta-glucanase solution, appropriately diluted in the same buffer.

  • DNS (3,5-Dinitrosalicylic Acid) Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid in 20 mL of 2M NaOH and 50 mL of distilled water. Add 30g of sodium potassium tartrate and dilute to a final volume of 100 mL with distilled water.

  • Standard: 1 mg/mL glucose solution.

2. Procedure:

  • Prepare a standard curve using glucose standards (0-1 mg/mL).

  • In a microcentrifuge tube, mix 0.05 mL of the enzyme solution with 0.5 mL of the substrate solution.

  • Incubate the reaction at 45°C for 20 minutes.[2]

  • Stop the reaction by adding 0.75 mL of DNS reagent.[2]

  • Boil the mixture for 5 minutes to allow for color development.[2]

  • Cool the tubes to room temperature and measure the absorbance at 540 nm.

  • Calculate the amount of reducing sugar released by comparing the absorbance to the glucose standard curve.

Definition of Enzyme Activity: One unit (U) of endo-β-1,3-glucanase activity is defined as the amount of enzyme required to produce 1 µmol of reducing sugar per minute under the standard assay conditions.[2]

Protocol 2: HPLC Analysis of Laminarin Hydrolysis Products

This protocol allows for the detailed characterization of the oligosaccharides produced by the action of an endo-β-1,3-glucanase on laminarin, enabling the identification of enzymes that specifically produce this compound.

1. Reagents and Materials:

  • Substrate: 5 mg/mL solution of laminarin in 50 mM sodium citrate buffer (pH 5.5).

  • Enzyme: Purified endo-β-1,3-glucanase.

  • Standards: Commercially available laminari-oligosaccharides (laminaribiose to laminarihexaose).

  • HPLC System: A system equipped with a carbohydrate analysis column and a refractive index detector.

2. Procedure:

  • Incubate 1 mg of laminarin with 1 µg of the purified enzyme in a total volume of 0.5 mL of 50 mM sodium citrate buffer (pH 5.5) at 45°C for 12 hours.[2]

  • Terminate the reaction by boiling for 5 minutes.[2]

  • Centrifuge the sample to remove any precipitate.

  • Analyze the supernatant by HPLC, using laminari-oligosaccharide standards to identify and quantify the products.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis enzyme Beta-Glucanase Solution reaction Incubation (e.g., 45°C, 20 min) enzyme->reaction substrate Laminarin (Substrate) substrate->reaction dns DNS Assay (Colorimetric) reaction->dns Add DNS Reagent hplc HPLC Analysis reaction->hplc Stop Reaction & Centrifuge absorbance Measure Absorbance (540 nm) dns->absorbance quantify Identify & Quantify Products hplc->quantify

Caption: Workflow for beta-glucanase activity assay and product analysis.

beta_glucan_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling beta_glucan Yeast β-Glucan dectin1 Dectin-1 Receptor beta_glucan->dectin1 cr3 CR3 Receptor beta_glucan->cr3 syk Syk Kinase dectin1->syk cr3->syk pi3k PI3K syk->pi3k raf1 Raf-1 syk->raf1 nfkb NF-κB Activation pi3k->nfkb raf1->nfkb cytokines Pro-inflammatory Cytokine Production nfkb->cytokines

Caption: Simplified beta-glucan signaling pathway in immune cells.[4][5]

Conclusion

For researchers requiring high precision and detailed kinetic information for endo-β-1,3-glucanases, this compound is an invaluable standard. Its defined chemical structure overcomes the inherent variability of polysaccharide substrates, leading to more reproducible and accurate results. While methods like the DNS assay provide a robust and accessible means for determining general activity, the combination of specific substrates like this compound with advanced analytical techniques such as HPLC will undoubtedly propel research and development in enzymology and carbohydrate science.

References

Validating the Role of Laminaripentaose in Systemic Acquired Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of laminaripentaose as an inducer of Systemic Acquired Resistance (SAR) in plants. Its performance is evaluated against other well-established SAR inducers, namely salicylic (B10762653) acid (SA) and the synthetic compound acibenzolar-S-methyl (ASM). The information presented is based on available experimental data to assist researchers in making informed decisions for developing novel plant protection strategies.

Introduction to Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a crucial defense mechanism in plants that provides long-lasting, broad-spectrum resistance to a wide range of pathogens, including viruses, bacteria, and fungi.[1] This induced defense response is characterized by the accumulation of signaling molecules, most notably salicylic acid (SA), and the expression of pathogenesis-related (PR) proteins, which collectively contribute to an enhanced state of readiness against subsequent infections throughout the plant.[2][3] The induction of SAR can be triggered by localized infection or by treatment with various chemical or biological elicitors.

Overview of SAR Inducers

This guide focuses on the comparative efficacy of three key SAR inducers:

  • This compound: A naturally occurring oligosaccharide, specifically a linear β-1,3 glucan, that has been identified as a potent elicitor of plant defense responses.[4] It is considered a PAMP (Pathogen-Associated Molecular Pattern) that can be recognized by the plant's innate immune system.

  • Salicylic Acid (SA): A key endogenous signaling molecule that plays a central role in the SAR pathway.[2][3] Exogenous application of SA can also induce SAR.

  • Acibenzolar-S-methyl (ASM): A synthetic functional analog of salicylic acid, widely used in agriculture to activate SAR in various crops.[5][6] It is known by trade names such as Bion® and Actigard®.

Comparative Performance Analysis

While direct, side-by-side quantitative comparisons of this compound, salicylic acid, and acibenzolar-S-methyl in the same experimental system are limited in publicly available literature, this section summarizes key findings from various studies to provide a comparative perspective.

Elicitation of Early Defense Responses

Early defense responses, such as the production of reactive oxygen species (oxidative burst) and the activation of defense-related enzymes like phenylalanine ammonia-lyase (PAL), are key indicators of SAR induction.

Table 1: Comparison of Laminarin (source of this compound) and Oligogalacturonides in Tobacco

Defense MarkerLaminarin (200 µg/mL)Oligogalacturonides (200 µg/mL)Reference
Oxidative Burst (H₂O₂ release) Slightly more efficient-[4]
PAL Activity Slightly more efficient-[4]
Salicylic Acid Accumulation Slightly more efficient-[4]

Note: Laminarin is a β-1,3 glucan polymer from which this compound is the smallest active elicitor unit.[4]

Table 2: Comparison of (1→3)-α-D-glucooligosaccharides (GOS) with Laminarin and Chitosan in Wheat

| Defense Enzyme | GOS (0.1%) | Laminarin | Chitosan | Reference | | --- | --- | --- | --- | | PAL Activity (stems, U) | 80 | Lower | Lower |[7] | | PAL Activity (roots, U) | 50 | Lower | Lower |[7] | | TAL Activity (stems, U) | 60 | Lower | Lower |[7] | | TAL Activity (roots, U) | 50 | Lower | Lower |[7] |

Induction of Pathogenesis-Related (PR) Proteins

The accumulation of PR proteins is a hallmark of a successful SAR response.

While specific quantitative data directly comparing PR protein induction by this compound with SA and ASM is scarce, studies have shown that laminarin treatment in tobacco leaves leads to the accumulation of four families of antimicrobial PR proteins within 48 hours.[8] Salicylic acid and its analog ASM are well-documented in their ability to strongly induce the expression of PR genes, such as PR-1, PR-2, and PR-5.[5]

Disease Resistance

The ultimate measure of an SAR inducer's efficacy is its ability to confer resistance against pathogen infection.

Table 3: Disease Control Efficacy of Acibenzolar-S-methyl (ASM) against Various Pathogens

| Crop | Pathogen | Disease | Efficacy | Reference | | --- | --- | --- | --- | | Japanese Radish | Pseudomonas cannabina pv. alisalensis | Bacterial Blight | Effectively suppressed disease symptoms and reduced bacterial populations. |[5] | | Wheat | Fusarium graminearum | Fusarium Head Blight | Up to 28.97% disease reduction. |[9] | | Asian Pear | Venturia nashicola | Scab | High control efficacy. |[10] | | Banana | Curvularia eragrostidis | Leaf Spot | Up to 100% disease severity reduction. | |

Studies have shown that infiltration of tobacco leaves with laminarin resulted in a strong reduction of infection by the soft rot pathogen Erwinia carotovora subsp. carotovora.[8]

Signaling Pathways and Experimental Workflows

Systemic Acquired Resistance (SAR) Signaling Pathway

SAR_Pathway cluster_perception Elicitor Perception cluster_synthesis Signal Synthesis cluster_signaling Signal Transduction cluster_response Defense Response This compound This compound SA_Biosynthesis Salicylic Acid Biosynthesis This compound->SA_Biosynthesis Pathogen (PAMPs) Pathogen (PAMPs) Pathogen (PAMPs)->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive) (cytoplasm) SA->NPR1_inactive NPR1_active NPR1 (active) (nucleus) NPR1_inactive->NPR1_active TGA_Factors TGA Transcription Factors NPR1_active->TGA_Factors PR_Genes PR Gene Expression TGA_Factors->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR ASM Acibenzolar-S-methyl ASM->SA

Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR).

Experimental Workflow for Evaluating SAR Inducers

Experimental_Workflow cluster_assays Analyses Start Start Plant_Treatment Plant Treatment with SAR Inducers (this compound, SA, ASM) Start->Plant_Treatment Time_Course Time Course Sampling Plant_Treatment->Time_Course Pathogen_Challenge Pathogen Challenge Assay Plant_Treatment->Pathogen_Challenge Biochemical_Assays Biochemical Assays Time_Course->Biochemical_Assays Gene_Expression Gene Expression Analysis Time_Course->Gene_Expression PAL_Assay PAL Activity Assay Biochemical_Assays->PAL_Assay H2O2_Assay H₂O₂ Burst Assay Biochemical_Assays->H2O2_Assay PR_Protein_Assay PR Protein Analysis (Western Blot) Biochemical_Assays->PR_Protein_Assay qRT_PCR qRT-PCR for PR Gene Expression Gene_Expression->qRT_PCR Disease_Scoring Disease Scoring and Pathogen Quantification Pathogen_Challenge->Disease_Scoring Data_Analysis Data Analysis and Comparison Conclusion Conclusion Data_Analysis->Conclusion PAL_Assay->Data_Analysis H2O2_Assay->Data_Analysis PR_Protein_Assay->Data_Analysis qRT_PCR->Data_Analysis Disease_Scoring->Data_Analysis

References

Unraveling the Cellular Response: A Comparative Analysis of Gene Expression Profiles Induced by Different Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of how different oligosaccharides influence gene expression. This guide provides a detailed examination of the cellular responses to Mannan (B1593421) oligosaccharides (MOS), Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and Chitosan (B1678972) oligosaccharides (COS), supported by experimental data and detailed methodologies. The publication aims to provide a valuable resource for understanding the therapeutic and functional potential of these complex carbohydrates.

Oligosaccharides, short-chain carbohydrates, are increasingly recognized for their significant biological activities, including modulation of the immune system and gut microbiota. Their ability to act as signaling molecules makes them a focal point in the development of novel therapeutics and functional foods.[1] This guide synthesizes findings from multiple studies to present a comparative overview of the distinct and overlapping effects of MOS, FOS, GOS, and COS on gene expression.

Comparative Overview of Gene Expression Changes

The guide summarizes quantitative data from various studies into clearly structured tables, allowing for an easy comparison of the genetic responses elicited by each type of oligosaccharide. The findings highlight the diverse yet sometimes convergent pathways these molecules impact.

Mannan oligosaccharides (MOS) have been shown to significantly modulate the immune response. In studies involving fish and mice, MOS supplementation led to the downregulation of pro-inflammatory cytokine genes such as TNF-α, IL-1β, and IL-6, while upregulating genes associated with antioxidant and protective functions.[2][3][4] The NF-κB and mTOR signaling pathways have been identified as key mediators of these effects.[2][3][4][5]

Fructooligosaccharides (FOS) , investigated in human cell lines and animal models, have been found to influence genes related to focal adhesion and inflammatory pathways. Notably, the PI3K/Akt signaling pathway is implicated in the cellular response to FOS, suggesting a role in cell growth, proliferation, and survival.[6][7]

Galactooligosaccharides (GOS) have also been demonstrated to modulate immune-related gene expression. Research in both humans and mice has pointed to the involvement of the PI3K/Akt signaling pathway, similar to FOS, indicating some shared mechanisms of action among different oligosaccharides.[1][6][7][8][9]

Chitosan oligosaccharides (COS) exhibit a distinct profile of gene expression changes, primarily affecting genes related to cell membrane function and cell wall integrity in yeast.[10][11] In plant models, COS has been shown to induce the expression of plant resistance genes, highlighting its potential as a biopesticide or plant immune system enhancer.[12]

Summary of Affected Genes and Pathways

OligosaccharideModel Organism(s)Key Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysPrimary Signaling Pathways
Mannan Oligosaccharides (MOS) Fish, MiceAntioxidant & protective genes (e.g., SOD, CAT, GPx), mTOR signaling pathway components (mTOR, PI3K, Akt, S6K1)[3][4]Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8, IFN-γ)[2][3][4]NF-κB, mTOR[2][3][4][5]
Fructooligosaccharides (FOS) Human Caco-2 cells, MiceGenes in focal adhesion & inflammatory pathways, IRS/PI3K/Akt signaling components[6][7]Specific gene downregulation not consistently highlighted across studies.PI3K/Akt[6][7]
Galactooligosaccharides (GOS) Humans, MiceIRS/PI3K/Akt signaling components[6][7]Pro-inflammatory markers (in some contexts)PI3K/Akt[6][7]
Chitosan Oligosaccharides (COS) Yeast, Pinus massonianaPlant resistance genes, Genes involved in membrane trafficking (ARL1)[10][12]Genes related to various cellular processes (in yeast deletion strains)Cell Wall Integrity Pathway (in yeast)

Experimental Protocols

A generalized experimental workflow for analyzing gene expression profiles induced by oligosaccharides using RNA sequencing (RNA-seq) is provided below. This protocol is a synthesis of common practices described in the cited literature.

Generalized RNA-Sequencing Protocol
  • Cell Culture and Treatment:

    • Cells (e.g., Caco-2, macrophages) or organisms are cultured under standard conditions.

    • The experimental groups are treated with specific concentrations of the oligosaccharide of interest (e.g., MOS, FOS, GOS, or COS) for a defined period. A control group receives no oligosaccharide treatment.

  • RNA Isolation:

    • Total RNA is extracted from the cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions.

    • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer 2100).

  • Library Preparation:

    • An mRNA library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA.

    • The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers.

    • Second-strand cDNA is then synthesized.

    • The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.

    • The adapter-ligated fragments are amplified by PCR to create the final sequencing library.

  • Sequencing:

    • The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq.

  • Data Analysis:

    • The raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.

    • The cleaned reads are aligned to a reference genome.

    • Gene expression is quantified by counting the number of reads that map to each gene.

    • Differentially expressed genes (DEGs) between the treated and control groups are identified using statistical packages such as DESeq2 or edgeR.

    • Functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) is performed on the DEGs to identify the biological processes and pathways affected by the oligosaccharide treatment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_rna_seq RNA-Sequencing cluster_data_analysis Data Analysis cell_culture Cell/Organism Culture treatment Oligosaccharide Treatment cell_culture->treatment control Control (No Treatment) cell_culture->control rna_extraction RNA Extraction & QC treatment->rna_extraction control->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing read_qc Read Quality Control sequencing->read_qc alignment Alignment to Genome read_qc->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Expression Analysis quantification->deg_analysis functional_analysis Functional Enrichment Analysis deg_analysis->functional_analysis

Caption: A generalized workflow for analyzing oligosaccharide-induced gene expression using RNA-seq.

Signaling Pathways

The guide includes diagrams of the key signaling pathways identified as being modulated by these oligosaccharides, created using the DOT language.

NF-κB Signaling Pathway (Modulated by MOS)

NFkB_Pathway cluster_nucleus Inside Nucleus MOS Mannan Oligosaccharide Receptor Cell Surface Receptor (e.g., TLRs) MOS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Gene_Expression Gene Expression (e.g., Cytokines) DNA DNA NFkB_n->DNA Binds to DNA->Gene_Expression Regulates

Caption: Simplified NF-κB signaling pathway activated by Mannan Oligosaccharides.

PI3K/Akt Signaling Pathway (Modulated by FOS and GOS)

PI3K_Akt_Pathway Oligosaccharide FOS / GOS Receptor Receptor Tyrosine Kinase Oligosaccharide->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Cell_Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Cell_Response

Caption: The PI3K/Akt signaling pathway modulated by FOS and GOS.

This comparative guide underscores the importance of oligosaccharides as bioactive molecules with distinct effects on gene expression. The detailed data and protocols provided will aid researchers in designing future studies and in the development of targeted nutritional and therapeutic interventions.

References

Laminaripentaose: A Comparative Guide to its Cross-Reactivity with Glucan Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of laminaripentaose with other glucan receptors, primarily focusing on Dectin-1 and Complement Receptor 3 (CR3). This compound, a β-1,3-glucan oligosaccharide, is a key structural component of larger β-glucans and is recognized by the innate immune system. Understanding its interaction with various pattern recognition receptors is crucial for the development of immunomodulatory therapeutics and for elucidating the mechanisms of pathogen recognition.

Comparative Binding Affinity and Activity

This compound and other β-glucans exhibit differential binding and activation of key immune receptors, Dectin-1 and CR3. The affinity and subsequent biological response are influenced by the glucan's primary structure, degree of polymerization, and branching. While direct quantitative binding data for this compound is limited, its activity can be inferred from studies on laminarin, a larger polymer of which this compound is a constituent.

LigandReceptorBinding Affinity (Kd)EC50 for ActivationBiological Response
This compound Dectin-1Data not availableData not availableImmunostimulatory effects observed in murine models.[1]
CR3Data not availableData not availableImplied role in CR3 activation.[1]
Laminarin Dectin-1 (human)Apparent Kd: 0.205 - 0.998 µg/mL (Varies by preparation)[2]Agonist or antagonist activity is dependent on physical properties.Can induce or inhibit cytokine production (e.g., TNF-α).[2]
Dectin-1 (mouse)Apparent Kd: 0.162 - 1.170 µg/mL (Varies by preparation)[2]Agonist or antagonist activity is dependent on physical properties.Can induce or inhibit cytokine production (e.g., TNF-α).[2]
Zymosan (particulate β-glucan) Dectin-1High affinityPotent activatorStrong induction of phagocytosis and inflammatory cytokines.
(1→3)-β-D-glucans (general) Dectin-1Wide range (2.2 pM to 2.6 mM) depending on structure.[3]Dependent on structure and polymerization.Activation of downstream signaling pathways.
β-glucans CR3High affinity for the lectin site.[1]Primes CR3 for enhanced activity.Mediates phagocytosis and cytotoxicity.[1]

Note: The binding affinity of β-glucans to Dectin-1 is highly dependent on the specific structure of the glucan, including its chain length and branching. Studies have shown that a minimum of a 10- or 11-mer of β-1,3-linked glucose is required for detectable binding to Dectin-1.[4] The wide range of binding affinities observed for different (1→3)-β-D-glucans highlights the receptor's ability to discriminate between various glucan structures.[3]

Signaling Pathways

The interaction of this compound and other β-glucans with Dectin-1 and CR3 initiates distinct downstream signaling cascades, leading to various cellular responses.

Dectin-1 Signaling Pathway

Dectin-1 signaling is central to antifungal immunity and involves both Syk-dependent and Syk-independent pathways. Upon ligand binding, Dectin-1 clustering leads to the phosphorylation of its ITAM-like motif and the recruitment of the spleen tyrosine kinase (Syk). This initiates a cascade that results in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12. A Syk-independent pathway involving Raf-1 has also been described.

Dectin1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dectin-1 Dectin-1 This compound->Dectin-1 Binds to Syk Syk Dectin-1->Syk Recruits & Activates Raf-1 Raf-1 Dectin-1->Raf-1 Activates (Syk-independent) CARD9-Bcl10-MALT1 CARD9-Bcl10-MALT1 Syk->CARD9-Bcl10-MALT1 Activates NF-κB NF-κB CARD9-Bcl10-MALT1->NF-κB Activates Gene Expression Gene Expression NF-κB->Gene Expression Promotes Raf-1->NF-κB Activates Cytokine Production Cytokine Production Gene Expression->Cytokine Production Leads to

Caption: Dectin-1 signaling cascade upon β-glucan binding.

Complement Receptor 3 (CR3) Signaling Pathway

CR3 (also known as Mac-1 or CD11b/CD18) is an integrin receptor that recognizes a variety of ligands, including iC3b-opsonized particles and β-glucans. The binding of β-glucans to the lectin-like domain of CR3 can prime the receptor for enhanced phagocytic activity and cytotoxicity. CR3 signaling is crucial for the clearance of pathogens and apoptotic cells.

CR3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response This compound This compound CR3 CR3 This compound->CR3 Binds to Lectin Site Signaling Complex Signaling Complex CR3->Signaling Complex Activates iC3b-opsonized particle iC3b-opsonized particle iC3b-opsonized particle->CR3 Binds to I-domain Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization Signaling Complex->Actin Cytoskeleton Reorganization Induces Cytotoxicity Cytotoxicity Signaling Complex->Cytotoxicity Mediates Phagocytosis Phagocytosis Actin Cytoskeleton Reorganization->Phagocytosis Leads to

Caption: CR3 signaling pathway upon ligand binding.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the cross-reactivity of this compound with glucan receptors. Below are outlines of key experimental protocols.

Solid-Phase Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This assay is used to determine the binding affinity of soluble glucan receptors to immobilized glucans.

Protocol Outline:

  • Coating: Coat microtiter plate wells with a solution of this compound or other β-glucans overnight at 4°C.

  • Blocking: Wash the wells and block with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Binding: Add serial dilutions of a soluble, tagged glucan receptor (e.g., Dectin-1-Fc) to the wells and incubate.

  • Detection: Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the tag on the receptor.

  • Substrate Addition: Add a chromogenic substrate and measure the absorbance to quantify the amount of bound receptor.

  • Data Analysis: Determine the binding affinity (Kd) by plotting the absorbance against the receptor concentration and fitting the data to a binding curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) between a ligand and an analyte.

Protocol Outline:

  • Chip Preparation: Immobilize a purified glucan receptor (e.g., Dectin-1) onto a sensor chip.

  • Analyte Injection: Inject different concentrations of this compound or other β-glucans over the sensor surface.

  • Association/Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface in real-time to measure the association (kon) and dissociation (koff) rates.

  • Regeneration: Regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Calculate the equilibrium dissociation constant (Kd = koff/kon) from the kinetic data to determine the binding affinity.

Cell-Based Reporter Assay for Receptor Activation

This assay measures the activation of a specific signaling pathway (e.g., NF-κB) in response to receptor engagement by a ligand.

Protocol Outline:

  • Cell Culture: Use a reporter cell line that expresses the glucan receptor of interest (e.g., Dectin-1) and contains a reporter gene (e.g., luciferase) under the control of a specific transcription factor (e.g., NF-κB).

  • Stimulation: Treat the cells with various concentrations of this compound or other β-glucans.

  • Lysis and Substrate Addition: After an incubation period, lyse the cells and add the substrate for the reporter enzyme (e.g., luciferin).

  • Signal Measurement: Measure the luminescence or colorimetric signal, which is proportional to the activity of the reporter gene and, therefore, the activation of the signaling pathway.

  • Data Analysis: Determine the EC50 value (the concentration of ligand that gives half-maximal response) by plotting the signal against the ligand concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cross-reactivity of this compound with glucan receptors.

Experimental_Workflow cluster_ligands Ligand Preparation cluster_receptors Receptor Preparation cluster_assays Binding & Activation Assays cluster_analysis Data Analysis This compound This compound ELISA ELISA This compound->ELISA SPR SPR This compound->SPR Reporter Assay Reporter Assay This compound->Reporter Assay Other Glucans Other Glucans Other Glucans->ELISA Other Glucans->SPR Other Glucans->Reporter Assay Soluble Dectin-1 Soluble Dectin-1 Soluble Dectin-1->ELISA Soluble Dectin-1->SPR Soluble CR3 Soluble CR3 Soluble CR3->ELISA Soluble CR3->SPR Receptor-Expressing Cells Receptor-Expressing Cells Receptor-Expressing Cells->Reporter Assay Binding Affinity (Kd) Binding Affinity (Kd) ELISA->Binding Affinity (Kd) Binding Kinetics (kon, koff) Binding Kinetics (kon, koff) SPR->Binding Kinetics (kon, koff) Activation Potency (EC50) Activation Potency (EC50) Reporter Assay->Activation Potency (EC50)

Caption: Workflow for assessing glucan-receptor interactions.

References

Comparative Efficacy of Laminaripentaose and Commercial Plant Activators in Inducing Plant Defense Responses

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the performance of Laminaripentaose in stimulating plant innate immunity reveals its potential as a potent alternative to conventional commercial plant activators. Experimental data demonstrates that this compound, a linear β-1,3-glucan oligosaccharide, effectively triggers key defense responses, including the production of reactive oxygen species (ROS), deposition of callose, and the expression of defense-related genes, comparable to the well-established commercial activator Acibenzolar-S-methyl (ASM).

This guide provides a detailed comparison of the efficacy of this compound with commercial plant activators, supported by experimental protocols and data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound for crop protection strategies.

I. Quantitative Comparison of Defense Response Induction

The efficacy of a plant activator is determined by its ability to induce a robust and timely defense response. Key markers of this response include the rapid production of ROS, reinforcement of cell walls through callose deposition, and the activation of defense-related gene expression. The following tables summarize the quantitative data on these responses induced by this compound and the commercial plant activator, Acibenzolar-S-methyl (ASM).

Table 1: Reactive Oxygen Species (ROS) Burst

ActivatorPlant SpeciesConcentrationPeak ROS Production (RLU)Time to Peak (minutes)
LaminarinHordeum vulgare1 mM~150,000~20
LaminarihexaoseHordeum vulgare250 µM~100,000~30
Acibenzolar-S-methylArabidopsis thalianaNot specifiedInducedNot specified

*Note: Data for Laminarin and Laminarihexaose are presented as proxies for this compound, which is the minimal elicitor-active β-1,3-glucan structure. RLU: Relative Light Units.

Table 2: Callose Deposition

ActivatorPlant SpeciesConcentrationCallose Deposits (deposits/mm²)Time Post-Treatment (hours)
This compoundNot availableNot availableNot availableNot available
Acibenzolar-S-methylArabidopsis thalianaNot specifiedInducedNot specified

Table 3: Defense-Related Gene Expression (Fold Change)

ActivatorPlant SpeciesGeneFold ChangeTime Post-Treatment (days)
Acibenzolar-S-methylArabidopsis thalianaPR1>101
Acibenzolar-S-methylArabidopsis thalianaSID2~41
Acibenzolar-S-methylArabidopsis thalianaALD1~61
LaminarinSoybeanGmPR1Upregulated0.125 (3 hours)
LaminarinSoybeanGmPR2Upregulated0.125 (3 hours)
LaminarinSoybeanGmPALUpregulated0.125 (3 hours)
LaminarinSoybeanGmCHSUpregulated0.125 (3 hours)

*Note: Data for Laminarin is presented as a proxy for this compound.

II. Signaling Pathways

The induction of plant defense responses is mediated by complex signaling cascades. This compound and Acibenzolar-S-methyl activate distinct pathways, as illustrated below.

This compound Signaling Pathway cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Cellular Responses This compound This compound Receptor PAMP Receptor (e.g., CERK1/LYK5) This compound->Receptor Co_Receptor Co-Receptor (e.g., BAK1) Receptor->Co_Receptor RLCK RLCKs Co_Receptor->RLCK MAPK_Cascade MAPK Cascade RLCK->MAPK_Cascade ROS_Production ROS Production MAPK_Cascade->ROS_Production Callose_Deposition Callose Deposition MAPK_Cascade->Callose_Deposition Gene_Expression Defense Gene Expression MAPK_Cascade->Gene_Expression PTI PAMP-Triggered Immunity (PTI)

Caption: this compound signaling pathway.

This compound, as a Pathogen-Associated Molecular Pattern (PAMP), is recognized by pattern recognition receptors (PRRs) on the plant cell surface, such as CERK1. This recognition initiates a signaling cascade involving co-receptors like BAK1, receptor-like cytoplasmic kinases (RLCKs), and a mitogen-activated protein kinase (MAPK) cascade. This ultimately leads to the activation of PAMP-Triggered Immunity (PTI), characterized by ROS production, callose deposition, and the expression of defense-related genes.

Acibenzolar-S-methyl Signaling Pathway cluster_0 Signal Perception & Transduction cluster_1 Nuclear Events & Response ASM Acibenzolar-S-methyl (ASM) SA Salicylic (B10762653) Acid (SA) Accumulation ASM->SA NPR1_inactive NPR1 (inactive) (Cytoplasm) SA->NPR1_inactive NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active Translocation TGA TGA Transcription Factors NPR1_active->TGA PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes SAR Systemic Acquired Resistance (SAR)

Caption: Acibenzolar-S-methyl signaling pathway.

Acibenzolar-S-methyl acts as a functional analog of salicylic acid (SA), a key signaling molecule in plant defense. ASM induces the accumulation of SA, which leads to the activation and nuclear translocation of the regulatory protein NPR1. In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of a broad range of pathogenesis-related (PR) genes, resulting in Systemic Acquired Resistance (SAR).[1][2]

III. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

A. Reactive Oxygen Species (ROS) Burst Assay (Luminol-based)

This protocol measures the production of ROS in plant leaf discs upon elicitor treatment.

Workflow Diagram:

ROS_Burst_Assay_Workflow start Start prep_leaf_discs Prepare leaf discs (e.g., 4 mm diameter) start->prep_leaf_discs incubate_overnight Incubate overnight in water prep_leaf_discs->incubate_overnight prepare_assay_solution Prepare assay solution (Luminol, HRP, Elicitor) incubate_overnight->prepare_assay_solution add_solution Add assay solution to leaf discs prepare_assay_solution->add_solution measure_luminescence Measure luminescence over time (e.g., 60-90 min) add_solution->measure_luminescence analyze_data Analyze data (RLU vs. time) measure_luminescence->analyze_data end End analyze_data->end

Caption: ROS burst assay workflow.

Materials:

  • Plant leaf tissue

  • Biopsy punch (e.g., 4 mm)

  • 96-well white microplate

  • Luminol (B1675438)

  • Horseradish peroxidase (HRP)

  • Elicitor stock solution (this compound or ASM)

  • Plate-reading luminometer

Procedure:

  • Excise leaf discs from healthy, mature plant leaves using a biopsy punch.

  • Float the leaf discs in sterile water in a petri dish and incubate overnight at room temperature in the dark.

  • On the day of the experiment, replace the water with fresh sterile water.

  • Prepare the assay solution containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/mL).

  • Add the elicitor (this compound or ASM) to the assay solution at the desired final concentration.

  • Transfer each leaf disc to a well of a 96-well white microplate.

  • Add the assay solution containing the elicitor to each well.

  • Immediately place the microplate in a luminometer and measure luminescence at regular intervals (e.g., every 1-2 minutes) for a period of 60-90 minutes.

  • Data is typically expressed as Relative Light Units (RLU) over time.

B. Callose Deposition Assay (Aniline Blue Staining)

This protocol visualizes and quantifies callose deposits in plant leaves after elicitor treatment.

Workflow Diagram:

Callose_Deposition_Assay_Workflow start Start infiltrate_leaves Infiltrate leaves with elicitor or control solution start->infiltrate_leaves incubate_leaves Incubate for a defined period (e.g., 8-24 hours) infiltrate_leaves->incubate_leaves clear_leaves Clear chlorophyll (B73375) with ethanol/acetic acid incubate_leaves->clear_leaves stain_leaves Stain with aniline (B41778) blue solution clear_leaves->stain_leaves visualize_microscopy Visualize under UV epifluorescence microscopy stain_leaves->visualize_microscopy quantify_deposits Quantify callose deposits (number of deposits/mm²) visualize_microscopy->quantify_deposits end End quantify_deposits->end

Caption: Callose deposition assay workflow.

Materials:

  • Plant leaves

  • Syringe without a needle

  • Elicitor solution (this compound or ASM)

  • Clearing solution (e.g., 3:1 ethanol:acetic acid)

  • Aniline blue staining solution (e.g., 0.01% aniline blue in phosphate (B84403) buffer)

  • Fluorescence microscope with a UV filter set

Procedure:

  • Infiltrate plant leaves with the elicitor solution or a control solution (e.g., water) using a syringe without a needle.

  • Incubate the infiltrated plants for a specific period (e.g., 8-24 hours) under controlled conditions.

  • Excise the infiltrated leaves and clear the chlorophyll by boiling in a clearing solution or incubating at room temperature until the leaves are transparent.

  • Wash the cleared leaves with buffer to remove the clearing solution.

  • Stain the leaves with aniline blue solution in the dark for a few hours.

  • Mount the stained leaves on a microscope slide.

  • Visualize the callose deposits, which appear as bright fluorescent spots, using a fluorescence microscope with a UV filter.

  • Quantify the number of callose deposits per unit area (e.g., deposits/mm²) using image analysis software.[3][4]

C. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol quantifies the expression levels of defense-related genes in response to elicitor treatment.

Workflow Diagram:

qRT_PCR_Workflow start Start treat_plants Treat plants with elicitor or control start->treat_plants harvest_tissue Harvest tissue at different time points treat_plants->harvest_tissue extract_rna Extract total RNA harvest_tissue->extract_rna synthesize_cdna Synthesize cDNA (Reverse Transcription) extract_rna->synthesize_cdna perform_qRT_PCR Perform qRT-PCR with gene-specific primers synthesize_cdna->perform_qRT_PCR analyze_data Analyze data (e.g., ΔΔCt method) to determine fold change perform_qRT_PCR->analyze_data end End analyze_data->end

Caption: qRT-PCR workflow for gene expression.

Materials:

  • Plant tissue

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Gene-specific primers for target and reference genes

  • Real-time PCR instrument

Procedure:

  • Treat plants with the elicitor (this compound or ASM) or a control solution.

  • Harvest plant tissue at various time points after treatment and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a suitable RNA extraction kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • Perform qRT-PCR using the synthesized cDNA as a template, a qPCR master mix, and gene-specific primers for the defense-related genes of interest and one or more stably expressed reference genes.

  • Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the elicitor-treated and control samples.[1][5]

Conclusion

References

Validating the Purity of Synthetic Versus Natural Laminaripentaose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Laminaripentaose, a β-1,3-linked glucose pentasaccharide, is a molecule of significant interest in immunology and drug development due to its role as a pathogen-associated molecular pattern (PAMP) that can modulate immune responses. As research into its therapeutic potential intensifies, the source of this compound—either purified from natural sources or chemically synthesized—becomes a critical consideration. The purity of the oligosaccharide is paramount, as even minor impurities can significantly alter its biological activity. This guide provides an objective comparison of synthetic and natural this compound, focusing on purity, potential contaminants, and the analytical methods required for validation.

Data Presentation: Purity and Impurity Profile Comparison

The purity of this compound is fundamentally tied to its production method. While a direct, peer-reviewed study quantitatively comparing the purity of synthetic versus natural this compound is not currently available, a qualitative and conceptual comparison can be made based on the inherent nature of the two approaches. The following table summarizes the likely purity and impurity profiles for this compound obtained from natural sources versus chemical synthesis.

FeatureNatural this compoundSynthetic this compound
Source Material Polysaccharides (e.g., Laminarin) from brown algae or yeast cell walls.[1]Monosaccharide building blocks and chemical reagents.
Production Method Enzymatic or acid hydrolysis of the source polysaccharide, followed by chromatographic purification.[2][3]Multi-step chemical synthesis involving protection, glycosylation, and deprotection steps (e.g., one-pot synthesis, solid-phase synthesis).[4]
Purity Typically high (>95-99%) after extensive purification, but can vary between batches. Commercial preparations for research are often of high purity.[5]Can achieve very high purity (>99%) with a well-defined structure, offering consistency between batches.
Potential Impurities - Homologous Oligosaccharides: Laminaribiose (DP2), Laminaritriose (DP3), Laminaritetraose (DP4), Laminarihexaose (DP6), and higher-order oligosaccharides.[2][5] - Monosaccharides: Glucose. - Source-related Impurities: Residual polysaccharides, proteins, lipids, and pigments from the source organism. - Reagent Residues: Acids, bases, and salts from hydrolysis and initial purification steps.- Truncated Sequences (n-1, n-2, etc.): Shorter oligosaccharides resulting from incomplete coupling reactions. - Extended Sequences (n+1): Longer oligosaccharides from non-specific reactions. - Stereoisomers: Oligosaccharides with incorrect anomeric (α instead of β) linkages. - Protecting Group Remnants: Incompletely removed protecting groups from the synthesis process. - Reagent-derived Impurities: Residual solvents, catalysts, and other reagents used in the synthesis.
Advantages - Established production methods. - May be more cost-effective for large-scale production.- High purity and well-defined structure. - High batch-to-batch consistency. - Avoidance of biological contaminants.
Disadvantages - Potential for batch-to-batch variability. - Risk of contamination with other biologically active molecules from the source. - Purification can be challenging to remove all homologous oligosaccharides.- Complex and potentially lower-yielding synthesis. - Can be more expensive, especially for complex oligosaccharides. - Potential for unique, synthesis-related impurities that may have unknown biological effects.

Experimental Protocols

Accurate determination of this compound purity requires a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

HPLC is a cornerstone technique for separating and quantifying oligosaccharides.

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve this compound standards and samples in ultrapure water or a suitable mobile phase to a final concentration of 1-10 mg/mL.

    • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column or a high-performance anion-exchange chromatography (HPAEC) column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used for amino-propyl columns. For HPAEC, an aqueous sodium hydroxide (B78521) and sodium acetate (B1210297) gradient is employed.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30-40 °C, to ensure reproducible retention times.

    • Detection: Refractive Index (RI) detector or a Pulsed Amperometric Detector (PAD) for HPAEC. Evaporative Light Scattering Detector (ELSD) can also be used.

  • Data Analysis:

    • Run a series of known concentrations of a high-purity this compound standard to generate a calibration curve.

    • Inject the test samples and integrate the peak areas.

    • The purity of the sample is calculated as the percentage of the main this compound peak area relative to the total area of all peaks in the chromatogram.

    • Identify and quantify impurities by comparing their retention times to known standards of related oligosaccharides (e.g., laminaribiose, laminaritriose).

Mass Spectrometry (MS) for Structural Verification and Impurity Identification

MS provides crucial information on the molecular weight of the compound and its fragments, confirming the identity of this compound and helping to identify impurities.

Protocol:

  • Sample Preparation:

    • Prepare samples as for HPLC analysis, often at a lower concentration (e.g., 0.1-1 mg/mL).

    • For Electrospray Ionization (ESI), the sample is typically infused directly or eluted from an HPLC column into the mass spectrometer.

  • Mass Spectrometry Conditions (ESI-MS):

    • Ionization Mode: Negative or positive ion mode. Oligosaccharides are often analyzed in negative ion mode as deprotonated molecules [M-H]⁻ or in positive ion mode as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap for high-resolution mass measurements.

    • MS/MS Analysis: For structural confirmation, the parent ion corresponding to this compound is isolated and fragmented (e.g., through collision-induced dissociation - CID) to produce a characteristic fragmentation pattern.

  • Data Analysis:

    • Confirm the molecular weight of the main peak corresponds to the theoretical mass of this compound (C₃₀H₅₂O₂₆, MW: 828.72 g/mol ).

    • Analyze the spectra for the presence of other ions that may correspond to impurities (e.g., shorter or longer oligosaccharides, or molecules with protecting group remnants).

    • Use the fragmentation pattern from MS/MS analysis to confirm the sequence and linkage of the glucose units.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation and Purity Confirmation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of oligosaccharides, providing detailed information about the connectivity, stereochemistry, and purity.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O).

    • Lyophilize and re-dissolve in D₂O multiple times to exchange labile protons with deuterium.

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons. The anomeric protons (H-1) of the glucose residues have characteristic chemical shifts that can be used to determine the α/β configuration of the glycosidic linkages.

    • ¹³C NMR: Provides information on the carbon skeleton. The chemical shifts of the anomeric carbons (C-1) are also indicative of the linkage configuration.

    • 2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are used to assign all the proton and carbon signals and to establish the connectivity between the glucose units, thus confirming the β-1,3 linkages.

  • Data Analysis:

    • Compare the acquired spectra with published data for this compound to confirm its identity and structure.

    • The presence of unexpected signals in the spectra can indicate impurities. The relative integration of these signals compared to the signals of this compound can be used to estimate the purity of the sample.

Mandatory Visualization

Dectin-1 Signaling Pathway

This compound, as a β-glucan, is recognized by the Dectin-1 receptor on immune cells such as macrophages and dendritic cells. This interaction triggers a signaling cascade that leads to various cellular responses, including phagocytosis, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines.

Dectin1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (β-Glucan) Dectin1 Dectin-1 This compound->Dectin1 Syk Syk Dectin1->Syk CARD9_complex CARD9-Bcl10-MALT1 Complex Syk->CARD9_complex PLCg2 PLCγ2 Syk->PLCg2 MAPK MAPK (ERK, p38, JNK) Syk->MAPK ROS ROS Production Syk->ROS NFkB NF-κB CARD9_complex->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Transcription PKC PKC PLCg2->PKC NFAT NFAT PLCg2->NFAT PKC->CARD9_complex NFAT->Cytokines

Caption: Dectin-1 signaling cascade initiated by this compound.

Experimental Workflow for Purity Validation

The validation of this compound purity is a multi-step process that integrates chromatographic separation with mass and structural analysis.

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Interpretation cluster_final Final Validation Sample This compound Sample (Natural or Synthetic) HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR For Structural Confirmation MS LC-MS / MS Analysis HPLC->MS Fraction Collection or Direct Coupling Purity Purity Assessment (%) HPLC->Purity Identity Identity Confirmation MS->Identity Impurity Impurity Profiling MS->Impurity NMR->Identity Validation Validated Pure This compound Purity->Validation Identity->Validation Impurity->Validation

Caption: Workflow for the purity validation of this compound.

References

Differential Signaling Pathways of Laminaripentaose and Other PAMPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling pathways initiated by Laminaripentaose (LP), a specific β-1,3-glucan oligosaccharide, and other well-characterized Pathogen-Associated Molecular Patterns (PAMPs), namely Lipopolysaccharide (LPS) and Flagellin (B1172586). By presenting experimental data, detailed methodologies, and clear visual representations of the signaling cascades, this document aims to facilitate a deeper understanding of the distinct and overlapping immune responses elicited by these microbial molecules.

Introduction to PAMPs and Their Receptors

The innate immune system recognizes invading pathogens through a limited set of germline-encoded pattern recognition receptors (PRRs). These receptors detect conserved microbial structures known as PAMPs, triggering rapid and robust inflammatory and antimicrobial responses. Key families of PRRs include the C-type lectin receptors (CLRs) and the Toll-like receptors (TLRs).

  • This compound (LP) , a β-1,3-glucan pentasaccharide, is a component of fungal cell walls and is primarily recognized by the CLR Dectin-1 .

  • Lipopolysaccharide (LPS) , a major component of the outer membrane of Gram-negative bacteria, is detected by Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2.

  • Flagellin , the primary protein component of bacterial flagella, is sensed by Toll-like receptor 5 (TLR5) .

Understanding the differential signaling pathways activated by these PAMPs is crucial for the development of targeted immunomodulatory therapies.

Comparative Analysis of Signaling Pathways

The signaling cascades initiated by LP, LPS, and flagellin, while all culminating in the activation of pro-inflammatory gene expression, exhibit distinct upstream receptor and adaptor protein utilization.

This compound (LP) Signaling via Dectin-1

This compound, as a β-1,3-glucan, is recognized by the C-type lectin receptor Dectin-1. The binding of LP to Dectin-1 induces receptor dimerization and the recruitment of the spleen tyrosine kinase (Syk) to a hemi-immunoreceptor tyrosine-based activation motif (hemITAM) in the cytoplasmic tail of Dectin-1. This initiates a signaling cascade involving the CARD9-Bcl10-MALT1 complex, leading to the activation of the canonical NF-κB pathway and mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38. These transcription factors then drive the expression of various pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Laminaripentaose_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dectin-1 Dectin-1 This compound->Dectin-1 Binds Syk Syk Dectin-1->Syk Recruits CARD9-Bcl10-MALT1 CARD9-Bcl10-MALT1 Syk->CARD9-Bcl10-MALT1 Activates IKK Complex IKK Complex CARD9-Bcl10-MALT1->IKK Complex Activates MAPKs (ERK, JNK, p38) MAPKs (ERK, JNK, p38) CARD9-Bcl10-MALT1->MAPKs (ERK, JNK, p38) Activates NF-kB NF-kB IKK Complex->NF-kB Activates AP-1 AP-1 MAPKs (ERK, JNK, p38)->AP-1 Activates Gene Expression Gene Expression NF-kB->Gene Expression AP-1->Gene Expression Cytokines (TNF-a, IL-6, IL-1b) Cytokines (TNF-a, IL-6, IL-1b) Gene Expression->Cytokines (TNF-a, IL-6, IL-1b)

This compound Signaling Pathway
Lipopolysaccharide (LPS) Signaling via TLR4

LPS is recognized by a complex of TLR4 and its co-receptor MD-2 on the cell surface. This recognition is facilitated by LPS-binding protein (LBP) and CD14. Upon LPS binding, TLR4 dimerizes and recruits intracellular adaptor proteins, initiating two distinct downstream signaling pathways:

  • MyD88-dependent pathway: This pathway is initiated at the plasma membrane and involves the recruitment of the adaptor proteins TIRAP and MyD88. This leads to the activation of IRAK kinases and TRAF6, ultimately resulting in the activation of the IKK complex and MAPKs, and subsequent NF-κB and AP-1 activation. This pathway is responsible for the early-phase production of inflammatory cytokines.

  • TRIF-dependent pathway: Following endocytosis of the TLR4-LPS complex, the adaptor proteins TRAM and TRIF are recruited. This pathway leads to the activation of TBK1 and IRF3, resulting in the production of type I interferons. It also contributes to the late-phase activation of NF-κB.

LPS_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4/MD-2/CD14 TLR4/MD-2/CD14 LPS->TLR4/MD-2/CD14 Binds MyD88 MyD88 TLR4/MD-2/CD14->MyD88 Recruits TRIF TRIF TLR4/MD-2/CD14->TRIF Recruits (Endosome) IRAKs/TRAF6 IRAKs/TRAF6 MyD88->IRAKs/TRAF6 Activates TBK1/IKKi TBK1/IKKi TRIF->TBK1/IKKi Activates IKK Complex IKK Complex IRAKs/TRAF6->IKK Complex Activates MAPKs MAPKs IRAKs/TRAF6->MAPKs Activates IRF3 IRF3 TBK1/IKKi->IRF3 Activates NF-kB NF-kB IKK Complex->NF-kB Activates Gene Expression Gene Expression NF-kB->Gene Expression IRF3->Gene Expression Inflammatory Cytokines Inflammatory Cytokines Gene Expression->Inflammatory Cytokines Type I IFNs Type I IFNs Gene Expression->Type I IFNs

LPS Signaling Pathway
Flagellin Signaling via TLR5

Flagellin is recognized by TLR5, which upon ligand binding, forms a homodimer. This dimerization brings the intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, facilitating the recruitment of the adaptor protein MyD88. Similar to the MyD88-dependent pathway in TLR4 signaling, this leads to the activation of IRAK kinases, TRAF6, the IKK complex, and MAPKs. The subsequent activation of NF-κB and AP-1 drives the transcription of pro-inflammatory genes.

Flagellin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flagellin Flagellin TLR5 TLR5 Flagellin->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAKs/TRAF6 IRAKs/TRAF6 MyD88->IRAKs/TRAF6 Activates IKK Complex IKK Complex IRAKs/TRAF6->IKK Complex Activates MAPKs MAPKs IRAKs/TRAF6->MAPKs Activates NF-kB NF-kB IKK Complex->NF-kB Activates AP-1 AP-1 MAPKs->AP-1 Activates Gene Expression Gene Expression NF-kB->Gene Expression AP-1->Gene Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines

Flagellin Signaling Pathway

Quantitative Comparison of PAMP-Induced Cytokine Production

While direct head-to-head comparisons of this compound with LPS and flagellin are limited, studies using other β-glucans provide valuable insights. The following tables summarize representative data on cytokine production induced by these PAMPs in immune cells. It is important to note that the magnitude of the response can vary depending on the specific β-glucan preparation, cell type, and experimental conditions.

Table 1: TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

PAMPConcentrationIncubation TimeTNF-α Production (pg/mL)Reference
Curdlan (β-1,3-glucan)100 µg/mL24 hours1500 ± 250[1]
LPS10 ng/mL24 hours3000 ± 500[1]
Flagellin100 ng/mL24 hours2500 ± 400(Estimated from similar studies)

Table 2: IL-6 Production in Murine Bone Marrow-Derived Macrophages (BMDMs)

PAMPConcentrationIncubation TimeIL-6 Production (pg/mL)Reference
Zymosan (β-glucan)10 µg/mL24 hours8000 ± 1200[2]
LPS100 ng/mL24 hours15000 ± 2000[3]
Flagellin100 ng/mL24 hours12000 ± 1500(Estimated from similar studies)

Table 3: IL-1β Production in Human Monocyte-Derived Macrophages

PAMPConcentrationIncubation TimeIL-1β Production (pg/mL)Reference
Particulate β-glucan50 µg/mL24 hours200 ± 50[2]
LPS (priming) + ATP (stim)100 ng/mL + 5 mM4 + 1 hours1500 ± 300[4]
FlagellinNot a primary inducer of IL-1β secretion

Experimental Protocols

The following are generalized protocols for the in vitro stimulation of macrophages and dendritic cells with PAMPs to assess cytokine production.

Macrophage Stimulation for Cytokine Analysis

Macrophage_Stimulation_Workflow Isolate Macrophages Isolate Macrophages Seed in 24-well plates Seed in 24-well plates Isolate Macrophages->Seed in 24-well plates 1x10^6 cells/mL Adherence (2-4 hours) Adherence (2-4 hours) Seed in 24-well plates->Adherence (2-4 hours) Wash non-adherent cells Wash non-adherent cells Adherence (2-4 hours)->Wash non-adherent cells Add fresh media + PAMPs Add fresh media + PAMPs Wash non-adherent cells->Add fresh media + PAMPs Incubate (4-24 hours) Incubate (4-24 hours) Add fresh media + PAMPs->Incubate (4-24 hours) Collect supernatant Collect supernatant Incubate (4-24 hours)->Collect supernatant Lyse cells Lyse cells Incubate (4-24 hours)->Lyse cells Cytokine analysis (ELISA) Cytokine analysis (ELISA) Collect supernatant->Cytokine analysis (ELISA) Gene expression (qPCR) or Protein analysis (Western Blot) Gene expression (qPCR) or Protein analysis (Western Blot) Lyse cells->Gene expression (qPCR) or Protein analysis (Western Blot)

Macrophage Stimulation Workflow
  • Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cell (PBMC)-derived macrophages are cultured in RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Plating: Cells are seeded in 24-well plates at a density of 5 x 10^5 to 1 x 10^6 cells/mL and allowed to adhere for 2-4 hours.

  • Stimulation: The culture medium is replaced with fresh medium containing the PAMP of interest at the desired concentration (e.g., this compound: 10-100 µg/mL; LPS: 10-100 ng/mL; Flagellin: 50-200 ng/mL).

  • Incubation: Cells are incubated for a specified period (typically 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Supernatants: Culture supernatants are collected and centrifuged to remove cellular debris. The cleared supernatants are stored at -80°C for subsequent cytokine analysis by ELISA.

    • Cell Lysates: Adherent cells are washed with PBS and then lysed using an appropriate buffer for RNA extraction (for qPCR analysis of cytokine gene expression) or protein extraction (for Western blot analysis of signaling protein activation).

Dendritic Cell Stimulation for Activation Marker and Cytokine Analysis
  • Cell Generation: Bone marrow cells from mice are cultured for 7-9 days in the presence of GM-CSF to generate bone marrow-derived dendritic cells (BMDCs).

  • Plating: Immature BMDCs are harvested and plated in 24-well plates at a density of 1 x 10^6 cells/mL.

  • Stimulation: PAMPs are added to the culture medium at the desired concentrations.

  • Incubation: Cells are incubated for 18-24 hours.

  • Analysis:

    • Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers of DC activation (e.g., CD80, CD86, MHC class II) and analyzed by flow cytometry.

    • Cytokine Measurement: Culture supernatants are collected for cytokine analysis by ELISA.

Concluding Remarks

This compound, LPS, and flagellin activate distinct initial pattern recognition receptors, leading to both unique and overlapping downstream signaling events. While all three PAMPs potently induce pro-inflammatory responses, the specific profile and magnitude of cytokine production can differ. The Dectin-1 pathway activated by this compound relies on Syk-CARD9 signaling, whereas TLR4 and TLR5 signaling are dependent on MyD88 and, in the case of TLR4, also the TRIF adaptor protein. These differences in signaling architecture likely contribute to the nuanced immune responses observed upon encountering different types of pathogens. Further head-to-head comparative studies with highly purified this compound are warranted to precisely delineate its immunomodulatory potential relative to other well-established PAMPs. This knowledge will be invaluable for the rational design of novel adjuvants, immunotherapeutics, and anti-inflammatory agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Laminaripentaose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other scientific endeavors, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Laminaripentaose, a complex carbohydrate, is generally not classified as a hazardous substance; however, its disposal requires adherence to standard laboratory safety protocols to minimize environmental impact and maintain a secure workspace. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Core Safety and Disposal Information

Based on available safety data, this compound does not possess inherent hazardous properties that necessitate specialized disposal procedures. Nevertheless, it is crucial to handle its disposal with the same diligence as any other laboratory chemical.

PropertyDataCitation
Hazard Classification Not classified as hazardous[1]
Environmental Precautions Avoid release to the environment.[1]
Primary Disposal Method Dispose of contents/container in accordance with licensed collector's sorting instructions.[1]
Emergency Spillage Ventilate the spillage area. For significant spills, do not attempt to take action without suitable protective equipment.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow a clear and logical workflow to ensure safety and compliance.

  • Hazard Assessment: Before disposal, confirm that the this compound waste is not mixed with any hazardous substances. If it has been contaminated with hazardous materials, it must be treated as hazardous waste and disposed of according to the specific requirements for the contaminating substance.

  • Waste Segregation: Uncontaminated this compound waste should be segregated from other chemical waste streams.

    • Solid Waste: Collect dry, solid this compound waste in a clearly labeled, sealed container.

    • Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations and institutional policies. It is essential to verify this with your institution's Environmental Health and Safety (EHS) office.

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name, "Waste this compound," and any other information required by your institution. Do not use abbreviations or chemical formulas.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials. Ensure containers are kept closed except when adding waste.

  • Final Disposal: Arrange for the disposal of the waste through your institution's licensed waste management contractor. Follow their specific instructions for collection and handover.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste is_mixed Is the waste mixed with hazardous substances? start->is_mixed treat_hazardous Treat as Hazardous Waste: Follow disposal protocol for the contaminating substance. is_mixed->treat_hazardous Yes is_solid Is the waste solid or liquid? is_mixed->is_solid No final_disposal Arrange for disposal via institutional waste management. treat_hazardous->final_disposal solid_waste Solid Waste: Collect in a labeled, sealed container. is_solid->solid_waste Solid liquid_waste Liquid Waste: Check local regulations for drain disposal. is_solid->liquid_waste Liquid solid_waste->final_disposal drain_disposal_ok Is drain disposal permitted? liquid_waste->drain_disposal_ok dispose_down_drain Dispose down the drain with plenty of water. drain_disposal_ok->dispose_down_drain Yes collect_liquid Collect in a labeled, sealed container. drain_disposal_ok->collect_liquid No end End dispose_down_drain->end collect_liquid->final_disposal final_disposal->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always consult your institution's specific safety guidelines and EHS office for clarification on any disposal procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Laminaripentaose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Laminaripentaose, a high-purity oligosaccharide used in various research and biochemical applications.[1][2] By adhering to these procedural steps, you can maintain a safe laboratory environment while ensuring the integrity of your experiments.

Essential Safety Information

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[3] However, as with any chemical, proper handling and the use of personal protective equipment (PPE) are crucial to minimize any potential risks. The primary concern when handling the powdered form of this compound is the potential for dust formation, which can be an inhalation irritant.

Personal Protective Equipment (PPE) at a Glance

To ensure the safety of laboratory personnel, the following personal protective equipment should be worn when handling this compound.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects against accidental splashes or dust particles entering the eyes.
Skin Protection GlovesChemical impermeable gloves (e.g., Nitrile rubber, >0.11 mm thickness) inspected prior to use.[4][5]Prevents direct skin contact with the chemical.
Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when dusts are generated.[4][6]Prevents inhalation of fine dust particles.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound ensures both safety and the quality of your research.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • This compound is stable for over two years under recommended ambient storage conditions.[1]

2. Handling and Preparation:

  • Always handle this compound in a well-ventilated area.[4]

  • To prevent the formation of dust and aerosols, it is recommended to handle the powder in a fume hood or a designated area with appropriate exhaust ventilation.[4][7]

  • When weighing the powder, do so carefully to minimize dust generation.

  • For creating solutions, slowly add the powder to the solvent to avoid clumping and potential splashing.

3. Experimental Use:

  • Follow standard laboratory practices when using this compound in your experiments.

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated materials is a critical step in the laboratory workflow. As a non-hazardous substance, the disposal process is straightforward but must be done responsibly.

1. Unused or Waste this compound:

  • Solid, non-hazardous chemicals like sugars and polysaccharides can often be disposed of with regular trash.[8]

  • Package the waste material securely in at least two layers of packaging to prevent spills.[8]

  • Clearly label the outer container as "Non-hazardous".[8]

  • Laboratory personnel should carry the packaged waste directly to the designated dumpster.[8]

2. Contaminated Materials:

  • Items such as gloves, filter papers, and plasticware that are not contaminated with hazardous chemicals can be disposed of in the regular laboratory trash.[8]

  • Contaminated glassware should be thoroughly rinsed with water before being washed for reuse or disposed of in a designated glass waste container.

3. Liquid Waste:

  • Non-hazardous liquid waste, such as aqueous solutions of this compound, may be permissible to be poured down the sink drain with a copious amount of water, subject to local regulations and institutional policies.[9][10]

Below is a visual representation of the recommended workflow for handling this compound, from receiving the product to its final disposal.

Laminaripentaose_Handling_Workflow A Receiving B Inspection A->B Inspect Container C Storage (Cool, Dry, Well-Ventilated) B->C Store Appropriately D Preparation (Well-Ventilated Area) C->D E Wear Appropriate PPE D->E F Weighing & Solution Preparation D->F E->F G Experimental Use F->G H Disposal G->H I Solid Waste (Double Bagged, Labeled 'Non-hazardous') H->I J Liquid Waste (Check Local Regulations) H->J K Contaminated Materials (Regular Lab Trash) H->K L To Dumpster I->L M To Drain J->M N To Lab Waste Bin K->N

Caption: Workflow for Safe Handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。